Buparlisib

Catalog No.
S548230
CAS No.
944396-07-0
M.F
C18H21F3N6O2
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buparlisib

CAS Number

944396-07-0

Product Name

Buparlisib

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C18H21F3N6O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)

InChI Key

CWHUFRVAEUJCEF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVPBKM120; NVP BKM120; NV- BKM120; BKM120; BKM-120; BKM 120; Buparlisib.

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

The exact mass of the compound Buparlisib is 410.16781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Scaffold and Key Modifications of Buparlisib

Author: Smolecule Technical Support Team. Date: February 2026

Buparlisib (BKM120) is built on a pyrimidine core scaffold [1]. This core is substituted with:

  • A morpholino group at the 2-position, which is critical for binding to the kinase's hinge region through a key hydrogen bond with Val882 [1].
  • An aminopyridyl moiety at the 6-position, which forms hydrogen bonds with Asp836, Asp841, and Tyr867 in the PI3K binding pocket [1].
  • A substituent at the 4-position, which was identified as a flexible site for modifications to improve potency and drug-like properties [1].

A pivotal study deconvoluted this compound's dual activity by making minimal, single-atom changes to its core [2]. This research led to derivatives with discrete biological activities, which are summarized in the table below.

Table 1: this compound Derivatives with Separated Activities

Compound Name Core Structure Change Primary Activity Key Finding
This compound (BKM120) Pyrimidine Dual: PI3K inhibition & Microtubule destabilization Antiproliferative action is dominated by microtubule-dependent mitotic arrest [2].
MTD147 Pyrimidine → Pyridine Primarily Microtubule Destabilization Minimal PI3K inhibition; triggers phosphorylation of Histone H3, nuclear DNA condensation, and G2/M arrest [2].
PQR309 Pyrimidine → Triazine Primarily Pan-PI3K Inhibition No detectable microtubule-destabilizing activity; arrests cells in the G1/S phase [2].

The following diagram illustrates the core structure of this compound and the sites of modification that define its SAR.

G Core Pyrimidine Core Position2 2-Position Morpholino Group Core->Position2 Position4 4-Position Flexible Substituent Core->Position4 Position6 6-Position Aminopyridyl Moisty Core->Position6

This compound core structure and key modification sites.

Structural Optimization and Activity Data

Further SAR exploration focused on hybridizing this compound's structure by replacing the C4 morpholine moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC50) of key compounds against PI3K isoforms and mTOR.

Table 2: In Vitro Inhibitory Activity (IC50 in nM) of this compound and Key Derivatives [1]

Compound R1 (on sulfone) R2 (on pyridyl) PI3Kα PI3Kβ PI3Kγ PI3Kδ mTOR
This compound - -CF₃ 52 [3] 166 [3] 116 [3] 262 [3] >10,000 [1]
Compound 6 Cyclopropyl -CF₃ 16 314 288 240 1,680
Compound 11 Cyclopropyl / (S)-3-Methylmorpholine -CF₃ 16 264 164 197 2,090
Compound 26 Cyclopropyl / (S)-3-Methylmorpholine -F 20 376 204 46 189

Key findings from this optimization include:

  • The cyclopropyl ring on the sulfone chain helps maintain potent PI3Kα inhibition [1].
  • Replacing the trifluoromethyl group (-CF₃) on the C6 aminopyridyl moiety with a fluorine atom (-F) dramatically enhances inhibition of mTOR and PI3Kδ, leading to a potent dual inhibitor profile [1].
  • Compound 26 exhibited superior in vivo antitumor efficacy in an HT-29 xenograft model compared to this compound [1].

Key Experimental Protocols

To evaluate the activity of PI3K inhibitors like this compound and its derivatives, several standard in vitro and cellular assays are used. The methodologies for key experiments cited in the search results are outlined below.

1. PI3K Enzyme Inhibition Assay

  • Purpose: To measure the direct inhibition of PI3K catalytic activity.
  • Typical Protocol: Recombinant PI3K enzyme is incubated with the test compound and substrates (PIP2 and ATP). The reaction product (PIP3) is quantified using methods like ELISA or a mobility shift assay. The IC50 value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves [1].

2. Cell Proliferation/Viability Assay (MTT Assay)

  • Purpose: To determine the anti-proliferative effects of compounds on cancer cell lines.
  • Typical Protocol: Cells are seeded in multi-well plates and treated with a range of compound concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living cells to a purple formazan product. The absorbance is measured, and the IC50 value for growth inhibition is determined [4] [1].

3. Immunoblotting (Western Blotting)

  • Purpose: To analyze the effect of compounds on signaling pathways by detecting protein phosphorylation and expression levels.
  • Typical Protocol:
    • Cell Lysis & Protein Extraction: Treated cells are lysed on ice using RIPA or NP-40-based buffer supplemented with protease and phosphatase inhibitors [4].
    • Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
    • Antibody Probing: Membranes are probed with primary antibodies (e.g., against p-AKT Ser473, p-S6, p-GSK3β, p-4EBP1, or cleaved caspase-3) and subsequently with HRP-conjugated secondary antibodies [5] [4].
    • Detection: Signal is detected using chemiluminescence, demonstrating pathway modulation and apoptosis induction [4].

4. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI, then analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [3] [5].
  • Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry. A sub-G1 peak indicates apoptotic cells with fragmented DNA [5].

5. Microtubule Dynamics Assay

  • Purpose: To assess the off-target microtubule-destabilizing effect of compounds like this compound and MTD147.
  • Typical Protocol: Reconstituted microtubules are observed in the presence of compounds. Parameters like microtubule growth rate and catastrophe frequency are measured. In cells, microtubule dynamics can be tracked using GFP-tagged markers like EB3 [2].

6. X-ray Crystallography

  • Purpose: To determine the atomic structure of compounds bound to their targets (e.g., tubulin or PI3K), providing a structural basis for SAR.
  • Application: Crystal structures of this compound and MTD147 in complex with tubulin revealed that they bind to the colchicine site, explaining their microtubule-destabilizing activity [2].

The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.

G Compound Compound CellTreatment CellTreatment Compound->CellTreatment FunctionalAssays Functional Assays CellTreatment->FunctionalAssays MechanismAssays Mechanism & Pathway Assays CellTreatment->MechanismAssays MTT MTT Proliferation Assay FunctionalAssays->MTT Apoptosis Annexin V/PI Apoptosis FunctionalAssays->Apoptosis Cycle Cell Cycle Analysis FunctionalAssays->Cycle Western Western Blot (p-AKT, p-S6) MechanismAssays->Western Microtubule Microtubule Dynamics MechanismAssays->Microtubule

Experimental workflow for evaluating this compound derivatives.

Future Directions and Clinical Relevance

Understanding this compound's SAR has direct implications for drug development. The separation of its on-target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR inhibitors from the this compound scaffold highlights a promising approach to overcome resistance mechanisms in cancer therapy [1].

References

Evidence for Buparlisib's Efficacy in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Key Findings on Efficacy Proposed Mechanism & Notes Source Context
Cholangiocarcinoma (Bile duct cancer) Inhibits cancer cell aggressiveness [1]. Targets oxidative stress resistance via suppression of the IRS1-related pathway [1]. Preclinical Research
Colorectal Cancer (CRC) Suppresses Y-Box Binding Protein 1 (YBX1) expression and inhibits cancer progression [2]. Acts on the YBX1-PI3K/AKT regulatory axis, especially under hypoxic stress [2]. Preclinical Research
Esophageal Cancer Compound with dual PI3K/BRD4 inhibition shows promise; efficacy enhanced by senolytic agent ABT-737 [2]. Induces cellular senescence; senolytic agent clears senescent cells [2]. Preclinical Research
Head and Neck Squamous Cell Carcinoma (HNSCC) In a Phase II trial, combination with paclitaxel showed median overall survival of 10.4 months vs. 6.5 months with paclitaxel alone [3]. Pan-PI3K inhibition re-sensitizes or enhances chemotherapy effect [3]. Early Clinical Trial
Steroid-Resistant Asthma (via ILC2 cells) Attenuates resistance of group 2 innate lymphoid cells (ILC2s) to dexamethasone [2]. Demonstrates role in restoring sensitivity by inhibiting the PI3K/AKT/mTOR pathway in non-cancer context [2]. Preclinical Research
Triple-Negative Breast Cancer (TNBC) Pathway is hyperactivated in ~60% of TNBC; inhibitors developed to counteract this [4]. Inhibits pathway involved in chemoresistance, apoptosis inhibition, and DNA repair [4]. Review / Mechanism

Mechanism of Action and Experimental Insights

Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms (α, β, γ, δ) of the class I PI3K family [5] [6]. It acts by disrupting a critical signaling cascade that cancer cells use for growth and survival.

The diagram below illustrates the PI3K/AKT/mTOR pathway and where this compound acts.

architecture cluster_normal PI3K/AKT/mTOR Pathway Activation RTK Receptor Tyrosine Kinase (RTK) PI3K_Activation PI3K Activation RTK->PI3K_Activation GrowthFactors Growth Factors GrowthFactors->RTK PIP2 PIP2 PIP2->PI3K_Activation Substrate PIP3 PIP3 PIP3->PIP2 (PTEN action) AKT_Activation AKT Phosphorylation & Activation PIP3->AKT_Activation PDK1 PDK1 PDK1->AKT_Activation AKT AKT (inactive) pAKT AKT (active) mTOR_Activation mTOR Activation pAKT->mTOR_Activation mTORC1 mTORC1 mTORC2 mTORC2 mTORC2->AKT_Activation PTEN Tumor Suppressor PTEN PTEN->PIP3  Dephosphorylates PI3K_Activation->PIP3 AKT_Activation->pAKT Translation ↑ Protein Translation mTOR_Activation->Translation Survival ↑ Cell Survival ↓ Apoptosis mTOR_Activation->Survival Metabolism ↑ Glucose Metabolism mTOR_Activation->Metabolism Proliferation ↑ Cell Proliferation mTOR_Activation->Proliferation This compound This compound (BKM120) Pan-PI3K Inhibitor This compound->PI3K_Activation  Inhibits

Figure 1: this compound inhibits the PI3K/AKT/mTOR pathway, a key driver of cancer cell growth and survival.

Key Experimental Protocols for Preclinical Research

To evaluate this compound in preclinical models, researchers use standardized methodologies. Key experiments include:

  • In Vitro Cell Viability and Proliferation Assays

    • Methodology: Cancer cell lines are treated with a range of this compound concentrations. Cell viability is typically measured after 72-96 hours using colorimetric assays like MTT or MTS.
    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves to quantify compound potency [2].
  • Analysis of Pathway Inhibition and Apoptosis

    • Mechanistic Confirmation: Western blotting is used to confirm target engagement, analyzing reductions in phosphorylated AKT and S6 proteins [5].
    • Apoptosis Detection: Flow cytometry with Annexin V/propidium iodide staining is employed to measure programmed cell death induction [2].
  • In Vivo Efficacy Studies

    • Animal Models: Immunocompromised mice are implanted with human cancer cell lines (xenografts). Treatment begins when tumors reach a specified volume.
    • Dosing: this compound is typically administered daily via oral gavage, often at 30-50 mg/kg [6].
    • Endpoint Analysis: Tumor volume is measured regularly. At study end, tumors are harvested for immunohistochemical analysis of proliferation and apoptosis markers [6].

Important Considerations for Research and Development

While preclinical data is promising, the clinical development of this compound highlights significant challenges.

  • Toxicity Concerns: Clinical trials reported substantial toxicities, including mood disorders, anxiety, depression, hyperglycemia, and elevated liver enzymes [7] [5] [6]. These adverse effects have limited its clinical utility as a monotherapy.
  • Combination Strategies: Research indicates that combining this compound with other agents (e.g., paclitaxel, fulvestrant, or MEK inhibitors) can enhance efficacy [3] [5]. However, these combinations often require dose reductions due to overlapping toxicities [5].
  • Biomarker-Driven Approach: Efficacy appears more pronounced in tumors with specific molecular alterations, such as PIK3CA mutations or PTEN loss [6], supporting a precision medicine approach for future applications.

References

AN2025 (Buparlisib) Clinical Development Snapshot

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core clinical development information for buparlisib, a pan-class I PI3K inhibitor [1].

Attribute Details
Other Names AN2025, BKM120, BKM-120, NVP-BKM120 [2]
Drug Class PI3K inhibitor (pan-class I) [2] [1]
Developers Adlai Nortye (global), Nippon Kayaku (Japan option) [3] [4] [2]
Key Indication Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) [3]
Latest Phase Phase III (Discontinued) [3]
Key Trial Phase III BURAN Trial (N=487) [3]
Primary Endpoint Overall Survival (OS) [3]
Outcome Did not meet primary endpoint; no improvement in OS vs. paclitaxel alone [3].
Safety Profile Consistent with previous findings; no new safety signals identified [3].
Development Status Discontinued following Phase III results [3].

Phase III BURAN Trial Outcome and Rationale

  • Primary Endpoint Failure: The trial did not achieve statistical significance for its primary endpoint of improving Overall Survival (OS) [3].
  • Context of Failure: The company noted that the control arm (paclitaxel alone) demonstrated a longer OS than historically observed in the earlier Phase II BERIL-1 trial. This suggests that changing standards of care and patient population characteristics may have contributed to the inability to demonstrate a significant treatment effect [5].
  • Corporate Decision: Based on these results, Adlai Nortye announced the discontinuation of this compound's development. The company will implement cost-saving measures and reallocate resources to other pipeline candidates like AN8025, AN9025, and AN4005 [3].

Mechanism of Action and Target Pathway

This compound is a potent oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It targets all four catalytic isoforms (p110α, p110β, p110δ, p110γ) of Class I PI3Ks [1]. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a prominent target for therapy [1].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the site of inhibition by this compound.

fascia RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110 heterodimer) RTK->PI3K Ligand Growth Factor Ligand Ligand->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT (PKB) PIP3->AKT PDK1 PDK1 PIP3->PDK1 PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Downstream Effects: • Cell Survival • Proliferation • Metabolism • Angiogenesis mTORC1->Downstream This compound This compound (AN2025) Inhibitor This compound->PI3K Inhibits

Diagram of the PI3K/AKT/mTOR signaling pathway and this compound's molecular target. This compound inhibits the PI3K enzyme, blocking the conversion of PIP2 to PIP3 and subsequent pathway activation that drives tumor cell survival and growth [1].

Ongoing Research and Future Directions

Despite the clinical discontinuation in HNSCC, this compound remains a tool in preclinical and early-stage research, primarily investigating combination therapies and resistance mechanisms.

  • Novel Dual-Targeting Strategies: Research is exploring compounds that simultaneously inhibit PI3K and other targets, such as BRD4. One study found that a senolytic agent (ABT-737) could enhance the efficacy of a novel PI3K/BRD4 dual inhibitor by clearing senescent cancer cells [2] [5].
  • Overcoming Chemotherapy Resistance: Preclinical studies in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) continue to show that this compound can enhance the sensitivity of cancer cells to conventional chemotherapies like cisplatin and 5-fluorouracil, often by promoting apoptosis [2] [5].
  • Biomarker Analysis: Previous studies, such as an immunogenomic analysis of the Phase II BERIL-1 trial, suggested that patients with specific tumor immune infiltration or oncogenic alterations (e.g., in PIK3CA or NOTCH pathways) might derive greater benefit from this compound combination therapy [2]. Future drug development will likely hinge on such predictive biomarkers.

References

Pan-class I PI3K isoform inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Pan-Class I PI3K Inhibitors at a Glance

The following table summarizes key pan-class I PI3K inhibitors, highlighting their profiles and development status based on recent scientific literature and clinical trials.

Inhibitor Name Primary Target(s) Key Clinical/Preclinical Findings Development Status (as of 2025)

| Buparlisib (BKM120) | Pan-class I PI3K (α, β, δ, γ) [1] [2] [3] | • Showed potent cytotoxicity in T-ALL cell lines (IC50: 1.05–2.34 μM) [1]. • Phase II in metastatic triple-negative breast cancer showed limited clinical benefit (12% clinical benefit rate), no objective responses [3]. | Clinical development discontinued for some cancers (e.g., breast cancer) due to toxicity and futility [4]. | | Copanlisib (BAY 80-6946) | Predominantly PI3Kα and PI3Kδ [5] [6] [4] | • Preclinical activity in PIK3CA-mutant colorectal cancer lines [6]. • In osteosarcoma PDX models, prolonged event-free survival but no tumor regression [5]. | FDA-approved for relapsed follicular lymphoma; Phase III trials in indolent NHL ongoing [5] [4]. | | ZSTK-474 | Pan-class I PI3K [1] | • Showed high cytotoxicity in T-ALL cell lines (IC50: 0.99–3.39 μM), comparable to BKM120 [1]. | Preclinical investigation stage. | | Paxalisib (GDC-0084) | Pan-class I PI3K & mTOR [4] | • Reported a clinically meaningful increase in median overall survival vs. temozolomide in newly diagnosed, unmethylated glioblastoma [4]. | Phase II/III trial (GBM AGILE) reported positive results in 2024 [4]. |

Core Experimental Protocols for Profiling Inhibitors

To evaluate the efficacy and mechanisms of pan-PI3K inhibitors, several standard in vitro and in vivo protocols are routinely employed.

In Vitro Cell Viability and Cytotoxicity Assays
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of a drug and its effects on cell proliferation/survival [1] [2].
  • Typical Protocol:
    • Cell Seeding: Plate cancer cell lines (e.g., T-ALL, GBM) in 96-well plates at densities of 1,200–4,000 cells/well and allow to adhere for 24 hours [1] [2].
    • Drug Treatment: Treat cells with a range of concentrations of the pan-PI3K inhibitor (e.g., BKM120, ZSTK-474) for a set duration, typically 48-96 hours [1].
    • Viability Measurement: Assess metabolic activity using reagents like Alamar Blue or MTT, and measure fluorescence or absorbance [1] [2].
    • Data Analysis: Calculate IC50 values using non-linear regression curve fitting of the dose-response data [1].
Drug Combination Screening (Synergy Studies)
  • Purpose: To identify targeted agents that synergize with pan-PI3K inhibitors for enhanced anti-tumor effects [2].
  • High-Throughput Screening Protocol:
    • Setup: Treat cells (e.g., U251 glioma cells) with a single fixed concentration of a pan-PI3K inhibitor (e.g., 1 μM BKM120), a library of other targeted agents (e.g., 10 μM), and their combinations [2].
    • Synergy Calculation: Use a Sensitivity Index (SI) or the Chou-Talalay method to quantify drug interactions. A Combination Index (CI) < 1 indicates synergy [2].
    • Validation: Confirm top hits from the screen using secondary assays like colony formation and 3D spheroid growth [2].
Analysis of Pathway Inhibition and Apoptosis
  • Purpose: To confirm on-target effects and mechanism of cell death.
  • Key Techniques:
    • Western Blotting: Analyze phosphorylation status of key pathway nodes (e.g., pAkt (Ser473), pS6) and markers of apoptosis (e.g., cleaved caspase-3) in treated vs. control cells [2] [3].
    • Functional Proteomics: Use Reverse Phase Protein Arrays (RPPA) on paired patient tumor biopsies (baseline and on-treatment) to measure changes in a broad spectrum of proteins within the PI3K pathway [3].
In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor activity of inhibitors in a physiological context.
  • Typical PDX Model Protocol:
    • Model Generation: Implant patient-derived tumor fragments (osteosarcoma PDX models) heterotopically into the flanks of immunodeficient mice [5].
    • Drug Administration: Once tumors are established, randomize mice into treatment and control groups. Treat with the inhibitor (e.g., Copanlisib at 10 mg/kg, IV, two days on/five days off weekly) or vehicle control [5].
    • Endpoint Analysis: Monitor tumor volumes regularly. Primary endpoints often include Event-Free Survival (EFS), tumor growth delay (T/C ratio), and objective response measures [5].

The PI3K-AKT-mTOR Signaling Pathway

The diagram below illustrates the core PI3K-AKT-mTOR pathway, which is hyperactivated in many cancers and targeted by pan-PI3K inhibitors.

G GF Growth Factor (EGF, VEGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (p110/p85 heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates (T308) pAKT AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates mTORC2 mTORC2 pAKT->mTORC2 Feedback Activation CellProcesses Cell Survival Proliferation Growth & Metabolism mTORC1->CellProcesses mTORC2->pAKT Phosphorylates (S473) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) Invisible Invisible->PI3K Pan-PI3K Inhibitors (e.g., this compound, Copanlisib)

This pathway is frequently dysregulated in cancer through mechanisms like PIK3CA mutations or PTEN loss, making it a prime therapeutic target [1] [7] [6].

Key Insights for Research and Development

  • Potency vs. Toxicity: Pan-PI3K inhibitors often show greater anti-proliferative effects in preclinical models than isoform-specific agents, but this can come with significant on-target toxicities in patients, limiting their clinical utility [1] [3] [6].
  • Biomarker-Driven Approaches: Future success likely depends on better patient stratification. Research focuses on identifying biomarkers (e.g., PIK3CA mutations, PTEN loss, proteomic signatures) to predict response [3] [6].
  • Combination Strategies: Due to modest monotherapy activity and resistance mechanisms, combination regimens are crucial. High-throughput screens are valuable for identifying synergistic drug partners [2].

References

Clinical Evidence of Buparlisib Efficacy & PIK3CA Mutation

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Context Clinical Setting Evidence of Efficacy & Relationship with PIK3CA Mutation
HR+/HER2- Breast Cancer (with Letrozole) Phase Ib Trial Mutations in PIK3CA and MAP3K1 were associated with clinical benefit; Luminal A subtype was a strong predictor of response [1].
HR+/HER2- Breast Cancer (with Capecitabine) Phase I Trial Modest activity observed; unexpected low rate of PIK3CA mutations (3/17) made biomarker analysis inconclusive [2].
Triple-Negative Breast Cancer (TNBC) Phase II Monotherapy Trial No confirmed objective responses; alterations in PI3K pathway genes did not predict for clinical benefit [3].
Urothelial Carcinoma Phase II Monotherapy Trial Modest activity; response was not robustly predicted by TSC1 or PIK3CA alterations alone [4].

PI3K Pathway & Mechanism of Buparlisib

This compound (BKM120) is an oral, pan-class I PI3K inhibitor that targets all four catalytic subunit isoforms (p110α, p110β, p110γ, p110δ) by competitively binding to the ATP-binding site [5]. It primarily exerts its anticancer effects by inhibiting the hyperactivated PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to suppressed proliferation, induced apoptosis, and inhibited angiogenesis [5].

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex PI3K Complex (p85 regulatory subunit p110α catalytic subunit) RTK->PI3K_Complex Activates PIP2 PIP2 PI3K_Complex->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->AKT_Inactive Phosphorylates AKT_Active AKT (Active) AKT_Inactive->AKT_Active Phosphorylates mTORC1 mTORC1 AKT_Active->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT_Active Activates (Positive Feedback) This compound This compound (BKM120) Pan-PI3K Inhibitor This compound->PI3K_Complex Inhibits PIK3CA_Mutation PIK3CA Mutation (Oncogenic Driver) PIK3CA_Mutation->PI3K_Complex Constitutively Activates

This pathway illustrates how this compound targets the core of the PI3K signaling cascade. PIK3CA mutations, which frequently occur in the helical (E542K, E545K) or kinase (H1047R) domains, lead to constitutive activation of the p110α catalytic subunit, resulting in pathway hyperactivation and oncogenesis [6].

Predictive Biomarkers Beyond PIK3CA

The presence of a PIK3CA mutation alone is an inconsistent predictor of this compound response. Research indicates that co-alterations and molecular context are critical:

  • Co-mutation with MAP3K1 in HR+ Breast Cancer: In a phase Ib trial of this compound and letrozole, patients whose tumors harbored both PIK3CA and inactivating MAP3K1 mutations had a significantly higher likelihood of clinical benefit (71%) compared to those with neither mutation (11%) [1].
  • Luminal A Intrinsic Subtype: In the same trial, nearly all patients deriving clinical benefit had tumors classified as the Luminal A intrinsic subtype. This suggests that PIK3CA and MAP3K1 mutations may serve as a genomic marker for this more responsive, less aggressive subtype [1].
  • TSC1 Alterations in Urothelial Carcinoma: Some activity was observed in patients with TSC1 loss-of-function alterations, though this was not a robust predictor, indicating that the pattern of co-alterations influences sensitivity [4].

Experimental & Clinical Protocol Insights

Here are key methodological considerations for evaluating this compound sensitivity, derived from the clinical trials analyzed:

  • Combination Therapy is Key: this compound shows the most promising efficacy not as a monotherapy, but in rational combinations that counteract feedback loops and address resistance.
    • With Endocrine Therapy: Preclinical models show this compound synergizes with tamoxifen in ER+ breast cancer cells, inducing apoptosis and attenuating tumor growth in vivo [7].
    • With Chemotherapy: The phase I trial combined this compound (100 mg daily) with capecitabine (1000 mg/m² twice daily for 2 weeks, 1 week off), establishing this as the maximum tolerated dose (MTD) [2].
  • Pharmacokinetic Interactions: When combined with capecitabine, a significant increase in this compound plasma concentration was observed, underscoring the need for therapeutic drug monitoring in combination regimens [2].
  • Handling Toxicity for Dose Continuity: The efficacy of this compound is often limited by its toxicity profile. Management strategies are crucial:
    • Metabolic: Monitor fasting glucose and liver function (AST/ALT); manage hyperglycemia with oral agents [2] [8].
    • Psychiatric: Screen for mood disorders using validated tools (e.g., PHQ-9, GAD-7) at baseline and during treatment due to risks of depression, anxiety, and mood alterations [3] [4].
    • General: Common grade 3 toxicities include diarrhea, rash, and fatigue. Protocol-defined dose reductions (e.g., to 80 mg or 60 mg daily) are standard for managing adverse events [2] [3].

Future Directions & Clinical Relevance

The field is moving towards more selective PI3K inhibition to improve the therapeutic window. The recent INAVO120 phase III trial demonstrated a significant overall survival benefit with inavolisib, a PI3Kα-selective inhibitor that also degrades mutant p110α, combined with palbociclib and fulvestrant in PIK3CA-mutated HR+/HER2- breast cancer [8]. This highlights that while this compound paved the way, next-generation inhibitors may offer superior efficacy and tolerability.

References

PI3K/AKT/mTOR pathway inhibition buparlisib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway Context

Buparlisib primarily exerts its effect by inhibiting the hyperactivated PI3K/AKT/mTOR pathway, a critical driver in many cancers. The diagram below illustrates the signaling pathway and where this compound acts.

g cluster_pathway PI3K/AKT/mTOR Signaling Pathway & this compound Inhibition Start Start RTK Receptor Tyrosine Kinases (RTKs) GPCR G-Protein Coupled Receptors (GPCRs) End End PI3K Class I PI3K (Heterodimer: p110 & p85) RTK->PI3K Activates GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound (BKM120) This compound->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates AKT_active AKT (Active) PDK1->AKT_active Phosphorylates at T308 mTORC1 mTORC1 AKT_active->mTORC1 Activates FOXO Transcription Factors (e.g., FOXO) AKT_active->FOXO Inhibits Apoptosis Inhibition of Apoptosis AKT_active->Apoptosis Suppresses Metabolism Metabolism Regulation AKT_active->Metabolism Regulates Growth Cell Growth & Proliferation Translation Protein Synthesis mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates at S473 FOXO->Apoptosis Promotes Survival Cell Survival

Diagram of PI3K/AKT/mTOR pathway and this compound inhibition site.

Clinical Efficacy and Toxicity Data

Clinical trials have demonstrated modest efficacy for this compound, but also significant toxicity that has limited its development.

Trial / Cancer Type Phase Intervention Key Efficacy Results Common & Notable Toxicities
Various Advanced Solid Tumors with PI3K pathway activation [1] II This compound monotherapy Clinical Benefit Rate: 15.1% (22/146 pts); ORR: 1.4% (2/146 pts) [1] Fatigue, nausea, hyperglycemia, decreased appetite, diarrhea; Depression, anxiety, increased lipase [1]
Platinum-Resistant Metastatic Urothelial Carcinoma [2] II This compound monotherapy Modest activity; 1 PR and 6 SD in initial cohort (n=13); No DC at 8 wks in expansion cohort (n=4) [2] Treatment-related toxicities in 17/19 pts; 2 pts discontinued due to toxicity [2]
HER2-, HR+ Advanced Breast Cancer (BELLE-2) [3] III This compound + Fulvestrant vs Placebo + Fulvestrant Significant PFS prolongation, but excessive side effects [3] Excessive side effects [3]
PD-1/PD-L1–Pretreated R/M HNSCC (BURAN) [4] III This compound + Paclitaxel vs Paclitaxel OS: 9.6 vs 9.7 mo (HR 1.02); PFS: 4.1 vs 4.1 mo (HR 0.97); Grade ≥3 TRAEs: 71.0% vs 33.8% [4] High discontinuation due to AEs (45.2% vs 16.9%); Rash, abnormal liver function, hyperglycemia, mood alterations [5] [4]

Key Experimental Protocols

For researchers, the methodology from key studies provides a template for investigating PI3K inhibitors.

  • In Vitro Kinase Assay & Mechanism Deconvolution: To separate this compound's on-target PI3K inhibition from its off-target microtubule effects, Braendle et al. (2017) developed two chemical derivatives differing by one atom. They then used X-ray crystallography to solve the crystal structures of this compound and its derivatives in complex with both PI3Kγ and tubulin. This provided atomic-level insights into the binding modes and selectivity. Cellular growth arrest phenotypes and analysis of microtubule dynamics were assessed to attribute the antiproliferative effects to the specific targets [6].
  • In Vivo Efficacy & Pharmacodynamics (Phase I Trial): A phase I, open-label, dose-escalation study in Japanese patients (NCT01283503) established the recommended phase II dose. The key protocol elements were:
    • Dosing Schedule: Oral this compound was administered once daily on a continuous 28-day cycle [5].
    • Endpoint Assessment: The primary endpoint was the Maximum Tolerated Dose (MTD). Safety was evaluated via CTCAE v3.0. Antitumor activity was assessed by imaging (CT/MRI) per RECIST v1.0 at baseline, end of Cycle 2, and every 8 weeks thereafter [5].
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Blood for PK analysis was collected at multiple timepoints on Days 1, 8, and 28 of Cycle 1. PD markers like fasting plasma glucose, insulin, and C-peptide were also measured at these visits to demonstrate target engagement [5].

Pharmacokinetics and Hepatic Impairment

Understanding the absorption and metabolism of this compound is critical for clinical trial design and patient management.

  • General PK Profile: this compound is rapidly absorbed after oral administration, with a median Tmax of 1.0–1.3 hours. Its pharmacokinetics are approximately dose-proportional. It is highly metabolized by CYP3A (estimated fraction metabolized >0.9), and coadministration with strong CYP3A inhibitors (e.g., ritonavir) significantly increases its exposure. A small fraction of the parent drug is recovered in urine (1%) and feces (7–23%) [7] [5].
  • Hepatic Impairment Study (NCT01727128): A phase I, open-label, single-dose (30 mg) study investigated the PK of this compound in subjects with varying hepatic impairment (Child-Pugh classes A, B, and C) compared to matched healthy subjects [7].
    • Key Finding: Total this compound exposure (AUC∞) was only moderately increased (by 14-20%) in subjects with mild to severe hepatic impairment. However, due to a higher unbound fraction (0.21 vs 0.17), subjects with severe hepatic impairment had a 52% higher exposure to unbound (active) drug [7].
    • Dosing Implication: The study concluded that no dose adjustment is likely needed for mild to moderate hepatic impairment. For patients with severe hepatic impairment, the safety and therapeutic indices should be carefully considered before determining an appropriate dose [7].

Mechanisms of Resistance

The clinical efficacy of this compound and other PI3K inhibitors is often limited by intrinsic and adaptive resistance mechanisms.

  • Feedback Loop Reactivation: Inhibition of PI3K/AKT can trigger compensatory feedback loops that reactivate the pathway or parallel survival pathways. For example, relief of feedback inhibition on upstream receptor tyrosine kinases (RTKs) can lead to pathway reactivation, sustaining tumor survival [8].
  • Changes in Cellular Plasticity: Tumor cells can undergo adaptive changes, such as epithelial-to-mesenchymal transition (EMT) or acquiring a drug-tolerant persistent state, to evade the cytotoxic effects of PI3K inhibition [8].
  • Co-alterations in Pathway Genes: The presence of concurrent genetic alterations can influence response. For instance, in urothelial carcinoma, responses to this compound were observed in patients with TSC1 loss-of-function alterations, but this was not a robust predictor, suggesting that co-occurring genetic events modulate sensitivity [2].

Future Directions and Considerations

The experience with this compound informs the future development of PI3K pathway inhibitors.

  • Shift to Isoform-Selective Inhibitors: To improve the therapeutic window, future efforts are focusing on isoform-selective PI3K inhibitors (e.g., alpelisib for PIK3CA-mutated breast cancer) which may offer better efficacy and reduced toxicity [2] [8].
  • Refined Patient Selection: Future studies should focus on the molecular selection of patients, potentially beyond single mutations, by understanding the context of co-alterations and pathway dependency to identify those most likely to benefit [1] [2].
  • Rational Combination Therapies: To overcome resistance, combining PI3K inhibitors with other agents—such as endocrine therapy, mTOR inhibitors, or drugs that target compensatory pathways—is a key strategy, though it requires careful management of overlapping toxicities [8] [9].

References

Buparlisib Combination Therapy in Breast Cancer: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Buparlisib and PI3K Pathway Significance

This compound (BKM120) is an orally bioavailable, potent, and highly specific pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K (α, β, γ, and δ) by competitively binding the lipid kinase domain on adenosine triphosphate (ATP). This inhibition blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/AKT/mTOR pathway [1] [2]. This pathway is one of the most frequently dysregulated signaling networks in cancer, implicated in cell growth, survival, proliferation, and metabolism. In breast cancer, aberrant PI3K signaling is driven by various genetic alterations, including PIK3CA mutations (present in approximately 25-40% of hormone receptor-positive (HR+) breast cancers) and loss of the tumor suppressor PTEN [3] [4]. Such dysregulation contributes not only to tumorigenesis and progression but also to resistance to established therapies, including endocrine therapy in HR+ disease and anti-HER2 agents [1] [5]. Consequently, the PI3K pathway represents a rational therapeutic target, and this compound has been extensively investigated in breast cancer, primarily in combination with other agents to overcome or preempt treatment resistance.

Clinically Evaluated Combination Regimens and Efficacy Data

This compound has been evaluated in combination with multiple drug classes across different breast cancer subtypes. The table below summarizes key clinical trials and their outcomes.

Table 1: Clinical Efficacy of this compound Combination Therapies in Breast Cancer

Breast Cancer Subtype Combination Partner Study Phase Key Efficacy Findings Reference
HR+/HER2- (advanced/metastatic) Fulvestrant Phase III (BELLE-2) Significantly longer median PFS vs placebo + fulvestrant (6.9 vs 5.0 months). [4]
HR+/HER2- (advanced/metastatic) Fulvestrant Phase I Clinical Benefit Rate (CBR) of 58.6%; activity observed in patients with ESR1 and AKT1 mutations. [3]
HER2+ (trastuzumab-resistant) Lapatinib Phase IB (PIKHER2) Manageable toxicity and preliminary signs of antitumor activity; Recommended Phase II Dose: lapatinib 1000 mg + this compound 80 mg. [5]
Triple-Negative (metastatic) None (Monotherapy) Phase II Clinical Benefit Rate of 12% (all stable disease); no confirmed objective responses; median PFS 1.8 months. [6]
HER2+ (advanced) Paclitaxel + Trastuzumab Phase IB Clinical activity observed in a early-stage trial. [7]

These studies underscore that the therapeutic potential of this compound is most pronounced in HR+/HER2- breast cancer when combined with endocrine therapy like fulvestrant. Conversely, its activity as a single agent in triple-negative breast cancer (TNBC) is limited, suggesting that PI3K inhibition alone is insufficient in this subtype [6].

Detailed Combination Therapy Protocol: this compound and Fulvestrant

This protocol is derived from the Phase I/II clinical trials for postmenopausal women with metastatic estrogen receptor-positive (ER+) breast cancer [3].

Patient Eligibility Criteria
  • Inclusion Criteria:
    • Histologically confirmed metastatic ER+ and/or PgR+ breast cancer.
    • Postmenopausal status.
    • Measurable or non-measurable disease evaluable by RECIST 1.1.
    • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
    • Adequate bone marrow, hepatic, and renal function.
    • Fasting plasma glucose ≤120 mg/dL (or ≤140 mg/dL in some study amendments).
  • Exclusion Criteria:
    • Symptomatic or untreated central nervous system metastases.
    • Prior treatment with any PI3K inhibitor.
    • Clinically significant cardiac disease or history of major depressive disorder, bipolar disorder, schizophrenia, or suicidal ideation/attempt.
    • ≥ Grade 3 anxiety at baseline.
Dosing and Administration Schedule
  • This compound: 100 mg administered orally, once daily, continuously.
  • Fulvestrant: 500 mg administered intramuscularly on Days 1 and 15 of Cycle 1, then on Day 1 of each subsequent 28-day cycle.
  • Dose Modifications: this compound dose can be reduced in 20 mg increments (to 80 mg/day, then to 60 mg/day) for management of specific adverse events. Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
Safety Monitoring and Dose Modification Guidelines

Proactive monitoring and management of adverse events (AEs) are critical. The table below outlines common AEs and management strategies.

Table 2: Safety Monitoring and Management for this compound-based Therapy

Adverse Event Monitoring Frequency Grade 1/2 Management Grade ≥3 Management
Hyperglycemia [3] [6] Fasting plasma glucose at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. Initiate or intensify oral hypoglycemics. Interrupt this compound until resolution to ≤Grade 1; re-initiate at a reduced dose with close monitoring.
Mood Alterations (e.g., depression, anxiety) [3] [6] Patient Health Questionnaire (PHQ-9) and Generalized Anxiety Disorder (GAD-7) scales at baseline and on Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. Monitor and consider counseling/supportive care. For Grade 2 persisting >14 days or ≥Grade 3, interrupt this compound and consult psychiatry; consider dose reduction upon resolution.
Hepatic Transaminase Elevation [8] [3] Liver function tests at baseline, Days 1 & 15 of first 2 cycles, then Day 1 of each cycle. Monitor. Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose.
Rash [3] Clinical skin exam. Antihistamines or topical corticosteroids. Interrupt this compound until resolution to ≤Grade 1; resume at a reduced dose. If Grade 4, discontinue permanently.
Fatigue [3] [6] Patient-reported and clinical assessment. Supportive care. If Grade 3 for >7 days or Grade 4, interrupt this compound until improvement, then consider dose reduction.

Laboratory Protocol: Analyzing PI3K Pathway Inhibition

To confirm the on-target effect of this compound in pre-clinical or clinical research settings, the following protocol using Reverse Phase Protein Array (RPPA) can be employed [6].

Materials and Reagents
  • Tumor tissue samples (fresh-frozen or FFPE) from pre-treatment and on-treatment (e.g., end of Cycle 1) time points.
  • Lysis buffer (e.g., T-PER Tissue Protein Extraction Reagent supplemented with protease and phosphatase inhibitors).
  • BCA Assay Kit for protein quantification.
  • Validated antibodies for key PI3K pathway nodes: pAKT (Ser473), pS6 (Ser235/236), p4EBP1 (Thr37/46), total AKT, total S6.
  • RPPA platform (e.g., through a core facility like MD Anderson's Functional Proteomics Core).
Experimental Workflow
  • Protein Lysate Preparation:
    • Homogenize 20-30 mg of tumor tissue in an appropriate volume of ice-cold lysis buffer.
    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
    • Collect the supernatant and quantify protein concentration using the BCA assay.
    • Adjust all samples to a uniform concentration.
  • RPPA Processing:
    • Serially dilute lysates and print them onto nitrocellulose-coated slides using a dedicated arrayer.
    • Incubate slides with primary antibodies against your target proteins, followed by appropriate secondary antibodies.
    • Develop signals using a chemiluminescent or fluorescent method and capture images.
  • Data Analysis:
    • Quantify spot intensities to generate normalized, log2-transformed protein expression values.
    • Calculate a PI3K Pathway Suppression Score by comparing the levels of key phosphorylated proteins (e.g., pS6, pAKT) in on-treatment versus pre-treatment samples. A significant decrease indicates successful pathway inhibition.
    • Perform unsupervised clustering (e.g., centroid linkage hierarchical clustering) to identify proteomic profiles associated with clinical benefit.

The following diagram illustrates the experimental workflow and the molecular changes this protocol is designed to detect.

G start Collect Tumor Tissue pre_tx Pre-Treatment Sample start->pre_tx post_tx On-Treatment Sample start->post_tx lysate Prepare Protein Lysates rppa Reverse Phase Protein Array (RPPA) lysate->rppa quant Quantify Protein Signals rppa->quant analysis Analyze Pathway Inhibition quant->analysis pi3k_score Calculate PI3K Suppression Score analysis->pi3k_score pre_tx->lysate post_tx->lysate pakt ↓ pAKT (S473) pi3k_score->pakt ps6 ↓ pS6 (S235/236) pi3k_score->ps6 p4ebp1 ↓ p4EBP1 (T37/46) pi3k_score->p4ebp1

Considerations for Research and Development

  • Mechanism of Action Nuance: While this compound is a potent PI3K inhibitor, research indicates it also has an off-target effect as a microtubule-destabilizing agent by binding to the colchicine site on tubulin. This dual activity may contribute to its observed antiproliferative effects and toxicity profile, and should be considered when interpreting experimental results [9].
  • Biomarker Exploration: Although early trials suggested efficacy in tumors with PIK3CA mutations, subsequent analyses revealed clinical benefit even in some patients without these mutations, as well as in those with concurrent ESR1 or AKT1 mutations [3]. Conversely, loss of PTEN or TP53 mutation may be associated with resistance [3]. This underscores the complexity of biomarker development for PI3K inhibitors.
  • Future Directions: The clinical development of this compound has been hampered by toxicity, leading to the investigation of more specific PI3Kα inhibitors (e.g., alpelisib) and combination strategies with other targeted agents like CDK4/6 inhibitors (e.g., LEE011) [1] [4]. Research into better-tolerated dosing schedules, such as intermittent regimens, is also a key area of exploration [3].

Conclusion

This compound represents an important tool for targeting the oncogenic PI3K pathway in breast cancer. Its combination with fulvestrant provides a validated clinical protocol for overcoming endocrine resistance in HR+/HER2- metastatic disease. The provided application notes, clinical protocols, and detailed laboratory methodology offer a framework for researchers to further investigate the biology of PI3K inhibition and optimize therapeutic strategies for breast cancer patients.

References

Buparlisib administration metastatic triple-negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Buparlisib and PI3K Pathway in Breast Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell growth and survival, and its dysregulation is a common feature in many cancers, including breast cancer [1]. While mutations in this pathway are present in over 70% of breast cancer cases, the therapeutic application of inhibitors like this compound, a pan-class I PI3K inhibitor, has faced challenges, particularly in TNBC [1] [2].

Clinical trials for this compound have primarily focused on hormone receptor-positive (HR+), HER2-negative breast cancers. The BELLE-2 and BELLE-3 trials investigated this compound with fulvestrant, and while they showed a prolongation of progression-free survival (PFS), this came at the cost of significant side effects, leading to the termination of the BELLE-3 trial [2]. The BELLE-4 trial, which combined this compound with paclitaxel in HER2-negative advanced breast cancer (including patients regardless of hormone receptor status), was stopped for futility as the addition of this compound did not improve PFS compared to paclitaxel alone [2] [3]. These results led Novartis to cancel its breast cancer development program for this compound [2].

For TNBC specifically, a newly analyzed drug is Eganelisib, a highly selective small-molecule immunomodulator that targets PI3K-gamma [1]. A clinical trial is currently registered to determine its effectiveness in patients with TNBC, though results are not yet available [1].

Quantitative Data on this compound Clinical Trials

The table below summarizes key clinical trial data for this compound in advanced breast cancer.

Trial Name / Phase Patient Population Intervention Control Primary Outcome (PFS) Overall Survival (OS) Key Findings & Status
BELLE-4 (Phase II/III) [3] Women with HER2-negative LA/mBC, no prior chemo for advanced disease This compound + Paclitaxel (n=207) Placebo + Paclitaxel (n=209) Median PFS: 8.0 mo (B+P) vs. 9.2 mo (Pla+P); HR 1.18 Not reported for phase II No PFS improvement. Trial stopped for futility.
BELLE-2 (Phase III) [2] Postmenopausal women with HR+, HER2-negative AI-resistant LA/mBC This compound + Fulvestrant (n=not specified) Placebo + Fulvestrant (n=not specified) Median PFS: Significantly prolonged Not specified PFS significantly improved, but with excessive side effects.
BELLE-3 (Phase III) [2] Patients with HR+, HER2-negative LA/mBC progressing on/after mTOR inhibitor This compound + Fulvestrant (n=not specified) Placebo + Fulvestrant (n=not specified) Not specified Not specified Trial terminated due to excessive side effects.

Experimental Protocol: PI3K Inhibitor Combination Therapy

The following is a generalized protocol based on the design of clinical trials like BELLE-4 for evaluating a PI3K inhibitor (e.g., this compound) in combination with chemotherapy in advanced breast cancer.

1. Study Objective: To evaluate the efficacy and safety of this compound in combination with Paclitaxel versus Paclitaxel alone in patients with advanced Triple-Negative Breast Cancer. 2. Patient Population:

  • Inclusion Criteria: Adults with histologically confirmed, locally advanced or metastatic TNBC; measurable disease; ECOG performance status of 0 or 1; adequate organ function.
  • Exclusion Criteria: Previous chemotherapy for advanced disease; untreated brain metastases; uncontrolled diabetes; significant psychiatric disorders. 3. Study Design:
  • Type: Randomized, double-blind, placebo-controlled, multicenter Phase II/III trial.
  • Randomization: 1:1 to experimental or control arm.
  • Stratification: Factors may include prior platinum therapy, PD-L1 status, and number of metastatic sites. 4. Treatment Regimen:
  • Experimental Arm: this compound (100 mg, orally, once daily) + Paclitaxel (80 mg/m², intravenously, on Days 1, 8, and 15 of a 28-day cycle).
  • Control Arm: Placebo (orally, once daily) + Paclitaxel (80 mg/m², IV, on Days 1, 8, and 15).
  • Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. 5. Assessments & Endpoints:
  • Efficacy: Tumor assessments via CT/MRI performed every 8 weeks (RECIST v1.1).
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Safety and Tolerability, Quality of Life.
  • Biomarker Analysis: Collection of tumor tissue for potential analysis of PI3K pathway activation status. 6. Safety Monitoring: Continuous monitoring for Adverse Events (AEs), with specific attention to known side effects of PI3K inhibitors: hyperglycemia, rash, liver enzyme elevations, mood alterations, and fatigue. Dose modifications and interruptions are predefined in the protocol for managing toxicity.

Signaling Pathway and Therapeutic Target

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action for PI3K inhibitors like this compound and eganelisib in the context of breast cancer.

G GrowthFactor Growth Factor Receptor PI3K PI3K (Class IA) GrowthFactor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates PTEN PTEN (Inhibitor) PTEN->PIP3 De-phosphorylates mTOR mTORC1 AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses Promotes This compound This compound/Eganelisib (PI3K Inhibitor) This compound->PI3K Inhibits

Future Directions and Alternative Approaches

The future of targeting the PI3K pathway in TNBC may lie in several key areas:

  • Development of More Selective Inhibitors: The toxicity profile of pan-PI3K inhibitors like this compound has been a significant hurdle. Isoform-selective PI3K inhibitors or dual PI3K/mTOR inhibitors like Gedatolisib are under investigation to improve the therapeutic window [1].
  • Overcoming Resistance with Combination Therapies: As resistance to single-agent targeted therapy is common, rational combination strategies are crucial. This includes combining PI3K pathway inhibitors with other targeted agents, immunotherapy, or novel modalities [1].
  • Biomarker-Driven Patient Selection: The failure of this compound in unselected populations underscores the need for robust biomarkers. Future trials will likely require patient stratification based on specific genetic alterations in the PI3K pathway (e.g., PIK3CA mutations) or other predictive biomarkers to identify responsive subgroups [1].
  • Exploring Immunomodulatory Roles: The investigation of drugs like eganelisib, which targets the PI3K-gamma isoform and has potential immunomodulatory effects, represents a promising new direction for engaging the immune system against TNBC [1].

References

Comprehensive Application Notes and Protocols: Buparlisib with Fulvestrant in HR+ Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

PI3K Pathway Dysregulation in HR+ Breast Cancer

The phosphatidylinositol 3-kinase (PI3K) pathway represents a critical signaling mechanism that regulates essential cellular processes including proliferation, survival, metabolism, and growth. In hormone receptor-positive (HR+) breast cancer, dysregulation of this pathway frequently occurs through PIK3CA mutations (encoding the p110α isoform of PI3K), with approximately 40% of HR+/HER2- advanced breast cancers harboring these activating mutations [1]. These genetic alterations contribute significantly to endocrine therapy resistance by establishing bidirectional crosstalk between the PI3K pathway and estrogen receptor (ER) signaling, ultimately promoting estrogen-independent tumor growth and survival [2] [3]. The prevalence of PI3K pathway alterations in HR+ breast cancer, coupled with its role in resistance mechanisms, establishes a strong rationale for targeting this pathway in combination with endocrine therapies such as fulvestrant.

Buparlisib Mechanism of Action

This compound (codenamed BKM120) is an oral pan-class I PI3K inhibitor that selectively targets all four isoforms of class I PI3K (p110α, β, δ, and γ) in an ATP-competitive manner [4] [2]. By inhibiting these enzymes, this compound blocks the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing activation of the PI3K/AKT/mTOR signaling cascade [2]. This inhibition results in reduced tumor cell proliferation, induction of apoptosis, and anti-angiogenic effects in susceptible tumor cell populations [5]. Preclinical models demonstrated that this compound combined with fulvestrant produces synergistic antitumor activity in ER+ breast cancer xenografts, providing the foundational evidence for clinical development of this combination [3] [6].

Table 1: Key Characteristics of this compound

Property Specification
Chemical name 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine
Molecular formula C18H21F3N6O2
Molecular weight 410.401 g·mol−1
Target Pan-class I PI3K inhibitor (α, β, δ, γ isoforms)
IC50 values p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM
Administration Oral
Recommended dose 100 mg daily (continuous or intermittent)

Clinical Efficacy Data

Phase I Trials

The initial Phase I trial (NCT01339442) established the safety profile and recommended Phase II dose of this compound in combination with fulvestrant [6] [7]. This study employed a standard 3+3 design to evaluate this compound at 80 mg and 100 mg daily doses combined with fulvestrant (500 mg IM on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles). The trial determined the maximum tolerated dose (MTD) as this compound 100 mg daily plus fulvestrant, with dose-limiting toxicities primarily comprising hepatic transaminase elevations, hyperglycemia, and rash [6]. Among 29 evaluable patients, the clinical benefit rate was 58.6% (95% CI: 40.7–74.5%), demonstrating preliminary efficacy in a heavily pretreated population [7]. Interestingly, response was not clearly associated with PIK3CA mutation status, though loss of PTEN, progesterone receptor negativity, or TP53 mutations were more common in resistant cases [6].

Phase III Clinical Trials

The BELLE-2 trial (NCT01610284) was a randomized, double-blind, placebo-controlled, multicenter Phase III study that enrolled 1,147 postmenopausal women with aromatase inhibitor-resistant, HR+/HER2- advanced breast cancer [3]. Patients were randomized to receive this compound (100 mg/day) or placebo plus fulvestrant. The study met its primary endpoint, demonstrating significantly improved progression-free survival (PFS) in the this compound combination arm compared to fulvestrant alone (6.9 vs. 5.0 months; HR 0.78, 95% CI 0.67–0.89; p=0.00021) [3]. In a prespecified analysis of patients with activated PI3K pathway status (n=372), median PFS was 6.8 versus 4.0 months (HR 0.76, 95% CI 0.60–0.97; p=0.014) [3]. An exploratory analysis using circulating tumor DNA (ctDNA) revealed particularly enhanced benefit in patients with PIK3CA mutations detected in plasma (median PFS: 7.0 vs. 3.2 months; HR 0.58, 95% CI 0.41–0.82) [8].

The BELLE-3 trial (NCT01633060) evaluated the combination in 432 patients with HR+/HER2- advanced breast cancer who had progressed on or after endocrine therapy and mTOR inhibitors [9]. This population represented a more treatment-resistant group, yet still demonstrated significantly longer PFS with this compound plus fulvestrant compared to placebo plus fulvestrant (3.9 months vs. 1.8 months; HR 0.67, 95% CI 0.53–0.84; p=0.00030) [9]. These consistent findings across both Phase III trials provided compelling evidence that PI3K inhibition with this compound can reverse resistance to endocrine therapy, even in heavily pretreated patients.

Table 2: Efficacy Outcomes from Phase III Clinical Trials of this compound plus Fulvestrant

Trial (Phase) Population Treatment Arms Median PFS (months) Hazard Ratio (95% CI) Clinical Benefit Rate
BELLE-2 (III) Overall population (N=1,147) This compound + Fulvestrant 6.9 0.78 (0.67–0.89) -
Placebo + Fulvestrant 5.0 -
PI3K-activated (n=372) This compound + Fulvestrant 6.8 0.76 (0.60–0.97) -
Placebo + Fulvestrant 4.0 -
PIK3CA mutant ctDNA (n=200) This compound + Fulvestrant 7.0 0.58 (0.41–0.82) -
Placebo + Fulvestrant 3.2 -
BELLE-3 (III) Overall population (N=432) This compound + Fulvestrant 3.9 0.67 (0.53–0.84) -
Placebo + Fulvestrant 1.8 -
Phase I Metastatic ER+ BC (n=29) This compound + Fulvestrant - - 58.6% (40.7–74.5%)

Safety Profile and Toxicity Management

Adverse Event Profile

The combination of this compound with fulvestrant demonstrated a characteristic on-target toxicity profile consistent with pan-PI3K inhibition [3] [9] [6]. In the BELLE-2 trial, the most common grade 3-4 adverse events in the this compound arm compared to placebo included increased alanine aminotransferase (25% vs. 1%), increased aspartate aminotransferase (18% vs. 3%), hyperglycemia (15% vs. <1%), and rash (8% vs. 0%) [3]. Similar patterns were observed in BELLE-3, with additional notable grade 3-4 adverse events including hypertension (6% vs. 4%) and fatigue (3% vs. 1%) [9]. These toxicities reflected the central role of PI3K signaling in metabolic regulation and hepatic function.

The Phase I trial provided important insights into dosing strategies to improve tolerability, finding that intermittent dosing (5 days on/2 days off) reduced toxicity while maintaining adequate drug exposure [6] [7]. This approach decreased early-onset adverse events and allowed for more sustained treatment duration in some patients. The study also monitored on-target effects through serial C-peptide measurements, which significantly increased during treatment, confirming effective pathway inhibition [6].

Toxicity Management Protocols

Based on the observed safety profile, specific management guidelines were developed for key adverse events:

  • Hepatic transaminase elevation: Regular monitoring of liver function tests (days 1 and 15 of initial cycles, then day 1 of subsequent cycles). For grade 2 elevations, interrupt this compound until resolution to ≤ grade 1; if resolution occurs within 7 days, maintain dose, otherwise reduce by one level. For grade 3-4 elevations, interrupt immediately and reduce dose by one level upon resolution to ≤ grade 1 [6].

  • Hyperglycemia: Baseline fasting glucose should be ≤120 mg/dL. For grade 1 or initial grade 2 fasting plasma glucose, maintain current dose with initiation/intensification of hypoglycemics. Grade 2 requiring re-check within 24 hours and resolution to grade 1 within 14 days; if not resolved, reduce dose by one level. Grade 3 hyperglycemia requires immediate drug omission and dose reduction upon resolution [6].

  • Rash: For grade 1-2 rash, maintain current dose with antihistamines or topical corticosteroids. Grade 3 rash requires omission until resolution to ≤ grade 1; if resolution within 7 days, reduce one dose level; if >7 days or grade 4, permanently discontinue [6].

  • Mood alterations: Baseline assessment with PHQ-9 and GAD-7 questionnaires, with ongoing monitoring. Grade 2 mood alterations lasting >14 days or any grade 3 events require dose interruption and reduction [6].

Table 3: Management of Common this compound-Related Toxicities

Adverse Event Monitoring Grade 2 Grade 3 Grade 4
Transaminase elevation LFTs days 1/15 initial cycles, then day 1 Interrupt until ≤G1; if >7 days to resolve, reduce dose Interrupt immediately; reduce dose upon resolution to ≤G1 Same as grade 3
Hyperglycemia Fasting glucose regularly Maintain dose + hypoglycemics; check in 24h; resolve to G1 in 14d or reduce dose Omit dose; reduce upon resolution to ≤G1 Same as grade 3
Rash Skin exam regularly Maintain dose + topical steroids/antihistamines Omit until ≤G1; if ≤7d to resolve, reduce dose; if >7d, D/C Permanent discontinuation
Mood alterations PHQ-9, GAD-7 at baseline and regularly If >14 days, interrupt and consider dose reduction Interrupt and reduce dose Permanent discontinuation

Biomarker Analysis and Patient Selection

PIK3CA Mutation Detection Methods

The efficacy of this compound plus fulvestrant appears enhanced in molecularly selected populations, particularly those with PIK3CA mutations [3] [8]. Two primary methods were employed in clinical trials for detecting PI3K pathway activation:

  • Tumor tissue analysis: Archival tumor tissue samples were analyzed for PIK3CA mutations and PTEN expression loss using next-generation sequencing and immunohistochemistry, respectively [3]. However, this method showed limitations due to tumor heterogeneity and evolutionary changes over time.

  • Circulating tumor DNA (ctDNA) analysis: Blood-based collection of cell-free DNA enabled non-invasive assessment of PIK3CA mutation status through digital droplet PCR or next-generation sequencing platforms [3] [8]. This approach captured spatial and temporal heterogeneity more effectively and emerged as potentially more predictive of treatment benefit.

In BELLE-2, patients with PIK3CA-mutated ctDNA derived substantial benefit from the combination (HR 0.58), whereas those with wild-type ctDNA showed no improvement (HR 1.02) [8]. This differential response suggests that ctDNA-based mutation analysis may represent a superior biomarker for patient selection compared to tissue-based testing.

Other Predictive Biomarkers

Exploratory analyses from Phase I trials identified additional potential biomarkers associated with treatment response. Loss of PTEN expression, progesterone receptor negativity, and TP53 mutations were more commonly observed in resistant cases [6] [7]. Conversely, the presence of AKT1 and ESR1 mutations did not preclude clinical benefit, suggesting that this compound may remain active in these molecular subsets [7]. These findings require validation in larger datasets but provide direction for future biomarker development.

G Biomarker Analysis Pathway for this compound Response Prediction Patient Patient Tissue Tissue Patient->Tissue Archival Blood Blood Patient->Blood Liquid biopsy NGS NGS Tissue->NGS Sequencing IHC IHC Tissue->IHC Staining ddPCR ddPCR Blood->ddPCR Extraction PIK3CA_mut PIK3CA_mut NGS->PIK3CA_mut Detects PTEN_loss PTEN_loss IHC->PTEN_loss Evaluates ddPCR->PIK3CA_mut Quantifies Benefit Benefit PIK3CA_mut->Benefit  Predicts NoBenefit NoBenefit PTEN_loss->NoBenefit  Associates with

Figure 1: Biomarker Analysis Pathway for this compound Response Prediction - This workflow illustrates the parallel approaches for tissue and liquid biopsy-based biomarker assessment to identify patients most likely to benefit from this compound plus fulvestrant treatment.

Experimental Protocols

Clinical Trial Design Methodology

The Phase III BELLE-2 trial employed a randomized, double-blind, placebo-controlled design with specific methodological considerations [3]:

  • Patient population: Postmenopausal women (≥18 years) with histologically confirmed HR+/HER2- inoperable locally advanced or metastatic breast cancer progressing on or after aromatase inhibitor therapy.
  • Stratification factors: PI3K pathway activation status (activated vs. non-activated vs. unknown) and visceral disease status (present vs. absent).
  • Treatment regimen:
    • Experimental arm: Oral this compound (100 mg/day) starting on day 15 of cycle 1 plus intramuscular fulvestrant (500 mg) on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles.
    • Control arm: Matching placebo plus fulvestrant on the same schedule.
  • Primary endpoint: Progression-free survival assessed by local investigators using RECIST 1.1.
  • Statistical considerations: 80% power to detect a hazard ratio of 0.75 with one-sided alpha of 0.025; hierarchical testing strategy (overall population → PI3K pathway-activated patients).
Pharmacodynamic Assessment Protocol

The Phase I trial established comprehensive pharmacodynamic evaluation methods [6] [7]:

  • Biomarker collection:
    • Archival tumor tissue: PIK3CA mutation testing by sequencing; PTEN and progesterone receptor expression by immunohistochemistry.
    • Blood samples: Circulating tumor DNA analysis for PIK3CA mutations; C-peptide measurement as a pharmacodynamic marker of PI3K pathway inhibition.
  • Pharmacokinetic sampling: Plasma collection for this compound concentration measurement at multiple timepoints to assess exposure-response relationships.
  • Assessment schedule:
    • C-peptide: Day 1 of each cycle.
    • Fasting glucose: Days 1 and 15 of first 2 cycles, then day 1 of subsequent cycles.
    • Liver function tests: Days 1 and 15 of first 2 cycles, then day 1 of subsequent cycles.

G Clinical Trial Workflow for this compound-Fulvestrant Combination Screening Screening RunIn RunIn Screening->RunIn 14 days Randomization Randomization RunIn->Randomization Stratified by PI3K status Treatment Treatment Randomization->Treatment 1:1 Assessment Assessment Treatment->Assessment Every 8 weeks Biomarker Biomarker Treatment->Biomarker ctDNA collection PK PK Treatment->PK Plasma sampling Safety Safety Treatment->Safety Continuous Endpoint Endpoint Assessment->Endpoint RECIST 1.1

Figure 2: Clinical Trial Workflow for this compound-Fulvestrant Combination - This diagram outlines the key stages in the clinical evaluation of this compound plus fulvestrant, from patient screening through endpoint assessment.

Research Applications and Future Directions

Limitations and Clinical Implications

Despite demonstrating efficacy in Phase III trials, the development of this compound for HR+ breast cancer was ultimately discontinued due to its challenging toxicity profile [4] [3]. The high incidence of grade 3-4 adverse events resulted in substantial treatment discontinuations (approximately 23% in BELLE-2), potentially limiting the full realization of clinical benefit [3]. These observations highlighted the therapeutic limitations of pan-PI3K inhibition and stimulated the development of more targeted approaches, particularly PI3Kα-specific inhibitors such as alpelisib, which offers improved tolerability while maintaining efficacy in PIK3CA-mutated tumors [1] [5].

The BELLE-2 and BELLE-3 trials provided important proof-of-concept that targeting the PI3K pathway can reverse endocrine resistance in HR+ breast cancer [3] [9]. Furthermore, the biomarker analyses from these studies established the importance of ctDNA-based mutation detection as a potentially superior approach to archival tissue testing for patient selection [8]. These findings have informed subsequent drug development strategies in this space, emphasizing the importance of molecular selection and tolerability optimization.

Future Research Directions

Several promising research directions have emerged from the this compound clinical development program:

  • Intermittent dosing strategies: Based on Phase I findings that intermittent scheduling (5 days on/2 days off) improved tolerability while maintaining efficacy, future PI3K inhibitor development could explore alternative dosing regimens to enhance the therapeutic index [6] [7].

  • Novel combination approaches: Preclinical evidence suggests potential for combining PI3K inhibitors with other targeted agents, including CDK4/6 inhibitors, to overcome resistance mechanisms [2] [10]. Early-phase trials explored this compound combinations with letrozole, tamoxifen, and other targeted agents, though development was limited by toxicity concerns [2].

  • Biomarker refinement: Further investigation of resistance biomarkers beyond PIK3CA mutations, including PTEN loss, TP53 mutations, and progesterone receptor status, may enable better patient selection [6] [7]. Additionally, serial ctDNA monitoring during treatment could help identify emerging resistance mechanisms and guide subsequent therapy.

  • PI3Kβ-sparing inhibitors: The toxicity profile of this compound may partly result from inhibition of non-α isoforms, particularly PI3Kβ, which plays important roles in metabolic regulation. Development of PI3Kβ-sparing inhibitors represents an alternative approach to improving tolerability [1].

Conclusion

The comprehensive clinical evaluation of this compound in combination with fulvestrant provided valuable insights into both the potential and limitations of PI3K pathway inhibition in HR+ breast cancer. While the combination demonstrated statistically significant and clinically meaningful improvements in progression-free survival, particularly in patients with PIK3CA-mutated tumors identified through ctDNA analysis, the toxicity profile ultimately limited its clinical utility. The development journey of this compound highlighted critical considerations for targeted therapy development, including the importance of biomarker-driven patient selection, the need for tolerable dosing strategies, and the value of pharmacodynamic monitoring. These lessons continue to inform the development of next-generation PI3K pathway inhibitors and combination strategies for patients with advanced HR+ breast cancer.

References

Comprehensive Application Notes and Protocols: Buparlisib with Paclitaxel in Head and Neck Squamous Cell Carcinoma (HNSCC)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Scientific Rationale

Buparlisib (AN2025/BKM120) Profile

This compound is an orally-bioavailable pan-Class I PI3K inhibitor that targets all four isoforms (alpha, beta, gamma, and delta) of the class I PI3K p110 catalytic subunit in an ATP-competitive manner. [1] Preclinical studies demonstrate that this compound inhibits activation of the PI3K/AKT/mTOR pathway and induces proliferation arrest. [1] The drug has shown particular efficacy in cancer models with PIK3CA mutations, with inhibitory effects being more pronounced in cell lines harboring these mutations compared to wild-type counterparts. [1] A critical pharmacological property of this compound is its excellent brain penetration, with brain-plasma ratios between 1.5-2 demonstrated in preclinical models, unaffected by efflux transporters at the blood-brain barrier. [2] This characteristic makes it particularly suitable for treating cancers with potential for CNS involvement.

Paclitaxel Profile and Combination Rationale

Paclitaxel is a microtubule-stabilizing agent that promotes tubulin polymerization and inhibits microtubule depolymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. [3] In HNSCC, paclitaxel has demonstrated single-agent activity and has been combined with carboplatin concurrently with radiotherapy for regionally advanced disease. [3] The scientific rationale for combining this compound with paclitaxel stems from their complementary mechanisms of action: while paclitaxel targets microtubule dynamics, this compound inhibits the PI3K pathway, which is frequently dysregulated in HNSCC. Importantly, research has revealed that this compound itself exhibits microtubule-destabilizing activity through binding to the colchicine site on tubulin, suggesting potential synergistic effects with paclitaxel. [4]

Clinical Trial Evidence and Safety Profile

Efficacy Data from Clinical Studies

Table 1: Clinical Efficacy of this compound plus Paclitaxel in HNSCC Clinical Trials

Trial Name/Phase Patient Population Treatment Arms Overall Survival (Median) Progression-Free Survival (Median) Objective Response Rate
BERIL-1 (Phase 2) [5] Platinum-pretreated R/M HNSCC This compound + Paclitaxel vs Placebo + Paclitaxel HR: 0.72 (p=0.041) 4.6 vs 3.5 months (HR: 0.65) Not reported
BURAN (Phase 3) [6] PD-1/PD-L1 pretreated R/M HNSCC This compound + Paclitaxel vs Paclitaxel alone 9.6 vs 9.7 months (HR: 1.02; p=0.85) 4.1 months both arms (HR: 0.97; p=0.77) 30.3% vs 20.7% (p=0.024)
Subgroup Analysis [5] TILs-positive with PI3K pathway activation This compound + Paclitaxel HR: 0.43 (95% CI: 0.21-0.87; p=0.016) Not reported Not reported
Subgroup Analysis [5] TILs-positive with NOTCH pathway activation This compound + Paclitaxel HR: 0.40 (95% CI: 0.18-0.90; p=0.022) Not reported Not reported

The BERIL-1 phase 2 trial demonstrated statistically significant improvements in both overall survival (OS) and progression-free survival (PFS) for the this compound-paclitaxel combination compared to paclitaxel alone in platinum-pretreated recurrent/metastatic HNSCC patients. [5] However, the subsequent phase 3 BURAN trial in PD-1/PD-L1 pretreated patients did not confirm these survival benefits, showing nearly identical median OS between arms (9.6 vs 9.7 months). [6] Despite the lack of survival advantage, the combination showed a significantly higher objective response rate (30.3% vs 20.7%, p=0.024), suggesting retained biological activity. [6] Importantly, biomarker analyses from BERIL-1 revealed substantial benefits in specific molecular subgroups, particularly patients with tumor-infiltrating lymphocytes (TILs) and concurrent PI3K or NOTCH pathway activation, where hazard ratios for death were 0.43 and 0.40, respectively. [5]

Safety and Tolerability Profile

Table 2: Safety Profile of this compound plus Paclitaxel in HNSCC Clinical Trials

Safety Parameter BERIL-1 Trial (Phase 2) BURAN Trial (Phase 3)
Most Common Grade ≥3 AEs Hyperglycemia, anemia, neutropenia [1] Not specified
Grade ≥3 AE Rate 82% (this compound) vs 72% (placebo) [1] 87.5% (combination) vs 59.4% (paclitaxel alone)
Treatment Discontinuation due to AEs Not reported 45.2% (combination) vs 16.9% (paclitaxel alone)
AE of Special Interest Not reported 88.2% (combination) vs 75.0% (paclitaxel alone)

The safety profile of the this compound-paclitaxel combination demonstrates increased toxicity compared to paclitaxel monotherapy. In the phase 3 BURAN trial, grade 3 or higher adverse events occurred in 87.5% of patients receiving the combination versus 59.4% receiving paclitaxel alone. [6] Treatment-related grade 3 or higher AEs were reported in 71.0% versus 33.8%, respectively. [6] Notably, hyperglycemia has been consistently reported as a common adverse effect of this compound, consistent with its mechanism of action as a PI3K inhibitor. [1] The BURAN trial reported that AEs led to study drug discontinuation in 45.2% of patients in the combination group versus 16.9% in the paclitaxel alone group. [6] These findings highlight the need for careful patient selection and management when administering this combination.

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Viability and Proliferation Assays:

  • Cell Lines: Utilize HNSCC cell lines with different molecular backgrounds, including those with PIK3CA mutations (e.g., CAL33 with endogenous PIK3CA H1047R mutation) and wild-type PIK3CA (e.g., CAL27). [1] Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. [7]
  • Drug Treatment: Prepare stock solutions of this compound in DMSO and paclitaxel according to manufacturer specifications. [8] For combination studies, use fixed concentration ratios based on individual IC₅₀ values. Treat cells with serial dilutions of single agents or combinations.
  • Viability Assessment: Seed 5×10³ cells/well in 96-well plates and treat for 24-72 hours. Perform MTS assay using Cell Titer 96 Aqueous One Solution Cell Proliferation Assay per manufacturer's instructions. [7] Measure absorbance at 490 nm using a plate reader. Calculate combination indices using Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
  • Data Analysis: Express viability as percentage of untreated controls. Perform experiments in triplicate with three biological replicates. Use statistical analysis (one-way ANOVA) to determine significance (p ≤ 0.05 considered significant). [8]

Cell Death and Cell Cycle Analysis:

  • Apoptosis Assessment: Harvest 100,000 cells after treatment and analyze by flow cytometry using Annexin V/propidium iodide staining according to standard protocols.
  • Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content by flow cytometry to determine G₁, S, G₂/M, and sub-G₁ fractions. [4]
  • Mitotic Arrest Markers: Evaluate phosphorylation of Histone H3 (Ser10) by immunoblotting or immunofluorescence as an indicator of mitotic arrest. [4]
Molecular Characterization Protocols

Protein Expression and Signaling Pathway Analysis:

  • Cell Lysis: Harvest 1×10⁶ cells after treatment with this compound (31.25-10,000 nM) for 24 hours. Lyse cells in 1% triton lysis buffer containing fresh protease and phosphatase inhibitors. [8]
  • Immunoblotting: Quantify protein concentrations using BCA Protein Assay kit. Separate 20-30 μg protein by SDS-PAGE (4-15% gradient gels) and transfer to nitrocellular membranes. [8] Block membranes with 5% BSA or non-fat milk.
  • Antibody Hybridization: Incubate membranes with primary antibodies against: phospho-Akt (Ser473), phospho-Akt (Thr308), phospho-S6 (Ser235/236), phospho-4EBP1 (Thr37/46), cleaved PARP, and corresponding total proteins. [8] Use appropriate HRP-conjugated secondary antibodies.
  • Signal Detection: Develop blots using ECL detection reagents and visualize with chemiluminescence imaging system. Normalize phospho-protein levels to total protein expression and loading controls.

Gene Expression Analysis in Tumor Stem Cells (TSCs):

  • TSC Identification and Sorting: Identify TSCs based on ALDH staining alone or combined with CD133 biomarker using flow cytometry cell sorting. [7] Confirm stemness properties through invasion, migration, and sphere-formation assays.
  • RNA Extraction and cDNA Synthesis: Extract RNA from 1×10⁶ TSCs and non-TSCs using TRIzol reagent. Assess RNA quality and concentration using Qubit RNA HS Assay Kit. Perform reverse transcription using High-Capacity cDNA kit with final cDNA concentration of 1 μg/μL. [7]
  • Quantitative PCR: Perform qPCR using TaqMan system with specific probes for EGFR, NTRK2 (TRKB), KRAS, HIF-1α, and reference genes (ACTB, GAPDH). [7] Use 2⁻ΔΔCt method for relative quantification with non-TSC subpopulation as calibrator.

Signaling Pathways and Experimental Workflows

PI3K and Microtubule Dual Targeting Mechanism

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_microtubule Microtubule Dynamics This compound This compound PI3K PI3K This compound->PI3K Inhibits Microtubule_Polymerization Microtubule_Polymerization This compound->Microtubule_Polymerization Disrupts (Colchicine Site) Paclitaxel Paclitaxel Paclitaxel->Microtubule_Polymerization Stabilizes PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Metabolism Metabolism mTOR->Metabolism Growth_Factors Growth_Factors Growth_Factors->PI3K Mitotic_Spindle Mitotic_Spindle Microtubule_Polymerization->Mitotic_Spindle Chromosome Segregation Chromosome Segregation Mitotic_Spindle->Chromosome Segregation Proper Cell Division Proper Cell Division Chromosome Segregation->Proper Cell Division Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Microtubule Disruption Microtubule Disruption Microtubule Disruption->Mitotic Arrest Improper Spindle Formation Improper Spindle Formation Improper Spindle Formation->Mitotic Arrest

Diagram 1: Dual Mechanism of Action of this compound and Paclitaxel Combination. This compound (yellow) inhibits both PI3K signaling and microtubule polymerization by binding to the colchicine site, while paclitaxel (green) stabilizes microtubules. These complementary disruptions of cell division and survival pathways lead to enhanced mitotic arrest and apoptosis.

Experimental Workflow for Combination Studies

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Evaluation Start Study Design Cell_Culture Cell Culture (HNSCC lines with varying PIK3CA status) Start->Cell_Culture Viability_Assay Cell Viability Assays (MTS, trypan blue exclusion) Cell_Culture->Viability_Assay Mechanism Mechanistic Studies (Western blot, cell cycle, apoptosis analysis) Viability_Assay->Mechanism Combination Combination Studies (Synergy analysis using Chou-Talalay method) Mechanism->Combination Xenograft Xenograft Models (Patient-derived orthotopic models) Combination->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Efficacy Efficacy Studies (Tumor growth inhibition) PK_PD->Efficacy Safety Safety Evaluation (Body weight, clinical signs, clinical pathology) Efficacy->Safety Phase1 Phase I (Dose escalation, MTD establishment) Safety->Phase1 Phase2 Phase II (Efficacy in specific biomarker groups) Phase1->Phase2 Phase3 Phase III (Randomized controlled trials in defined populations) Phase2->Phase3

Diagram 2: Comprehensive Experimental Workflow for this compound-Paclitaxel Combination Development. The workflow progresses from in vitro studies through in vivo models to clinical evaluation, with each stage informing the next. Key components include mechanistic studies in HNSCC cell lines with varying PIK3CA status, pharmacokinetic/pharmacodynamic evaluation in patient-derived xenograft models, and phased clinical development.

Research Applications and Translational Implications

Biomarker Development and Patient Stratification

Recent evidence highlights the critical importance of biomarker-driven patient selection for the this compound-paclitaxel combination. Immunogenomic analyses from the BERIL-1 trial demonstrated that patients with tumor immune infiltration (TILs-positive) and specific oncogenic alterations derived substantial benefit from the combination. [5] Specifically, those with PI3K pathway activation (25% of patients) showed a hazard ratio for death of 0.43 (95% CI: 0.21-0.87, p=0.016), while patients with NOTCH pathway activation (20.5% of patients) exhibited a HR of 0.40 (95% CI: 0.18-0.90, p=0.022). [5] These findings suggest that molecular profiling for PI3K and NOTCH pathway alterations, combined with assessment of tumor immune microenvironment, may identify patient subgroups most likely to benefit from this combination therapy.

Additional biomarker investigations should include:

  • PIK3CA mutation status: Preclinical data indicate enhanced sensitivity to this compound in PIK3CA-mutant models. [1]
  • TP53 and NOTCH1 mutations: Among the most commonly mutated genes in HNSCC (57.0% and 23.7% respectively in BERIL-1 population). [5]
  • Tumor mutational burden (TMB): Although not correlated with OS in BERIL-1, may have utility in combination with other biomarkers. [5]
  • HPV status: Differential treatment responses observed in HPV-positive and negative HNSCC. [6]
Pharmacokinetic Considerations and Dosing Optimization

This compound pharmacokinetics have been characterized in multiple clinical trials. The maximum-tolerated dose (MTD) has been established as 100 mg daily dosing, achieving mean Cmax serum level of 1010 ng/mL at 1 hour after oral administration. [8] Preclinical assessments demonstrate excellent brain penetration with brain-plasma ratios between 1.5-2, unaffected by efflux transporters at the blood-brain barrier. [2] This characteristic is particularly relevant for HNSCC patients at risk for CNS metastases. This compound exhibits complete oral bioavailability and relatively small volume of distribution (<1 L/kg), with brain concentrations exceeding those in most other organs. [2]

Paclitaxel dosing in combination with this compound follows the standard schedule for HNSCC: 80 mg/m² on days 1, 8, and 15 of 28-day cycles. [6] Dose reductions may be necessary based on toxicity, with clinical trials implementing reductions to 40 mg/m²/week for management of hematologic and non-hematologic toxicities. [3] The combination demonstrates manageable toxicity profile with hyperglycemia, anemia, and neutropenia as the most common grade 3-4 adverse events. [1]

Conclusion and Future Directions

The combination of this compound with paclitaxel represents a mechanistically rational approach for treating HNSCC through simultaneous targeting of the PI3K pathway and microtubule dynamics. While early-phase trials showed promising efficacy signals, the recent phase 3 BURAN trial highlights the critical importance of patient selection, demonstrating no overall survival benefit in an unselected PD-1/PD-L1 pretreated population. [6] Future development of this combination should focus on biomarker-enriched populations, particularly patients with evidence of PI3K pathway activation, NOTCH pathway alterations, and tumor immune infiltration, where substantial benefits have been observed. [5]

The dual mechanism of action of this compound—inhibiting both PI3K signaling and microtubule polymerization—provides a unique therapeutic approach that warrants further investigation. [4] Additional research should focus on optimizing dosing schedules, exploring sequential administration strategies, and evaluating the combination in earlier lines of therapy and in conjunction with other targeted agents. As the treatment landscape for HNSCC continues to evolve with the integration of immunotherapy, defining the precise role of PI3K inhibition in combination with chemotherapy remains an area of active investigation with significant potential for advancing patient care.

References

Buparlisib monotherapy dosing guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Protocol and Schedule

The table below summarizes the core dosing regimen established for buparlisib monotherapy:

Parameter Specification
Recommended Dose 100 mg, orally [1] [2] [3]
Dosing Schedule Once daily, continuously [2] [4]
Cycle Duration 28 days [2] [4]
MTD Determination Identified in a first-in-human phase I dose-escalation study (range: 12.5–150 mg/day) [1] [3]

Safety Profile and Dose Modification Guidelines

Managing adverse events (AEs) with prompt dose modification is critical for maintaining patients on therapy. The following table outlines common AEs and the standard dose reduction strategy.

Table 1: Frequent Adverse Events (AEs) and Dose Modification Protocol

Category Details Management
Common AEs Hyperglycemia, rash, diarrhea, nausea, anorexia, fatigue, elevated liver enzymes (AST/ALT), and mood alterations (anxiety, depression) [1] [2] [3].

| Dose Reduction Steps | First reduction: 80 mg daily Second reduction: 60 mg daily [2] [4] | | Monitoring | Fasting plasma glucose, liver function tests (LFTs), and mood assessment tools (e.g., PHQ-9, GAD-7) are recommended, typically every 2 weeks initially [2]. |

Pharmacological and Mechanistic Background

  • Mechanism of Action: this compound is an orally bioavailable, potent pan-class I PI3K inhibitor. It targets all four isoforms (p110α, -β, -δ, and -γ) of class I PI3K, demonstrating at least 50-fold selectivity against other protein kinases in preclinical assays [1].
  • Preclinical Rationale: It exhibited antiproliferative, pro-apoptotic, and anti-angiogenic activity in preclinical cancer models, with a preferential inhibition of tumor cells bearing PIK3CA mutations [1].
  • Clinical Efficacy Context: It is important to note that while the dosing regimen is established, the monotherapeutic efficacy of this compound has been limited in several cancer types. Clinical benefit has often been observed primarily as stable disease in a subset of patients, with objective responses being rare [2]. This has led to a greater research focus on its use in combination with other agents.

The following diagram illustrates the PI3K signaling pathway targeted by this compound and the core workflow for patient management in clinical studies.

architecture PI3K Pathway and Clinical Protocol cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_protocol Clinical Management Workflow RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess This compound This compound This compound->PI3K Inhibits Start Patient Enrollment (ECOG PS 0-2) Screen Screening: Fasting Glucose ≤140 mg/dL, Mood Disorder Assessment Start->Screen Dose This compound 100mg OD 28-Day Cycles Screen->Dose Monitor Continuous Monitoring: Glucose, LFTs, Mood (PHQ-9/GAD-7) Dose->Monitor AE Adverse Event? Monitor->AE AE->Monitor No Manage Dose Hold/Reduction (80mg → 60mg) AE->Manage Yes Manage->Dose

Considerations for Preclinical and Clinical Research

For scientists designing experiments or clinical trials, consider these points:

  • Patient Selection: Early studies suggested that tumors with PIK3CA mutations or other evidence of PI3K pathway activation might derive more benefit [1]. However, predictive biomarkers for monotherapy efficacy remain elusive, as clinical benefit was not consistently predicted by molecular status in some trials [3].
  • Combination Strategies: Due to limited monotherapy efficacy, significant research has explored this compound in combination with other agents, including chemotherapy (e.g., paclitaxel, capecitabine), targeted therapies (e.g., fulvestrant, cetuximab), and immunotherapies [1] [5] [6]. These combinations often have distinct safety and dosing profiles.
  • Toxicity Management: Proactive management of AEs is essential. Preclinical studies indicate that on-target effects like hyperglycemia are common. Clinical protocols must include robust plans for monitoring and managing mood alterations, rash, and hepatotoxicity to ensure patient safety and protocol adherence [1] [2].

I hope these synthesized application notes and protocols are helpful for your research and development work. Should you require more focused information on combination therapies or specific toxicology data, please feel free to ask.

References

Comprehensive Preclinical Application Notes and Protocols for Buparlisib (BKM120) in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Buparlisib and Its Preclinical Relevance

This compound (BKM120) is an orally bioavailable, potent pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K (p110α, p110β, p110δ, and p110γ) by competitively binding to the ATP-binding domain of these enzymes. With molecular mass of 446.86 g/mol, this 2,6-dimorpholinopyrimidine-derived compound exhibits high solubility and permeability, particularly in low pH environments. The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, with mutations occurring in approximately 25-40% of breast cancers, 25.1% of glioblastomas, and various other solid tumors and hematological malignancies. This compound has demonstrated significant anti-tumor efficacy across diverse preclinical models, including inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and impairment of tumor growth in xenograft models.

The blood-brain barrier penetration capability of this compound makes it particularly valuable for investigating therapeutic approaches for central nervous system malignancies, including glioblastoma and primary CNS lymphoma. Preclinical studies have confirmed this compound distribution in brain tissue with mean concentrations reaching 612 ng/g in resected glioblastoma tumors following dosing. This comprehensive protocol outlines standardized methodologies for evaluating this compound in preclinical models, providing researchers with validated techniques for compound administration, efficacy assessment, and biomarker analysis that account for the compound's unique pharmacokinetic and pharmacodynamic properties.

This compound Properties and Formulation

Biochemical and Pharmacokinetic Properties

This compound is characterized by moderate plasma protein binding (79-85% across species) that remains independent of drug concentration. The compound undergoes extensive metabolism, primarily via CYP3A-mediated oxidation (estimated fraction metabolized >0.9) with additional phase-2 metabolism through direct glucuronidation. In preclinical distribution studies, this compound demonstrates dose-proportional pharmacokinetics with rapid absorption (T~max~ 1-4 hours post-dose) and favorable tissue distribution, including penetration of the blood-brain barrier, which is essential for investigating its efficacy in intracranial tumor models.

  • Molecular weight: 446.86 g/mol
  • Solubility: Highly soluble and permeable, with increased solubility at low pH
  • Protein binding: 79-85% across species
  • Primary metabolism: CYP3A4 (>90%)
  • Elimination half-life: Approximately 53.3 hours in humans
  • Blood-brain barrier penetration: Confirmed in multiple preclinical and clinical studies
Standard Formulation Protocols

For in vitro applications, this compound is typically prepared as a 10 mM stock solution in 100% DMSO, which can be stored at -20°C for up to 6 months. Further working concentrations are prepared by diluting the stock solution in appropriate cell culture media, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability. For in vivo administration, this compound is commonly prepared as a suspension in 0.5% methylcellulose with 0.1% Tween-80 or Noveon, with the compound finely dispersed using sonication or vigorous vortexing. The suspension should be prepared fresh daily and protected from light to maintain compound stability.

Table 1: Standard this compound Formulations for Preclinical Studies

Application Vehicle Stock Concentration Storage Stability
In vitro assays 100% DMSO 10 mM -20°C, protected from light 6 months
In vivo oral gavage 0.5% methylcellulose + 0.1% Tween-80 5-10 mg/mL Room temperature, protected from light 24 hours (fresh preparation recommended)
In vivo drinking water N/A N/A N/A Not recommended due to stability issues

In Vitro Experimental Protocols

Cell Culture and Compound Treatment

Establishment of appropriate in vitro models is crucial for evaluating this compound efficacy. For 2D cultures, cells should be seeded in appropriate media and allowed to adhere for 24 hours prior to this compound treatment. The use of low-passage cell lines (passage <20) is recommended to maintain genetic stability and physiological relevance. For 3D cultures, spheroids can be generated by seeding 1,000 cells in 96-well plates with conical bottoms containing 0.05% methylcellulose and centrifuging at 2,250 rpm for 30 minutes, followed by 7 days of incubation to form mature spheroids (approximately 17,000 cells/spheroid). This compound treatment should be initiated when spheroids reach approximately 200-300 μm in diameter, with media changes including fresh this compound every 72 hours.

The following protocol describes a standardized approach for 2D cell culture treatment:

  • Seed cells in 96-well or 6-well plates 24 hours prior to treatment at 30-50% confluence
  • Prepare this compound working solutions from DMSO stock by serial dilution in culture media
  • Final DMSO concentration should not exceed 0.1% across all treatment conditions
  • Include vehicle control (0.1% DMSO) and positive control appropriate for your cell type
  • Replace media with fresh this compound-containing media every 72 hours for prolonged exposures
  • Incubate cells at 37°C with 5% CO~2~ for the duration of treatment
Cell Viability and Proliferation Assays

Assessment of cell viability and proliferation following this compound treatment provides critical information about compound efficacy. The MTS assay is widely used for high-throughput screening of viability across multiple this compound concentrations and exposure times.

Table 2: Standardized this compound Treatment Conditions for In Vitro Efficacy Assessment

Assay Type This compound Concentration Range Treatment Duration Endpoint Measurements Reference Cell Lines
MTS viability 0-10 μM 72 hours Absorbance at 490 nm U87 (GBM), CAL33 (HNSCC, PIK3CA mutant)
Manual cell count 0-10 μM 72 hours Cells/mL using hemocytometer Patient-derived GBM cells
BrdU incorporation 0-10 μM 72 hours + 45 min BrdU pulse FITC-positive cells/total cells PCNSL-MSK (CNS lymphoma)
Clonogenic survival 0-5 μM 14-21 days Crystal violet staining colonies CAL27 (HNSCC, PIK3CA wild-type)
Spheroid growth inhibition 0-10 μM 7-14 days Spheroid diameter measurement Patient-derived GBM spheroids

For the MTS assay protocol:

  • Seed cells in 96-well plates (1,000-5,000 cells/well based on doubling time)
  • After 24 hours, treat with this compound concentration series (typically 0-10 μM)
  • Incubate for 72 hours at 37°C with 5% CO~2~
  • Add MTS reagent according to manufacturer's protocol (typically 20 μL/well)
  • Incubate for 1-4 hours at 37°C until color development is sufficient
  • Measure absorbance at 490 nm using a plate reader
  • Calculate IC~50~ values using nonlinear regression in GraphPad Prism or similar software

For BrdU incorporation assays to directly measure DNA synthesis:

  • Seed cells on coverslips in 6-well plates or in chamber slides
  • After this compound treatment for 72 hours, add 10 μM BrdU to media for 45 minutes at 37°C
  • Fix cells with 4% paraformaldehyde for 10 minutes
  • Permeabilize with 0.5% Triton X-100 in PBS for 4 minutes
  • Incubate with blocking buffer (0.5% BSA in PBS) for 15 minutes
  • Detect BrdU incorporation using anti-BrdU antibody with DNase treatment to expose epitopes
  • Visualize with appropriate secondary antibodies and counterstain with DAPI
  • Quantify by counting BrdU-positive cells versus total cells in multiple random fields
Apoptosis and Mechanism of Action Assays

Evaluation of apoptosis provides insight into one of the key mechanisms through which this compound exerts anti-tumor effects. The Annexin V/PI assay is recommended for quantitative assessment of apoptosis:

  • Seed cells in 6-well plates (1×10^5^ to 5×10^5^ cells/well) and allow to adhere overnight
  • Treat with this compound at concentrations spanning the IC~50~ (typically 0.5-5 μM) for 24-72 hours
  • Collect both adherent and floating cells by gentle trypsinization
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions
  • Incubate for 15 minutes at room temperature in the dark
  • Analyze by flow cytometry within 1 hour of staining
  • Use untreated cells as negative control and cells treated with 1 μM staurosporine for 4 hours as positive control

For assessment of PI3K pathway inhibition, western blot analysis of key pathway components should be performed:

  • Treat cells with this compound (0-10 μM) for 2-24 hours
  • Lyse cells in RIPA buffer or 1% Triton X-100 lysis buffer with protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay
  • Separate 20-50 μg protein by SDS-PAGE (4-15% gradient gels)
  • Transfer to nitrocellulose membranes and block with 5% BSA in TBST
  • Probe with primary antibodies against:
    • Phospho-Akt (Ser473) and (Thr308)
    • Total Akt
    • Phospho-S6 (Ser235/236)
    • Phospho-4EBP1 (Thr37/46)
    • Cleaved PARP
    • Appropriate loading control (β-actin or GAPDH)
  • Incubate with HRP-conjugated secondary antibodies
  • Detect using chemiluminescence and quantify band intensities

In Vivo Experimental Protocols

Animal Model Establishment

The selection of appropriate animal models is critical for evaluating this compound efficacy. For subcutaneous xenografts, implant 5×10^6^ to 1×10^7^ tumor cells suspended in 100 μL of 1:1 mixture of culture media and Matrigel into the flank of immunocompromised mice (e.g., athymic nude, SCID). For orthotopic brain tumor models, utilize stereotactic implantation of 5×10^4^ to 2×10^5^ cells or tumor spheroids into specific brain regions (typically striatum at coordinates 2 mm lateral, 1 mm anterior to bregma, 3 mm depth). Patient-derived xenograft (PDX) models offer enhanced clinical relevance and can be established by implanting freshly collected patient tumor tissue or low-passage PDX cells into appropriate host mice.

The following workflow illustrates the typical in vivo experimental process:

G Start Study Initiation AnimalSelection Animal Model Selection Start->AnimalSelection CellPrep Cell Culture/Spheroid Preparation TumorImplant Tumor Implantation CellPrep->TumorImplant AnimalSelection->CellPrep TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization to Treatment Groups TumorGrowth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint Study Endpoint Analysis Monitoring->Endpoint End Data Collection Complete Endpoint->End

For patient-derived orthotopic xenograft establishment:

  • Obtain fresh tumor biopsy tissue with appropriate ethical approval
  • Generate single cell suspension by mechanical dissociation and enzymatic treatment with Accumax
  • Count cells and check viability (should be >85% for implantation)
  • Inject 200,000 cells into the striatum of SCID mice using stereotactic apparatus
  • Monitor mice for neurologic deficit development (typically 4-8 weeks)
  • For serial passage, sacrifice mice with symptoms, remove brains aseptically
  • Mechanically and enzymatically dissociate to single cell suspension
  • Re-implant 200,000 cells into new SCID mice for continued passage
This compound Dosing and Administration

Based on extensive preclinical studies, the recommended dose range for this compound in murine models is 50-100 mg/kg administered orally once daily. The compound is typically prepared as a suspension in 0.5% methylcellulose with 0.1% Tween-80 at concentrations of 5-10 mg/mL to achieve the desired dose in a volume of 10 mL/kg body weight. Treatment should be initiated when tumors reach a palpable size (approximately 100-150 mm³ for subcutaneous models) or after confirmation of engraftment by MRI for orthotopic models (typically 7-14 days post-implantation). The continuous daily dosing schedule has demonstrated efficacy in multiple models, though intermittent dosing (5 days on/2 days off) may be employed to manage toxicity in longer-term studies.

Table 3: this compound Dosing Regimens in Preclinical Cancer Models

Cancer Model Recommended Dose Administration Route Dosing Schedule Treatment Duration Key Efficacy Findings
Glioblastoma xenografts 50 mg/kg Oral gavage Once daily 4-6 weeks Prolonged survival, reduced tumor volume [1]
Patient-derived CNS lymphoma 100 mg/kg Oral gavage Once daily Until progression Confirmed CNS penetration, below EC~50~ in CSF [2]
Breast cancer xenografts 50-100 mg/kg Oral gavage Once daily or intermittent 3-6 weeks Enhanced response with fulvestrant combination [3]
Head and neck cancer models 60 mg/kg Oral gavage Once daily 3-4 weeks Synergy with cetuximab and radiation [4]
Solid tumor PDX models 50 mg/kg Oral gavage Once daily 4 weeks Stable disease as best response [5]

Detailed administration protocol:

  • Prepare fresh this compound suspension daily in 0.5% methylcellulose + 0.1% Tween-80
  • Sonicate suspension for 10-15 minutes and vortex vigorously to ensure homogeneity
  • Draw up appropriate volume based on most recent body weight (typically 10 mL/kg)
  • Administer via oral gavage using appropriate sized animal feeding needles
  • Dose at approximately the same time each day to maintain consistent exposure
  • Monitor animals for signs of toxicity including weight loss, reduced activity, and skin changes
  • For studies exceeding 4 weeks, consider 1-2 day drug holidays if toxicity observed
Efficacy and Toxicity Monitoring

Comprehensive assessment of treatment efficacy and toxicity is essential for evaluating this compound's therapeutic potential. For subcutaneous models, perform bi-weekly caliper measurements of tumor dimensions to calculate volume using the formula: Volume = (Length × Width²) / 2. For orthotopic models, utilize serial MRI at baseline and every 2-3 weeks during treatment to monitor tumor growth. The following parameters should be regularly assessed throughout the study:

  • Body weight: Measured at least twice weekly as an indicator of overall health
  • Clinical observations: Daily assessment of activity, grooming, posture, and neurological function
  • Food and water consumption: Weekly measurement as indicator of general well-being
  • Blood glucose levels: Weekly monitoring via tail vein sampling, as hyperglycemia is a known class effect of PI3K inhibitors
  • Plasma drug concentrations: Periodic sampling for pharmacokinetic analysis, particularly in relation to efficacy and toxicity endpoints

For orthotopic brain tumor models, the following MRI protocol is recommended:

  • Use 7T or higher MRI scanner for optimal resolution
  • Anesthetize animals with isoflurane (1-3% in oxygen) during imaging
  • Acquire T2-weighted and T1-weighted images pre- and post-contrast administration
  • Measure tumor volumes using image analysis software (e.g., ImageJ, OsiriX)
  • Perform imaging at baseline (pre-treatment) and every 2 weeks during treatment

At study endpoint, collect the following samples for subsequent analysis:

  • Tumors: Divide for formalin fixation and paraffin embedding (histology), snap freezing (molecular analysis), and possible cryopreservation
  • Blood: Collect for plasma preparation (drug levels) and serum (biochemistry)
  • Normal tissues: Harvest major organs (liver, kidney, spleen) for toxicity assessment
  • Brain: For orthotopic models, process for comprehensive histopathological examination

Quantitative Data Analysis and Pharmacodynamic Assessment

Efficacy Endpoints and Statistical Analysis

Robust statistical analysis of efficacy endpoints is crucial for interpreting this compound study results. For in vitro studies, calculate IC~50~ values using nonlinear regression analysis of dose-response data from at least three independent experiments. For in vivo xenograft studies, analyze tumor growth inhibition using repeated measures ANOVA followed by appropriate post-hoc tests. Compare final tumor volumes between treatment groups using unpaired t-tests with Bonferroni correction for multiple comparisons. For survival studies in orthotopic models, generate Kaplan-Meier curves and compare using the log-rank test.

The following key efficacy parameters should be reported:

  • Tumor growth inhibition: % TGI = (1 - [ΔT/ΔC]) × 100, where ΔT and ΔC are the change in tumor volume for treatment and control groups
  • Progression-free survival: Time from treatment initiation to predefined tumor volume increase
  • Overall survival: Time from treatment initiation to death or predefined humane endpoint
  • Drug exposure: Trough plasma concentrations (C~min~) and estimated brain-to-plasma ratios

Table 4: Expected Efficacy Outcomes of this compound in Preclinical Models

Model Type Expected IC~50~ / Tumor Growth Inhibition Typical Response Recommended Study Duration Key Biomarkers
PIK3CA-mutant cell lines 0.1-1 μM 60-90% growth inhibition 72 hours (in vitro) pAKT (S473), pS6, PARP cleavage
PIK3CA-wild type cell lines 1-5 μM 30-60% growth inhibition 72 hours (in vitro) pAKT (S473), cell cycle arrest
Subcutaneous xenografts 60-80% TGI at 50 mg/kg Delayed tumor progression 4-6 weeks pAKT reduction in tumor tissue
Orthotopic glioblastoma 40-60% prolonged survival Improved neurologic function 8-12 weeks MRI volume reduction, pAKT IHC
Patient-derived xenografts 40-70% TGI at 100 mg/kg Stable disease to partial regression 6-8 weeks PTEN status, PIK3CA mutation
Pathway Modulation Assessment

Confirmation of target engagement and pathway modulation is essential for validating this compound mechanism of action. The following diagram illustrates the key signaling pathways affected by this compound treatment:

G RTK Receptor Tyrosine Kinases PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT This compound This compound Inhibition This compound->PI3K PDK1->AKT T308 Phosphorylation mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activation Apoptosis Apoptosis Induction AKT->Apoptosis Inhibition Blocked S6K p70S6K mTORC1->S6K mTORC2->AKT S473 Phosphorylation Proliferation Proliferation Inhibition S6K->Proliferation

For immunohistochemical analysis of pathway modulation in tumor tissues:

  • Section formalin-fixed paraffin-embedded tumors at 4-5 μm thickness
  • Perform antigen retrieval using appropriate buffers (citrate or EDTA-based)
  • Block endogenous peroxidases and non-specific binding sites
  • Incubate with validated primary antibodies against:
    • Phospho-Akt (Ser473) - key indicator of pathway inhibition
    • Phospho-S6 (Ser235/236) - downstream mTORC1 activity marker
    • Cleaved caspase-3 - apoptosis marker
    • Ki-67 - proliferation marker
  • Detect using appropriate HRP-conjugated secondary antibodies and DAB chromogen
  • Counterstain with hematoxylin, dehydrate, and mount
  • Score staining intensity and percentage of positive cells by experienced pathologist
  • Compare staining patterns between treatment and control groups

Technical Considerations and Troubleshooting

Blood-Brain Barrier Penetration Assessment

Evaluation of this compound distribution into the central nervous system is particularly important for brain tumor models. The following protocol outlines the assessment of brain penetration:

  • Administer this compound at the therapeutic dose (50-100 mg/kg) to tumor-bearing animals
  • At predetermined timepoints (1, 2, 4, 8, and 24 hours post-dose), euthanize animals and collect blood via cardiac puncture
  • Perfuse animals transcardially with ice-cold PBS to remove blood from brain vasculature
  • Harvest brains and separate tumor tissue from normal brain when possible
  • Homogenize brain tissue in 3-4 volumes of PBS using mechanical homogenizers
  • Extract this compound from plasma and brain homogenates using protein precipitation with acetonitrile containing internal standard
  • Analyze samples using validated LC-MS/MS methods with lower limit of quantification of 0.25 ng/mL
  • Calculate brain-to-plasma ratio based on AUC~0-24h~ values
  • For CSF collection, perform cisterna magna puncture under anesthesia at specific timepoints

Expected outcomes based on published data:

  • Plasma C~max~: 1010 ng/mL at 1 hour after 100 mg oral dose
  • Brain tissue concentration: Mean of 612 ng/g in resected glioblastoma
  • CSF concentration: Detectable but below EC~50~ in CNS lymphoma models
  • Brain-to-plasma ratio: Approximately 0.6-1.0 based on preclinical studies
Management of Expected Toxicities

This compound treatment is associated with characteristic toxicities that require monitoring and management in preclinical studies:

  • Hyperglycemia: A known class effect of PI3K inhibitors resulting from impaired insulin signaling

    • Monitor via weekly blood glucose measurements
    • Implement intervention threshold at >250 mg/dL using insulin therapy (0.1-0.5 U/kg insulin glargine)
    • Consider dose reduction or temporary treatment interruption for persistent hyperglycemia
  • Skin rash and dermatitis: Commonly observed in preclinical models and clinical trials

    • Monitor for erythema, scaling, and alopecia, particularly around the muzzle and paws
    • Implement topical treatments with emollients and corticosteroids if severe
    • Consider dose reduction by 20-40% for grade 3 skin toxicity
  • Hepatic transaminase elevation: Reported in both preclinical and clinical studies

    • Monitor serum ALT/AST every 2-4 weeks during chronic dosing
    • Implement dose interruption for >5x ULN elevation until recovery to <3x ULN
    • Consider 20 mg/day dose reduction for recurrent transaminitis
  • Mood alterations and neurological effects: Documented in clinical trials with this compound

    • Monitor for changes in activity, social interaction, and nesting behavior
    • Implement environmental enrichment to reduce stress
    • Consider intermittent dosing schedules (5 days on/2 days off) for chronic studies

Conclusion

These comprehensive application notes and protocols provide standardized methodologies for evaluating this compound in preclinical cancer models. The techniques outlined here have been validated across multiple studies and cancer types, demonstrating consistent anti-tumor efficacy through PI3K pathway inhibition. Researchers should adapt these protocols based on their specific model systems and research questions, while maintaining the core principles of proper compound formulation, dose selection, and comprehensive efficacy and toxicity assessment. The integration of pharmacokinetic and pharmacodynamic analyses with traditional efficacy endpoints will provide the most complete understanding of this compound's therapeutic potential in specific cancer contexts.

References

Buparlisib PI3K pathway activation detection methods

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Pathway Detection Methods & Applications

The table below summarizes the primary techniques used to detect PI3K pathway activation in buparlisib research, along with their clinical and preclinical applications.

Method Detected Alterations/Activity Application Context in this compound Research
Targeted DNA Sequencing [1] [2] Mutations (e.g., PIK3CA, AKT1, PTEN); Amplifications (e.g., PIK3CA) [1]. Patient selection and stratification in clinical trials for various solid tumors and metastatic TNBC [1] [2].
Immunohistochemistry (IHC) [1] Loss of PTEN protein expression [1]. Identifying patients with PTEN loss in clinical trials [1].
Reverse Phase Protein Array (RPPA) [3] [2] Phosphorylation/activation of pathway proteins (e.g., pAKT, pS6, pGSK3β) [3] [2]. Correlative analysis in clinical trials to demonstrate target engagement and pharmacodynamic effects in leukemia and TNBC [3] [2].
Western Blot [4] Phosphorylation/activation and total levels of pathway proteins (e.g., pAKT, PORCN) [4]. Preclinical studies (cell lines, xenografts) to confirm pathway inhibition and investigate resistance mechanisms [4].
Flow Cytometry [5] Simultaneous detection of pAKT and pERK in single cells [5]. Preclinical research using specialized kits (e.g., Muse PI3K/MAPK Dual Pathway Activation Kit) for signaling analysis [5].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques as applied in this compound research.

Genetic Alteration Analysis for Patient Selection

This protocol is derived from the phase 2 study of this compound in patients with PI3K pathway-activated malignancies [1].

  • Objective: To identify eligible patients with specific molecular alterations in the PI3K pathway for treatment with this compound.
  • Sample Requirements: Formalin-fixed, paraffin-embedded (FFPE) tumor samples, either from archival tissue (primary or metastatic) or fresh biopsies [1] [2].
  • Methodology:
    • DNA Extraction: Isolate DNA from FFPE tumor samples.
    • Targeted Sequencing: Analyze the tumor DNA using a targeted next-generation sequencing (NGS) panel.
      • Example Panel: MSK-IMPACT (Integrated Mutation Profiling of Actionable Cancer Targets) [2].
      • Key Genes: Sequence for mutations in PIK3CA, PTEN, PIK3R1, and AKT1, as well as copy number alterations like PIK3CA amplification [1] [2].
    • IHC for PTEN Loss: In parallel, perform IHC staining on tumor sections to assess for loss of PTEN protein expression, which is a common mechanism of pathway activation [1].
  • Data Interpretation: Patients are considered for enrollment based on the presence of one or more qualifying genetic alterations identified through sequencing or IHC [1].
Pharmacodynamic Assessment by RPPA

This protocol is used to confirm that this compound successfully inhibits its target pathway in patients [3] [2].

  • Objective: To evaluate the modulation of PI3K pathway signaling in patient tumor cells before and after this compound treatment.
  • Sample Requirements: Paired tumor biopsies (baseline and on-treatment). Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can also be used in hematologic malignancies [3].
  • Methodology:
    • Sample Collection & Processing:
      • Collect paired biopsies (e.g., baseline and at the end of cycle 1). For leukemia patients, collect peripheral blood or bone marrow samples pre-dose and 24 hours post-dose during the first cycle [3].
      • Lyse cells or tissue to extract total protein.
    • RPPA Analysis:
      • Print protein lysates in serial dilutions onto nitrocellulose slides.
      • Probe the arrays with a set of validated, phospho-specific antibodies targeting key nodes in the PI3K pathway.
      • Key Antibody Targets: Phospho-AKT (Ser473), phospho-AKT (Thr308), phospho-S6 Ribosomal Protein, phospho-p70 S6 Kinase, phospho-GSK3β, phospho-FOXO3a, and total protein levels [3] [2].
    • Signal Detection & Quantification: Use fluorescent or chemiluminescent detection methods. Quantify signal intensity and normalize to total protein or housekeeping proteins.
  • Data Interpretation: Successful target inhibition is confirmed by a significant decrease in phosphorylation levels of downstream effectors like pS6 and pAKT in on-treatment samples compared to baseline [3] [2]. A composite "PI3K score" can be calculated from multiple markers to summarize pathway activity [2].

Practical Workflow & Pathway Context

To effectively plan and interpret these experiments, it's crucial to understand how the detection methods relate to the pathway's structure and the drug's mechanism of action. The diagram below illustrates the PI3K/AKT/mTOR pathway, the site of this compound inhibition, and the key proteins measured in the protocols above.

G Input Growth Factors (EGF, IGF, etc.) RTK Receptor Tyrosine Kinase (RTK) Input->RTK PI3K_Complex PI3K Complex (p85 regulatory p110 catalytic) RTK->PI3K_Complex PIP2 PIP2 PI3K_Complex->PIP2 phosphorylates Detection Key Detection Targets • Genetic: PIK3CA, PTEN, AKT1 • Proteomic: pAKT (S473/T308) • Functional: pS6, pFOXO PI3K_Complex->Detection PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates T308 mTORC2 mTORC2 AKT->mTORC2 activates TSC TSC1/TSC2 Complex AKT->TSC FOXO FOXO Transcription Factors AKT->FOXO AKT->Detection mTORC2->AKT phosphorylates S473 mTORC1 mTORC1 TSC->mTORC1 S6K p70 S6K & S6 RP mTORC1->S6K S6K->Detection FOXO->Detection PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates PTEN->Detection This compound This compound Inhibitor This compound->PI3K_Complex inhibits

Key Considerations for Protocol Implementation

When implementing these protocols in the context of this compound development, several factors are critical for success:

  • Tumor Heterogeneity: Be aware that genetic alterations and protein expression can differ between primary and metastatic tumor sites [1]. Using the most recent tumor sample available for analysis is recommended.
  • Dynamic Nature of Signaling: Phosphoprotein levels are highly dynamic. Standardizing the timing of on-treatment biopsies is crucial for meaningful pharmacodynamic data comparison. The 24-hour post-dose time point has been used effectively in clinical studies [3].
  • Combination with Other Pathways: Preclinical evidence suggests that PI3K inhibition with this compound can lead to the compensatory activation of other pathways, such as Wnt signaling in triple-negative breast cancer models [4]. Consider profiling multiple pathways to understand resistance mechanisms and plan rational combination therapies.
  • Assay Validation: Ensure all antibodies (for IHC, RPPA, Western Blot) and sequencing panels are thoroughly validated for their specific application in the sample type being tested (e.g., FFPE tissue) [2] [6].

References to Foundational Research

  • Piha-Paul, S. A., et al. (2019). Efficacy and safety of this compound, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study. Oncotarget. [1]
  • Altman, J. K., et al. (2016). This compound (BKM120), a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in acute leukemias. American Journal of Hematology. [3]
  • Muse PI3K/MAPK Dual Pathway Activation Kit. Cytek Biosciences. [5]
  • Solzak, J. P., et al. (2017). Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer. NPJ Breast Cancer. [4]
  • Smyth, L. M., et al. (2020). Phase 2 study of this compound (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. Breast Cancer Research. [2]
  • PI3K/AKT signalling pathway panel (ab283852). Abcam. [6]

References

Core Eligibility Criteria for Buparlisib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the standard inclusion and exclusion criteria established across several clinical trials involving patients with advanced solid tumors [1] [2] [3].

Table 1: Key Inclusion Criteria

Category Specific Criteria
Disease Status Histologically confirmed, advanced, unresectable solid tumors that have progressed on or are intolerant to standard therapy, or for which no standard therapy exists [1] [4] [3].
Measurable Disease At least one measurable or non-measurable lesion as defined by RECIST 1.1 [1] [3].
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0, 1, or sometimes 2 [2] [3].
Life Expectancy ≥12 weeks [1].
Organ Function Adequate bone marrow, hepatic, and renal function [1] [3].

Table 2: Key Exclusion Criteria

Category Specific Criteria
Prior Treatments Previous treatment with any PI3K inhibitor [1] [3].
Metabolic Disorders Clinically manifest diabetes mellitus or a history of gestational diabetes mellitus [1]. Fasting plasma glucose > 140 mg/dL (7.8 mmol/L) [1] [3].
Psychiatric Conditions Medically documented history of or active major depressive episode, bipolar disorder, schizophrenia, or other major mood or psychiatric disorders. Grade ≥3 anxiety was also a common exclusion [1] [3].
Liver Disease Clinically significant chronic liver disease [1].
Central Nervous System (CNS) Symptomatic CNS metastases [3].

Detailed Experimental Protocol for Patient Screening

This section outlines a detailed methodology for implementing the eligibility criteria in a clinical trial setting, reflecting the procedures described in the search results.

Pre-Screening and Informed Consent
  • Procedure: Potential subjects are initially identified based on their tumor type and treatment history. The study protocol, approved by an Institutional Review Board (IRB) or ethics committee, must be reviewed with the patient [1].
  • Documentation: Written informed consent is obtained prior to initiating any study-specific procedures [1].
Comprehensive Baseline Medical Assessments

A series of baseline assessments are conducted to confirm eligibility:

  • Clinical Laboratory Tests

    • Hematology: Complete blood count (CBC) with differential to assess bone marrow function.
    • Clinical Chemistry: Comprehensive metabolic panel to evaluate hepatic (e.g., AST, ALT) and renal (e.g., creatinine) function [1] [3].
    • Metabolic Panel: Fasting plasma glucose, insulin, and C-peptide levels must be within the specified limits [1].
  • Psychiatric Evaluation

    • Clinical Interview: To screen for a history of or active major mood or psychiatric disorders, which are key exclusions due to the risk of drug-related mood alterations [1] [3].
    • Standardized Questionnaires: Patient Health Questionnaire (PHQ-9) and Generalized Anxiety Disorder Scale (GAD-7) are administered at baseline and throughout the study to monitor for emergent symptoms [3].
  • Tumor Assessment

    • Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) scans of the chest, abdomen, and pelvis, or other relevant areas, are performed to document baseline disease status according to RECIST 1.1 [1] [3].
    • Archival Tissue: Availability of a representative archival or fresh tumor tissue specimen is required for biomarker analysis and confirmation of pathway activation [1] [2] [3].
Final Eligibility Review
  • A multidisciplinary team, including the principal investigator and study coordinator, reviews all collected baseline data against the protocol's inclusion and exclusion criteria before the patient is formally enrolled and receives the first dose of buparlisib.

This compound's Mechanism of Action

The diagram below illustrates the targeted signaling pathway and the intervention point of this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Class_I Class I PI3K (Heterodimer p85/p110) RTK->PI3K_Class_I Activates PIP2 PIP2 PI3K_Class_I->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylates (PI3K Activity) AKT AKT PIP3->AKT Activates PTEN PTEN PIP3->PTEN Dephosphorylates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses PIK3CA_mut * PIK3CA Mutation * PIK3CA Amplification PIK3CA_mut->PI3K_Class_I PTEN_mut * PTEN Loss/Mutation PTEN_mut->PTEN This compound This compound (BKM120) This compound->PI3K_Class_I Oral Pan-Class I PI3K Inhibitor

This diagram shows that this compound is an oral pan-class I PI3K inhibitor. It directly targets the PI3K heterodimer, preventing the conversion of PIP2 to PIP3 and thus inhibiting the downstream oncogenic signaling cascade [1] [2] [5]. Common genetic alterations that lead to constitutive activation of this pathway, making it a key therapeutic target, are also highlighted [2] [6].

Important Considerations for Protocol Design

  • Dosing Schedule: The recommended dose of this compound from these studies is 100 mg taken orally once daily on a continuous schedule in 28-day cycles [1] [4] [3].
  • Dose Modification Management: Protocols should include pre-defined algorithms for dose interruptions and reductions (e.g., to 80 mg or 60 mg daily) to manage adverse events while attempting to maintain treatment [4] [3].
  • Biomarker Analysis: While early trials selected patients based on PI3K pathway alterations, the efficacy of this compound as a monotherapy was often limited. Future research directions focus on refining molecular selection and exploring rational combinations, such as with cetuximab in head and neck cancer, to improve outcomes [2] [4] [3].

References

Comprehensive Application Notes: Buparlisib Response Assessment Using RECIST 1.1 Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Buparlisib and RECIST Response Assessment

This compound (BKM120) is an orally bioavailable, potent pan-class I PI3K inhibitor that targets all four isoforms of the PI3K p110 catalytic subunit (p110α, -β, -δ and -γ) in an ATP-competitive manner [1] [2]. By inhibiting the PI3K/AKT/mTOR signaling pathway—a critical regulator of cell growth, survival, proliferation, and metabolism—this compound demonstrates particular promise in cancers with PI3K pathway alterations [1] [3]. The Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 provides the standardized methodology for assessing tumor response to this compound in clinical trials, establishing objective endpoints for determining treatment efficacy and guiding therapeutic decisions [4] [5].

The development of RECIST criteria traces back to 1976 when Moertel and Hanley established that a 50% reduction in the product of perpendicular diameters was the only reliable criterion for tumor response, given measurement errors of 7-8% [6]. This evolved through World Health Organization (WHO) criteria in 1981 before the unidimensional RECIST approach was introduced in 2000 and updated to version 1.1 in 2009 [6] [5]. For molecularly targeted agents like this compound, RECIST 1.1 provides essential standardization across multicenter trials, though researchers should be aware that specialized modifications (e.g., irRECIST, PERCIST) exist for specific therapeutic modalities and imaging technologies [7].

RECIST 1.1 Fundamentals and Key Concepts

Core Principles of Tumor Response Assessment

RECIST 1.1 establishes a standardized framework for evaluating tumor response to anticancer therapies based on reproducible measurement of tumor burden [4] [5]. The criteria categorize treatment response into four distinct classifications: Complete Response (CR) indicates disappearance of all target lesions; Partial Response (PR) requires at least a 30% decrease in the sum of longest diameters (SLD) of target lesions; Stable Disease (SD) falls between PR and Progressive Disease; and Progressive Disease (PD) requires at least a 20% increase in SLD (with an absolute increase of ≥5 mm) and/or appearance of new malignant lesions [4] [5]. A key innovation in RECIST 1.1 was the reduction in the number of target lesions assessed—from 10 to 5 total (maximum 2 per organ)—based on analysis of clinical trial databases demonstrating this maintained accuracy while improving efficiency [5].

Critical Measurement Standards and Definitions
  • Baseline Imaging Requirements: CT scans with slice thickness ≤5 mm and intravenous contrast are mandatory for optimal lesion characterization and measurement, performed within 4 weeks before treatment initiation [4]

  • Measurable Lesions: Must have a longest diameter ≥10 mm for non-nodal lesions (≥15 mm short axis for lymph nodes) on baseline imaging [4] [5]

  • Target Lesions Selection: Choose up to 5 total (maximum 2 per organ) representative lesions that are measurable and suitable for accurate repeated measurements [4]

  • Non-Target Lesions: All other lesions including truly non-measurable disease (e.g., ascites, leptomeningeal disease) and lesions below size thresholds; these are assessed qualitatively rather than quantitatively [4]

Table 1: RECIST 1.1 Response Categories and Definitions

Response Category Definition Measurement Requirements
Complete Response (CR) Disappearance of all target and non-target lesions All lymph nodes must decrease to <10 mm short axis
Partial Response (PR) ≥30% decrease in SLD of target lesions Compared to baseline SLD, with no PD in non-target lesions or new lesions
Stable Disease (SD) Neither sufficient shrinkage for PR nor sufficient increase for PD Changes fall between PR and PD thresholds
Progressive Disease (PD) ≥20% increase in SLD (with ≥5 mm absolute increase) AND/OR unequivocal progression of non-target lesions AND/OR appearance of new lesions Compared to nadir (smallest SLD recorded during treatment)

This compound Clinical Trial Experience and Response Data

Efficacy Across Tumor Types

This compound has been investigated across multiple cancer types, with varying response rates observed depending on tumor histology, biomarker status, and combination partners. In triple-negative breast cancer (TNBC), a phase 2 study of this compound monotherapy demonstrated a clinical benefit rate of 12% (6 of 50 patients achieving stable disease ≥4 months), with median progression-free survival (PFS) of 1.8 months and overall survival (OS) of 11.2 months [8]. Notably, no confirmed objective responses (PR or CR) were observed in this TNBC cohort, suggesting that PI3K inhibition alone may be insufficient for most TNBC patients [8]. In contrast, combination approaches have shown enhanced efficacy, particularly in squamous cell carcinoma of head and neck (SCCHN), where this compound plus cetuximab achieved a disease control rate of 91% and response rate of 18% in patients progressing on this compound monotherapy [9].

The PI3K pathway alteration status does not consistently predict response to this compound across studies. In estrogen receptor-positive (ER+) breast cancer, a phase 1 trial of this compound plus fulvestrant demonstrated a clinical benefit rate of 58.6%, with response not clearly associated with PIK3CA mutation status [10]. However, patients with loss of PTEN, progesterone receptor (PgR) expression, or TP53 mutations typically had poorer outcomes, suggesting these molecular features may indicate resistance mechanisms [10]. These findings highlight the importance of proper response assessment using RECIST 1.1 to accurately identify patient subgroups that may benefit from this compound-containing regimens.

Table 2: Selected Clinical Trial Results of this compound Across Cancer Types

Cancer Type Regimen Clinical Benefit Rate Response Rate Median PFS Study Phase
Triple-negative Breast Cancer [8] This compound monotherapy 12% 0% 1.8 months Phase 2
ER+ Breast Cancer [10] This compound + fulvestrant 58.6% Not specified Not specified Phase 1
Head and Neck SCC [9] This compound monotherapy 49% 3% 63 days Phase 2
Head and Neck SCC [9] This compound + cetuximab 91% 18% 111 days Phase 2 (post-progression)
Response Assessment Challenges with this compound

Several unique challenges emerge when applying RECIST 1.1 to this compound-treated patients. The tumor fragmentation phenomenon, where lesions break into smaller fragments during treatment, requires measurement of the sum of longest diameters of all fragments rather than the original lesion [4]. For lesions that become too small to measure (faintly visible but not amenable to exact measurement), a default value of 5 mm should be assigned to prevent false progression calls [4]. Additionally, the development of cavitating lesions during treatment necessitates continued measurement of the longest diameter of the cavity wall, though radiologists may note when tumor volume decrease appears more substantial than diameter reduction [4].

The timing of response assessment is critical for accurate characterization of this compound activity. Unlike cytotoxic chemotherapy where early response is common, targeted agents may produce initial stable disease followed by delayed regression. Furthermore, certain pseudoprogression patterns must be recognized; for instance, new sclerotic bone lesions during treatment may represent osteoblastic reaction to therapy rather than true disease progression [4]. These nuances underscore the importance of rigorous training for clinical trial radiologists and adherence to RECIST 1.1 standards to ensure consistent response classification across study sites.

Detailed RECIST 1.1 Implementation Protocol for this compound Trials

Baseline Assessment and Lesion Selection
  • Patient Eligibility: Confirm measurable disease per RECIST 1.1 with at least one lesion ≥10 mm in longest diameter (≥15 mm for lymph node short axis) using CT with ≤5 mm slice thickness [4] [5]

  • Target Lesion Identification: Select up to 5 total target lesions maximum (with no more than 2 per organ) that are representative of all involved organs and preferably largest in size, while being suitable for reproducible repeated measurements [4] [5]

  • Non-Target Lesion Documentation: Identify and document all other sites of disease, including truly non-measurable lesions (e.g., leptomeningeal disease, ascites, inflammatory breast disease) and lesions below size thresholds; these will be assessed qualitatively throughout the study [4]

  • Baseline Sum of Longest Diameters (SLD): Calculate and record the baseline SLD by summing the longest diameters of all target lesions; for lymph nodes, use short axis measurements; this baseline SLD serves as the reference for all subsequent response determinations [4]

Follow-up Assessment and Response Determination
  • Imaging Schedule: Perform tumor assessments every 6-8 weeks during this compound treatment, using the same imaging modalities and technical parameters as baseline [4] [8]

  • SLD Calculation and Comparison: At each assessment, calculate the current SLD and compare it to both the baseline SLD and the nadir SLD (smallest SLD recorded during treatment) to determine the degree of change [4]

  • Progressive Disease Determination: Classify as PD when any of the following occur: (1) ≥20% increase in SLD compared to nadir with an absolute increase of ≥5 mm; (2) unequivocal progression of non-target lesions; (3) appearance of new malignant lesions [4] [5]

  • Confirmation of Response: For trials with response primary endpoint, confirm CR and PR on subsequent imaging ≥4 weeks after initial documentation; confirmation no longer required for randomized studies where control arm provides context [5]

The following diagram illustrates the complete RECIST 1.1 assessment workflow for this compound clinical trials:

recist_workflow start Baseline Assessment select_lesions Select Target Lesions (Max 5 total, 2 per organ) start->select_lesions measure_baseline Measure Lesions & Calculate SLD select_lesions->measure_baseline document_non_target Document Non-Target Lesions measure_baseline->document_non_target treatment This compound Treatment document_non_target->treatment follow_up Follow-up Imaging (Every 6-8 weeks) treatment->follow_up measure_fu Measure Lesions & Calculate SLD follow_up->measure_fu compare Compare to Baseline & Nadir measure_fu->compare new_lesions New Lesions Present? compare->new_lesions Current vs Nadir non_target_prog Non-Target Progression? new_lesions->non_target_prog No pd Progressive Disease (PD) new_lesions->pd Yes non_target_prog->pd Unequivocal progression sld_change SLD Change ≥30%? non_target_prog->sld_change No progression pr Partial Response (PR) sld_change->pr Yes (≥30% decrease) sld_increase SLD Increase ≥20% & ≥5mm? sld_change->sld_increase No sld_increase->pd Yes cr_check All Lesions Disappeared? sld_increase->cr_check No cr Complete Response (CR) cr_check->cr Yes sd Stable Disease (SD) cr_check->sd No

Diagram 1: RECIST 1.1 Response Assessment Workflow for this compound Trials

Special Considerations and Lesion-Specific Measurement Guidelines

Lymph Node Assessment and Pathological Measurements

Lymph nodes represent a particularly challenging component of RECIST 1.1 assessment in this compound trials. Pathological lymph nodes are defined as those with short axis ≥15 mm at baseline and are considered measurable as target lesions [4] [5]. During treatment, when lymph nodes decrease to <10 mm short axis, they are considered normal; however, their actual measurements must still be included in the SLD calculation [4]. This requirement prevents false classification of progression when lymph nodes regrow from a normalized state. For example, a lymph node that shrinks from 15 mm to 8 mm would be recorded as 8 mm in the SLD; if it subsequently increased to 12 mm, this would represent a 4 mm increase contributing to the total SLD calculation for progression determination [4].

Complex Lesion Types and Measurement Approaches
  • Bone Lesions: Lytic or mixed lytic-blastic bone lesions with soft tissue components ≥10 mm can be considered target lesions; however, purely blastic lesions are non-measurable and should be followed as non-target lesions only [4]

  • Cystic Lesions: Simple cysts should not be regarded as malignant lesions or target lesions; for suspected cystic metastases, the solid component should be measured if present, though preference should be given to solid metastases when available [4]

  • Previously Irradiated Lesions: Lesions located in previously irradiated areas are generally considered non-measurable and should not be selected as target lesions unless clear progression has been demonstrated post-radiation [4]

  • Cavitating Lesions: During this compound treatment, tumors may develop cavitation; despite volume reduction, continue to measure the longest diameter of the cavity wall, though notations regarding actual tumor volume decrease may be added to the report [4]

The PI3K/AKT/mTOR pathway targeted by this compound and key response assessment nodes can be visualized as follows:

pi3k_pathway growth_factors Growth Factor Receptors (EGFR, HER2, etc.) pi3k PI3K (Class IA) Catalytic Subunits growth_factors->pi3k Activation pip2_pip3 PIP₂ to PIP₃ Conversion pi3k->pip2_pip3 Phosphorylation akt AKT Activation pip2_pip3->akt PDK1 Activation mtor mTOR Complex Activation akt->mtor Inhibition of TSC1/2 proliferation Proliferation & Metabolism akt->proliferation Multiple Substrates cell_growth Cell Growth & Survival mtor->cell_growth Protein Synthesis mtor->proliferation Metabolic Regulation feedback Feedback Activation mtor->feedback Negative Feedback This compound This compound Inhibition This compound->pi3k ATP-competitive Inhibition pten PTEN Tumor Suppressor pten->pip2_pip3 Opposing Action feedback->pi3k Attenuation

Diagram 2: PI3K/AKT/mTOR Pathway Targeted by this compound

Conclusion

The application of RECIST 1.1 criteria in this compound clinical trials requires rigorous attention to measurement standards, lesion selection, and response classification. As a pan-class I PI3K inhibitor, this compound demonstrates variable activity across cancer types, with generally modest single-agent efficacy but enhanced activity in rational combinations, particularly in SCCHN with cetuximab [9] [3]. The standardized RECIST 1.1 methodology enables objective comparison across studies and identification of patient populations most likely to benefit from this compound-containing regimens.

Future directions in this compound development should incorporate functional imaging assessments and volumetric analysis where appropriate, particularly as these technologies become more standardized. Additionally, correlation of RECIST 1.1 response data with molecular biomarkers (PIK3CA mutations, PTEN loss, etc.) may help identify predictive biomarkers for patient selection. The ongoing evolution of response assessment criteria, including artificial intelligence-assisted approaches, promises further refinement in evaluating novel targeted agents like this compound in the future [6].

References

Managing buparlisib hyperglycemia adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Buparlisib-Induced Hyperglycemia

Q: What is the physiological basis for hyperglycemia observed with this compound treatment?

This compound is an oral, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding site of the p110 catalytic subunit, inhibiting all four isoforms (α, β, γ, δ) [1] [2].

The PI3K-AKT pathway is a crucial regulator of cellular insulin signaling. Its inhibition by this compound disrupts the normal metabolic functions of insulin in peripheral tissues, leading to:

  • Reduced glucose uptake in skeletal muscle and adipose tissue.
  • Unsuppressed hepatic gluconeogenesis, leading to increased glucose production by the liver.

The diagram below illustrates this mechanism.

G Insulin Insulin PI3K_Pathway PI3K/AKT Signaling Pathway Insulin->PI3K_Pathway GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Pathway->GLUT4 Gluconeogenesis Suppression of Hepatic Gluconeogenesis PI3K_Pathway->Gluconeogenesis Normal_Glycemia Normal Blood Glucose GLUT4->Normal_Glycemia Gluconeogenesis->Normal_Glycemia This compound This compound This compound->PI3K_Pathway Inhibits Hyperglycemia Treatment-Emergent Hyperglycemia This compound->Hyperglycemia

Incidence and Severity of Hyperglycemia

Q: What is the quantitative profile of hyperglycemia as an adverse event?

The table below summarizes the incidence of all-grade and high-grade (Grade 3/4) hyperglycemia from key clinical trials.

Trial / Patient Population All-Grade Hyperglycemia Incidence Grade 3/4 Hyperglycemia Incidence Citation
Phase I (Japanese, solid tumors) 13.3% (2/15 patients) 6.7% (1/15 patients) [3]
Phase I (Chinese, solid tumors) 56.3% (18/32 patients) 9.4% (3/32 patients) [4]
Phase II (Tissue-agnostic, PI3K-activated) Reported as a common AE leading to discontinuation 2.1% (3/146 patients; led to discontinuation) [5]
Phase III BELLE-2 (Breast cancer) - 15.0% (108/720 patients in this compound arm) [2]

Monitoring and Management Protocol

Q: What is the recommended experimental or clinical protocol for monitoring and managing hyperglycemia?

Based on methodologies from clinical trials, the following monitoring and management strategy is recommended.

Baseline Assessment & Patient Selection:

  • Exclusion Criteria: Patients with clinically manifest diabetes mellitus or a history of gestational diabetes were typically excluded from clinical trials [3].
  • Baseline Test: Obtain a fasting plasma glucose (FPG) level before treatment initiation. The inclusion threshold in trials was often FPG ≤ 140 mg/dL (7.8 mmol/L) [3].

Monitoring Schedule During Treatment:

  • Frequency: Monitor FPG at baseline, early in Cycle 1 (e.g., Days 8, 15), and at the start of each subsequent cycle [3] [5].
  • Additional Markers: Some trials also monitored blood insulin and C-peptide levels to assess pancreatic β-cell function [3].

The workflow for monitoring and intervention is outlined below.

G Start Initiate this compound Treatment Monitor Regular Fasting Plasma Glucose (FPG) Monitoring Start->Monitor Decision1 Is FPG > 160 mg/dL or symptomatic? Monitor->Decision1 Continue Continue Treatment with Ongoing Monitoring Decision1->Continue No Intervene Initiate Medical Intervention Decision1->Intervene Yes Decision2 Hyperglycemia Controlled? Intervene->Decision2 Decision2->Monitor Yes AE Adverse Event: Persistent/ Severe Hyperglycemia Decision2->AE No Manage Manage per Protocol: Dose Interruption/Reduction AE->Manage

Intervention and Dose Modification: Clinical trials employed strict dose modification rules based on hyperglycemia severity (graded by CTCAE criteria). The management strategy is tiered as follows [3] [2]:

Grade of Hyperglycemia (CTCAE) Recommended Action
Grade 1 (FPG > ULN - 160 mg/dL) Continue this compound at current dose. Initiate or optimize oral anti-hyperglycemic medication (e.g., metformin).
Grade 2 (FPG >160 - 250 mg/dL) Interrupt this compound dose until hyperglycemia resolves to ≤ Grade 1. Upon recovery, resume this compound at a reduced dose (e.g., from 100 mg to 80 mg daily).
Grade 3 (FPG >250 - 500 mg/dL) Withhold this compound. Requires medical intervention, which may include hospitalization for insulin therapy.
Grade 4 (FPG >500 mg/dL) Permanently discontinue this compound [3] [2].

Key Considerations for Preclinical and Clinical Work

  • Class Effect: Hyperglycemia is an on-target, class-based adverse event for PI3K inhibitors, not unique to this compound [2] [6].
  • Dose Dependency: The incidence and severity of hyperglycemia are dose-dependent [2].
  • Combination Therapy Toxicity: The BELLE-2 and BELLE-3 phase III trials in breast cancer were ultimately limited by substantial toxicity, including hyperglycemia, leading to high discontinuation rates in the this compound arms [7] [2].

References

Incidence and Characteristics of Mood Disorders

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency and severity of mood-related adverse events observed in key phase II clinical trials.

Study Population Intervention Anxiety (All Gr./Gr. 3+) Depression (All Gr./Gr. 3+) Other Mood Alterations Citation
Metastatic TNBC (N=50) [1] Buparlisib 100 mg/day 18% (10% Gr. 1, 8% Gr. 2) 18% (12% Gr. 1, 6% Gr. 2) - [1]
mCRPC (N=30) [2] This compound 100 mg/day ± Enzalutamide - - Frequent Gr. 1-2; one Gr. 3 confusion event [2]
Advanced HR+ Breast Cancer (N=289) [3] This compound + Fulvestrant - - "Substantial toxicity"; suicide attempts reported [3]
Japanese Phase I (N=15) [4] This compound 100 mg/day Two Gr. 1, one Gr. 2 - - [4]

Management and Screening Protocols

Based on the trials, a standard set of management strategies was developed to mitigate these psychiatric risks.

Protocol Component Specific Tools & Actions Rationale & Citation
Pre-treatment Screening Medical history; exclude patients with significant mood disorders [4] [2] [1]; PHQ-9 & GAD-7 questionnaires [2] [1] Identifies at-risk patients; establishes a baseline for mood [2] [1].
Ongoing Monitoring PHQ-9 and GAD-7 administered frequently (e.g., Days 1/15 of Cycles 1/2, then each cycle) [2] [1] Enables early detection of mood changes for prompt intervention [2] [1].
Dose Modification Protocol-defined dose reductions (e.g., to 80 mg, then 60 mg daily) or treatment interruption/ discontinuation [2] [1] Managed toxicity in clinical trials; required in a significant portion of patients [2] [1].

The workflow for screening and management can be visualized as a sequential process.

Patient Screening\n(Medical History, PHQ-9/GAD-7) Patient Screening (Medical History, PHQ-9/GAD-7) Initiate this compound Treatment Initiate this compound Treatment Patient Screening\n(Medical History, PHQ-9/GAD-7)->Initiate this compound Treatment Ongoing Mood Monitoring\n(PHQ-9/GAD-7) Ongoing Mood Monitoring (PHQ-9/GAD-7) Initiate this compound Treatment->Ongoing Mood Monitoring\n(PHQ-9/GAD-7) Stable Mood\nContinue Treatment & Monitoring Stable Mood Continue Treatment & Monitoring Ongoing Mood Monitoring\n(PHQ-9/GAD-7)->Stable Mood\nContinue Treatment & Monitoring New/ Worsening Symptoms New/ Worsening Symptoms Ongoing Mood Monitoring\n(PHQ-9/GAD-7)->New/ Worsening Symptoms Clinical Intervention\n(Dose Hold/Reduction, Specialist Referral) Clinical Intervention (Dose Hold/Reduction, Specialist Referral) New/ Worsening Symptoms->Clinical Intervention\n(Dose Hold/Reduction, Specialist Referral) Symptoms Improve Symptoms Improve Clinical Intervention\n(Dose Hold/Reduction, Specialist Referral)->Symptoms Improve Symptoms Severe/\nPersist Symptoms Severe/ Persist Clinical Intervention\n(Dose Hold/Reduction, Specialist Referral)->Symptoms Severe/\nPersist Resume Treatment\nat Tolerated Dose Resume Treatment at Tolerated Dose Symptoms Improve->Resume Treatment\nat Tolerated Dose Permanently\nDiscontinue this compound Permanently Discontinue this compound Symptoms Severe/\nPersist->Permanently\nDiscontinue this compound

Pharmacological Context and Expert Recommendations

Mood disorders are a mechanism-based toxicity of this compound. As a pan-class I PI3K inhibitor, it crosses the blood-brain barrier and inhibits all four PI3K isoforms (α, β, γ, δ) [5] [6] [7]. The PI3K pathway is critical for neuronal signaling and cell survival in the brain, and its inhibition in the central nervous system is the postulated cause of mood disturbances [3] [7].

Expert commentary from oncologists emphasizes that even with strict exclusion criteria for pre-existing mood disorders, significant toxicity can occur, underscoring the need for vigilance [3].

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause mood disorders while other PI3K inhibitors might not? this compound is brain-penetrable, with a brain-plasma ratio of 1.5-2.0 in mice [5]. This distinguishes it from other PI3K inhibitors that may be effluxed from the brain by the P-glycoprotein (P-gp) transporter [5].

Q2: What is the typical onset for these mood effects? In clinical trials, dose-limiting mood alterations were identified in the first cycle (28 days) [4], justifying intensive monitoring during initial treatment.

Q3: Were there any fatal outcomes linked to mood disorders in trials? The studies reviewed did not report fatalities directly from mood disorders. However, in the BELLE-3 trial, there were suicide attempts, leading to serious concern and highlighting the potentially severe nature of this adverse effect [3].

References

Buparlisib Psychiatric Adverse Events: Incidence and Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence and nature of anxiety and related mood disorders associated with buparlisib across various clinical trials.

Trial / Cancer Type Reported Incidence of Anxiety & Mood Disorders Common Co-occurring Toxicities Notes on Severity & Management
BELLE-3 (Breast Cancer) [1] [2] Significant incidence; suicide attempts reported. Elevated liver enzymes, hyperglycemia, rash. Occurred despite pre-screening to exclude patients with a history of mood disorders. Toxicity deemed too severe for further drug development.
Phase I/Ib (Lymphoma) [3] 22% (all grades); anxiety, depression, agitation. Rash/pruritis (19%), diarrhea (11%), hyperglycemia (11%). Mood disturbances were a primary reason for dose adjustments.
Phase I (Renal Cell Carcinoma) [4] DLTs included suicidal ideation, depression, and cognitive disturbances. Rash, elevated amylase/lipase, anorexia. Led to specific dose reductions and exclusions; formal mental health assessments (PHQ-9/GAD-7) were mandated.
Phase II (Prostate Cancer) [5] Common toxicities included anxiety/mood disorders. Fatigue, hyperglycemia, nausea, anorexia. Neuropsychiatric effects were noted as a characteristic class effect of this compound.

Recommended Preclinical & Clinical Mitigation Protocols

Pre-Trial Screening & Patient Selection

A rigorous screening process is critical to identify patients at higher risk.

  • Exclusion Criteria: Standard protocols exclude patients with:
    • Active or historical psychiatric illness: This includes anxiety, depression, bipolar disorder, psychosis, or homicidality/suicidality, unless the condition has been stable without medication changes for over six weeks [5] [4].
    • Uncontrolled medical conditions: Poorly controlled diabetes (fasting glucose >120 mg/dL or HbA1c >6.7%) and uncontrolled hypertension are also common exclusions [4].
  • Validated Psychiatric Assessments: Prior to enrollment, all patients should be screened using standardized tools [5] [4]:
    • Patient Health Questionnaire (PHQ-9): For depression.
    • Generalized Anxiety Disorder 7-item (GAD-7) scale: For anxiety.
Ongoing Monitoring & Management During Treatment

Continuous vigilance is required throughout the trial. The following workflow outlines a standard monitoring and mitigation protocol.

cluster_monitor Monitoring Activities cluster_action Action Based on Severity Start Patient on this compound Monitor Ongoing Monitoring Start->Monitor Assess Assess Symptom Severity Monitor->Assess Lab Lab Tests: Liver Enzymes, Fasting Glucose Psych Psychiatric Assessments: PHQ-9 & GAD-7 Clin Clinical Evaluation for Mood Changes Action Mitigation Actions Assess->Action Grade1 Grade 1 (Mild) Grade2 Grade 2 (Moderate) Grade3 Grade 3 (Severe) or Suicidality Act1 Act1 Grade1->Act1 Continue dose. Monitor closely. Act2 Act2 Grade2->Act2 Dose interruption. Consider reduction upon improvement. Act3 Act3 Grade3->Act3 Permanently discontinue drug. Urgent psychiatric care.

Supporting Protocol Details:

  • Monitoring Frequency: Psychiatric assessments should be conducted at baseline, days 1 and 15 of Cycles 1 and 2, and at the start of every subsequent cycle [5].
  • Dose Modification Guidelines:
    • Grade 1 (Mild): Maintain dose with increased frequency of monitoring.
    • Grade 2 (Moderate): Interrupt this compound dosing until symptoms improve to Grade 1 or resolve. Resume at a lower dose (e.g., from 100 mg to 80 mg daily) [3] [4].
    • Grade 3 (Severe) or Suicidality: Permanently discontinue this compound. Immediate psychiatric consultation is mandatory [4] [2].

Frequently Asked Questions (FAQs) for Research Teams

Q1: What is the proposed mechanism for this compound-induced anxiety? A1: The leading hypothesis is that this compound, a pan-PI3K inhibitor, penetrates the blood-brain barrier and disrupts the PI3K signaling pathway within the central nervous system. This pathway regulates numerous cellular functions in neurons, and its inhibition is believed to directly cause neuropsychiatric effects [3] [1] [2].

Q2: Are the psychiatric side effects reversible? A2: Yes, available evidence suggests that mood disturbances like anxiety and depression are generally reversible with dose interruption or discontinuation of this compound [3]. However, proactive management is crucial to prevent severe outcomes.

Q3: Despite mitigation strategies, are there any alternatives to this compound? A3: Yes, the toxicity profile of this compound has prompted the development of more selective PI3K inhibitors. For example, alpelisib (Piqray), a PI3Kα-specific inhibitor, has been approved for breast cancer and is associated with a different, more manageable toxicity profile that lacks the severe neuropsychiatric effects [2].

The management of this compound-induced anxiety requires a structured, proactive protocol centered on rigorous screening, continuous monitoring with validated tools, and clear guidelines for dose modification and discontinuation.

References

Buparlisib hepatotoxicity elevated transaminases management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Hepatotoxicity

The following table summarizes key data on liver-related adverse events from clinical trials:

Trial Population Dosing Regimen Incidence of Elevated Transaminases Grade 3/4 Events Citation
Japanese patients with advanced solid tumors Buparlisib 100 mg/day (single agent) Abnormal hepatic function reported as common One case of Grade 4 abnormal liver function (DLT) [1]
Men with metastatic castration-resistant prostate cancer This compound 100 mg/day (single agent or combo) Not specified in results Not specified in results [2]
Patients with platinum-refractory metastatic urothelial carcinoma This compound 100 mg/day (single agent) 17 of 19 patients had any treatment-related toxicity Two patients discontinued therapy due to toxicity (specific type not stated) [3]

A Phase I dose-escalation study identified Grade 4 abnormal liver function as a dose-limiting toxicity (DLT) at the 100 mg/day dose level, which was subsequently declared the recommended dose for future studies [1]. The same study listed "abnormal hepatic function (including increased transaminase levels)" as one of the most common treatment-related adverse events [1].

Clinical Management and Monitoring Protocols

Clinical trials established specific protocols for patient monitoring and management of this compound toxicities, including hepatotoxicity.

  • Routine Monitoring: Clinical protocols mandated regular laboratory assessments of liver function [1] [3]. These were conducted at baseline and throughout the treatment cycles to monitor for any abnormalities.
  • Patient Selection and Exclusion Criteria: To mitigate risks, patients with clinically significant chronic liver disease were typically excluded from participation in this compound trials [1] [3].
  • Dose Modification: The prescribed management strategy for significant toxicities, including hepatotoxicity, involved dose interruptions or reductions [3]. In the Phase I study, treatment could be interrupted or permanently discontinued due to study-related adverse events or abnormal laboratory values [1].

Experimental & Clinical Workflow for Hepatotoxicity Management

The diagram below outlines the key steps for monitoring and managing hepatotoxicity in a clinical or research setting, as derived from the trial protocols.

Start Patient / Subject Enrollment Baseline Baseline Liver Function Test Start->Baseline Ongoing Routine Monitoring During Treatment Baseline->Ongoing Decision Evaluate Transaminase Levels Ongoing->Decision Decision->Ongoing Within Normal Range Action1 Dose Interruption/Reduction Decision->Action1 Significant Elevation Action1->Decision Action2 Permanent Treatment Discontinuation Action1->Action2 No Improvement/Recurrence

Key Considerations for Research and Development

For your work in drug development, the clinical trial data suggests several important points:

  • Monitor Liver Function Routinely: Consistent with clinical findings, implement frequent liver function tests (LFTs) in preclinical and clinical studies to track hepatotoxicity [1] [3].
  • Exclude Pre-existing Liver Conditions: As done in clinical trials, exclude subjects with significant pre-existing liver conditions to minimize confounding factors and safety risks [1].
  • Plan for Dose Modifications: Establish predefined criteria for dose interruptions and reductions to manage hepatotoxicity while potentially maintaining treatment efficacy [3].

References

Buparlisib fatigue management dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Fatigue Incidence & Management Overview

Fatigue and asthenia are recognized adverse events associated with buparlisib treatment. The table below summarizes the incidence rates reported in clinical trials.

Adverse Event Incidence in Study (Grade 3/4) Study Context & Population
Asthenia 12.0% [1] Phase I study in patients with advanced solid tumors (N=83) [1].
Performance status decrease 9.6% [1] Phase I study in patients with advanced solid tumors (N=83) [1].
Treatment-related toxicities 89.5% (17 of 19 patients) [2] Phase II study in platinum-refractory metastatic urothelial carcinoma. Two patients discontinued therapy due to toxicity [2].

This compound Dose Modification Guide

The standard dose used in multiple trials was 100 mg orally, once daily [1] [2]. The following protocol outlines the management of adverse events.

buparlisib_management Start Patient on this compound (100 mg/day) Assess Assess for Adverse Events (AEs) including fatigue/asthenia Start->Assess Decision Grade of AE? Assess->Decision G1 Grade 1 Decision->G1 G2 Grade 2 Decision->G2 G3 Grade 3 or Intolerable Grade 2 Decision->G3 G4 Grade 4 Decision->G4 ActG1 Continue this compound at current dose. Monitor closely. G1->ActG1 ActG2 Withhold this compound until resolves to Grade ≤1. Resume at same dose. G2->ActG2 ActG3 Withhold this compound until resolves to Grade ≤1. Resume at reduced dose (e.g., 80 mg/day). G3->ActG3 ActG4 Permanently discontinue This compound. G4->ActG4

Diagram: this compound Adverse Event Management Protocol. This workflow synthesizes dose modification principles from clinical trials [1] [2].

Underlying Mechanisms & Contributing Factors

Understanding the underlying biology and trial design can provide context for fatigue management.

  • PI3K Pathway Role: The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Its inhibition is the intended therapeutic mechanism of this compound [3] [2].
  • Hyperglycemia: Hyperglycemia was a common treatment-related AE (31% all grades) [1]. Poorly managed hyperglycemia can contribute to fatigue-like symptoms. Trials mandated fasting plasma glucose ≤120 mg/dL prior to treatment and excluded patients with uncontrolled diabetes [2].
  • Neuropsychiatric Effects: Mood disorders, including anxiety and depression, were observed in earlier studies [2]. Protocols included screening with GAD-7 and PHQ-9 questionnaires and excluded patients with significant, uncontrolled psychiatric conditions [2]. Addressing mood can be part of a comprehensive fatigue management strategy.

Experimental Protocol: Monitoring Fatigue & Functional Status in Preclinical Models

While clinical trials report patient outcomes, assessing therapy-related morbidity in animal models is critical for translational research. Below is a suggested methodology for evaluating fatigue-like behavior in murine models.

Protocol Component Detailed Methodology
Objective To evaluate the impact of this compound, alone and in combination, on functional status and fatigue-like behavior in mouse models of cancer.
Animal Model Use immunocompromised mice (e.g., nude or SCID) for human xenograft studies or immunocompetent mice for syngeneic models.
Dosing This compound is typically administered via oral gavage. A common dose is 50 mg/kg, dissolved in a vehicle like NMP-PEG 300 (10:90) [3].

| Experimental Groups | 1. Vehicle control 2. This compound monotherapy 3. Combination therapy (e.g., with 5-FU or chemotherapeutic agent) [3] 4. Healthy mice (no tumor) treated with this compound (optional, to isolate drug effect from disease effect). | | Functional Assessment: Treadmill Exhaustion Test | 1. Acclimatization: Pre-train mice on a motorized treadmill at a low speed for 10 min/day for 3 days prior to dosing. 2. Baseline Test: Pre-dose, run mice at a fixed speed (e.g., 10 m/min) with a mild incentive (e.g., gentle air puff) until exhaustion. Record run-to-exhaustion time. 3. Post-treatment Test: Conduct the same test at scheduled intervals after treatment initiation (e.g., Day 7, 14). 4. Endpoint: Exhaustion is defined as the inability of the mouse to avoid repeated electrical or gentle mechanical stimulation (e.g., spending >5 seconds on the stimulus zone). | | Data Analysis | Compare the run-to-exhaustion time and total distance run between treatment groups and against baseline using ANOVA with post-hoc tests. A significant reduction in the this compound-treated group indicates a fatigue-like effect. |

Key Considerations for Researchers

  • Toxicity is a Recognized Limitation: The modest clinical activity of this compound in some trials was accompanied by substantial toxicity [2]. Future research directions may focus on isoform-selective PI3K inhibitors to improve the therapeutic window [2].
  • Combination Therapies: this compound is being investigated in numerous combination regimens [4]. Be vigilant that fatigue and other AEs could be potentiated when used with other drugs, including immunotherapies.

The management of this compound-induced fatigue is a balance between maintaining therapeutic dose intensity and ensuring patient well-being through prompt dose modification. The strategies and experimental protocols outlined should provide a solid foundation for your work.

References

Clinical Presentation & Management of PI3K Inhibitor-Associated Rash

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the clinical characteristics and general management strategies for rash associated with PI3K inhibitors, which can inform your work with buparlisib.

Feature Description Management & Notes
Common Morphology [1] [2] Primarily maculopapular; also reported as eczematous. Histology often shows perivascular and interface lymphocytic dermatitis [1].
Typical Onset [1] [2] Approximately 1-2 weeks after treatment initiation. Onset can be as early as 4 weeks for other PI3K inhibitors [2].
Common Locations [1] Trunk (78%) and extremities (70%). --
Prophylaxis [1] -- Use of non-sedating antihistamines correlated with reduction in grade 1/2 rash (OR 0.39, p=0.09).
Management of Mild/Moderate Rash -- Antihistamines and topical corticosteroids [1] [2].
Management of Severe Rash [1] -- Alpelisib interruption, managed with systemic corticosteroids. Upon rechallenge, 75% of patients did not experience recurrence [1].
Associated Lab Finding [1] Correlation with an increase in serum eosinophils (from 2.7% to 4.4%, p<0.05). Can serve as a potential biomarker for rash onset and severity.

Proposed Experimental Workflow for Investigation

For labs investigating this toxicity, the following workflow outlines a systematic approach from observation to mechanism. The diagram below maps the key stages.

Start Patient/Model presents with suspected drug rash A Clinical & Histopathological Characterization Start->A B Longitudinal Monitoring & Data Collection A->B C Intervention & Management Testing B->C D Mechanistic Investigation & Biomarker Analysis C->D End Integrated Report & Protocol Development D->End

Phase 1: Clinical & Histopathological Characterization
  • Document Morphology and Distribution: Precisely record the rash type (macular, papular, etc.), color, and distribution pattern (truncal, extremities) using clinical photography [1].
  • Establish Severity Grade: Use the Common Terminology Criteria for Adverse Events (CTCAE v5.0) to standardize severity assessment across observations [1] [3].
  • Obtain Histopathology: Perform a skin biopsy of the affected area. Key findings to look for include a perivascular and interface lymphocytic dermatitis, which supports an immune-mediated mechanism [1].
Phase 2: Longitudinal Monitoring & Data Collection
  • Track Rash Onset and Duration: Monitor the time from the first drug dose to rash appearance and its subsequent duration. Current data suggests monitoring should be intensive in the first 2-4 weeks [1] [2].
  • Correlate with Laboratory Values: Regularly monitor complete blood count (CBC) with differential. A rising absolute eosinophil count may be correlated with rash development and can serve as a useful biomarker [1].
Phase 3: Intervention & Management Testing
  • Prophylactic Regimens: In pre-clinical or early-phase clinical studies, consider evaluating the prophylactic use of non-sedating antihistamines to assess potential reduction in low-grade rash incidence [1].
  • Active Management Protocols: Establish and test graded protocols for managing breakthrough rash. This typically involves topical steroids for Grade 1-2 rash and systemic corticosteroids for more severe (Grade 3) reactions, which may also require temporary drug interruption [1].
Phase 4: Mechanistic Investigation & Biomarker Analysis
  • Analyze Inflammatory Mediators: Use serum or tissue samples from affected models/patients to profile cytokines and chemokines to elucidate the inflammatory pathway involved.
  • Correlate Rash with Drug Exposure and Efficacy: If possible, analyze whether the emergence of rash correlates with pharmacokinetic measures (e.g., drug trough levels) or with anti-tumor response. This can help determine if the rash is an on-target effect.

Key Insights for Researchers

  • Rechallenge is Often Feasible: Evidence from other PI3K inhibitors shows that most patients can successfully resume therapy after a severe rash resolves, often at a maintained or reduced dose, without recurrence [1]. This is a critical finding for clinical trial design.
  • Toxicity May Be Class-Effect with Variations: Be aware that while this compound is a pan-PI3K inhibitor, the incidence and severity of rash can vary between different PI3K inhibitors (alpha, delta, or gamma specific) due to their distinct isoform targeting [2] [4].
  • Impact on Dosing: Rash is a common cause of dose modification and can be a key dose-limiting toxicity. Proactive management is essential to maintain patients on therapy and ensure the accurate assessment of a drug's maximum tolerated dose (MTD) in phase I trials [1] [4].

References

Overcoming buparlisib resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Buparlisib Resistance

The table below summarizes the primary resistance mechanisms identified in recent studies.

Resistance Mechanism Key Molecular Players/Pathways Associated Cancers Experimental Evidence
Upregulation of Parallel Signaling MAPK/ERK pathway, MEK signaling [1] Triple-Negative Breast Cancer (TNBC) [1] Phosphoproteome/kinome analysis in PDX models; enhanced efficacy with MEK inhibition [1].
Kinase-Driven Feedback Activation NEK9, MAP2K4 [1] TNBC [1] Outlier analysis in PDX models; knockdown reduced MAPK signaling and restored drug efficacy in vitro [1].
Incomplete PI3K Pathway Inhibition Persistent PI3K signaling, IRS1-related pathway [2] Cholangiocarcinoma [2] Proteomic and phosphoproteomic analyses; suppression via targeting oxidative stress resistance [2].
Genetic Alterations in Cell Cycle RB1 loss, Cyclin E overexpression, PIK3CA mutations [3] Hormone Receptor-Positive (HR+) Breast Cancer [3] ctDNA analysis from clinical trials; linked to poorer PFS on CDK4/6i and PI3K inhibitors [3].
On-target PIK3CA Mutations Complex PIK3CA insertions/deletions [1] TNBC [1] Genomic analysis of PDX models; shown to alter response in a NEK9/MAP2K4-dependent manner [1].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research.

Protocol for Phosphoproteomic & Kinome Analysis

This protocol is based on the study that identified NEK9 and MAP2K4 as resistance factors [1].

  • Objective: To identify baseline and treatment-induced changes in global kinase activity and signaling pathways that correlate with this compound resistance.
  • Experimental Model: Patient-Derived Xenograft (PDX) models with varying responsiveness to this compound.
  • Methodology:
    • Treatment Groups: Treat PDX models with this compound or vehicle control. Include multiple time points (e.g., 2hr and 50hr post-treatment) and a washout group to study recovery.
    • Sample Preparation: Lyse tumor tissues and perform protein extraction. Enrich for phosphopeptides using TiO2 or IMAC magnetic beads.
    • Mass Spectrometry (MS) Analysis: Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Data Analysis:
      • Use bioinformatics tools (e.g., MaxQuant) for peptide identification and quantification.
      • Perform pathway enrichment analysis (e.g., KEGG, Gene Ontology) to identify dysregulated pathways.
      • Conduct outlier analysis on the phosphoproteome and kinome data to pinpoint hyperactive kinases in resistant models.
Protocol for Functional Validation via Gene Knockdown

This protocol validates the role of candidate resistance genes identified from omics studies [1].

  • Objective: To functionally confirm the role of specific genes (e.g., NEK9, MAP2K4) in mediating this compound resistance.
  • Experimental Model: this compound-resistant cancer cell lines (can be derived from resistant PDXs or established lines).
  • Methodology:
    • Gene Knockdown: Transduce cells with lentiviral vectors encoding shRNAs targeting the gene of interest (e.g., NEK9, MAP2K4) and a non-targeting control shRNA.
    • Efficacy Assay: 72 hours post-transduction, treat the cells with a dose range of this compound.
    • Viability Measurement: After 3-5 days, assess cell viability using assays like CellTiter-Glo.
    • Mechanistic Confirmation:
      • Western Blotting: Analyze cell lysates to confirm knockdown and measure the phosphorylation status of key pathway markers (e.g., p-AKT, p-S6, p-ERK) to demonstrate pathway suppression.
      • Apoptosis Assay: Use flow cytometry with Annexin V/7-AAD staining to quantify apoptosis induction upon this compound treatment in knockdown vs. control cells.
Protocol for Evaluating Combination Therapy in Vivo

This protocol is based on co-clinical trials that tested combination strategies to overcome resistance [4].

  • Objective: To evaluate the in vivo efficacy of this compound in combination with a second agent to overcome resistance.
  • Experimental Model: PDX models known to be resistant to this compound monotherapy.
  • Methodology:
    • Randomization: When PDX tumor volumes reach 200-250 mm³, randomize mice into treatment groups (e.g., n=10/group).
    • Treatment Arms:
      • Vehicle control
      • This compound monotherapy (e.g., 35 mg/kg, orally, daily)
      • Combination agent monotherapy (e.g., Cetuximab 10 mg/kg, i.p., every 3 days)
      • This compound + Combination agent
    • Tumor Monitoring: Measure tumor dimensions twice weekly with calipers. Calculate tumor volume: (length × width²)/2.
    • Efficacy Endpoint: Calculate the percentage of tumor growth inhibition (%TGI): [1 - (Tumor Volumetreatment / Tumor Volumecontrol)] × 100.
    • Transcriptome Analysis: At endpoint, sequence RNA from treated tumors to analyze gene expression changes related to apoptosis and cell-cycle arrest.

This compound Resistance & Combination Therapy Workflow

The diagram below outlines a logical workflow for identifying and overcoming this compound resistance in a pre-clinical setting, integrating the protocols described above.

g Start Establish this compound- Resistant Model Omics Omics Profiling (Phosphoproteome/Kinome) Start->Omics Analysis Bioinformatic Analysis (Pathway & Outlier Analysis) Omics->Analysis Candidates Identify Candidate Resistance Mechanisms Analysis->Candidates Validate Functional Validation (e.g., Gene Knockdown) Candidates->Validate Combo Test Rational Combination Therapy Validate->Combo Success Overcome Resistance Combo->Success

Frequently Asked Questions (FAQs)

Q1: What are the most reliable biomarkers for predicting intrinsic resistance to this compound? Based on clinical and pre-clinical data, the most consistent biomarkers are upfront genetic alterations. These include loss-of-function mutations or deletions in RB1 and activating mutations in PIK3CA [3]. Pre-existing upregulation of the MAPK pathway is also a strong indicator of potential resistance [1]. Analysis of circulating tumor DNA (ctDNA) is a valuable method for tracking these alterations in real-time [3].

Q2: Our in vitro models are sensitive to this compound, but our PDX models show resistance. What could be the cause? This discrepancy is common and often points to the limitations of cell line models. The tumor microenvironment (TME) in a PDX model provides critical factors missing in vitro, such as stromal cells and immune components that can activate survival pathways like MAPK/MEK signaling [1] [4]. It is recommended to perform phosphoproteomic analysis on the resistant PDX tumors to identify these feedback mechanisms and plan combination therapies accordingly.

Q3: Are there specific combination therapies supported by strong pre-clinical evidence? Yes. Co-clinical trials have demonstrated that combining this compound with cetuximab (anti-EGFR) can overcome resistance in head and neck squamous cell carcinoma, leading to higher gene expression related to apoptosis and cell-cycle arrest [4]. Similarly, combining this compound with MEK inhibitors is a rational strategy when MAPK pathway upregulation is identified as a resistance mechanism [1].

Q4: What are the key in vivo endpoints for demonstrating successful overcoming of resistance? Beyond standard tumor volume measurements, key endpoints include:

  • High Tumor Growth Inhibition (%TGI): A significant reduction in tumor growth compared to monotherapy arms [4].
  • Biomarker Verification: Demonstration of effective pathway suppression via Western blot (e.g., reduced p-ERK in addition to p-AKT) [1].
  • Transcriptomic Changes: RNA sequencing showing upregulation of pro-apoptotic genes and downregulation of cell-cycle-related genes in the combination group [4].

References

Buparlisib drug interaction CYP3A4 modifiers

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Mechanism & Clinical Evidence

Buparlisib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1]. Co-administration with drugs that inhibit or induce this enzyme can significantly alter this compound plasma concentrations.

The table below summarizes the key clinical evidence and recommendations for this interaction:

Interaction Type Evidence & Effect on this compound Exposure Clinical Recommendations & Protocol Guidance
CYP3A4 Inhibitors (e.g., Ritonavir) Increased AUC∞ by 73% and increased elimination half-life in a healthy volunteer study [1]. Concomitant use is not recommended. If short-term use is unavoidable, consider dose monitoring and reduction [1].
CYP3A4 Inducers (e.g., Rifampin) A significant decrease in this compound exposure is expected, reducing its efficacy [1]. Concomitant use should be avoided to prevent loss of anti-tumor activity [1].
Other Chemotherapy Agents (e.g., Capecitabine) Significant increases in this compound plasma concentration were noted, suggesting a potential pharmacokinetic interaction [2]. Requires expanded pharmacokinetic analysis in study protocols; dose adjustment may be necessary [2].

Experimental Protocol & Management Strategy

For researchers designing clinical trials or experimental protocols, managing this interaction is critical. The following workflow outlines a standard approach for screening and managing patients concerning this interaction.

Start Patient Screening Screen Screen for Concomitant    CYP3A4 Modifiers Start->Screen Decision Is use of a CYP3A4    modifier necessary? Screen->Decision Avoid Avoid concomitant use.    Seek alternative medications. Decision->Avoid No Monitor If short-term use is unavoidable:    - Closely monitor drug levels.    - Monitor for adverse events (AEs).    - Prepare for dose reduction. Decision->Monitor Yes PK Incorporate intensive    PK analysis into protocol Monitor->PK

Frequently Asked Questions (FAQs)

Q1: What are the specific risks of combining this compound with a strong CYP3A4 inhibitor? The primary risk is increased this compound exposure, which can amplify its toxicity profile. The known adverse events of this compound include hyperglycemia, elevated liver transaminases, rash, fatigue, and neuropsychiatric effects such as mood alterations, depression, and anxiety [3] [2] [4]. Increasing the drug concentration raises the probability and severity of these adverse events.

Q2: Are there any other important pharmacokinetic interactions to consider? Yes, besides CYP3A4 modifiers, be cautious of other chemotherapeutic agents. One study noted a significant increase in this compound plasma levels when co-administered with capecitabine, suggesting a possible drug-drug interaction that is not fully characterized [2]. Furthermore, in a prostate cancer trial, concurrent use of enzalutamide led to a five-fold reduction in this compound concentrations, suggesting that enzalutamide may act as a CYP inducer [4] [5].

Q3: What is the clinical evidence for the interaction with ritonavir? The evidence comes from a dedicated healthy volunteer study cited above, which investigated the effect of the CYP3A4 inhibitor ritonavir on a single 30 mg dose of this compound. This study provides clear pharmacokinetic data supporting the interaction [1].

References

Buparlisib dose interruption reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Buparlisib Dose Modification Guidelines

The following table summarizes the standard dosing and modification structure for this compound as used in clinical trials.

Guideline Aspect Protocol Specification
Recommended Phase II Dose 100 mg once daily, taken orally [1] [2]

| Dose Reduction Levels | First reduction: 80 mg daily Second reduction: 60 mg daily (or 60 mg 5 out of 7 days in intermittent dosing) [3] [4] | | Common Toxicity Assessment Tools | Patient Health Questionnaire (PHQ-9) for depression; Generalized Anxiety Disorder Scale (GAD-7) for anxiety [1] [3] [4] |

Management of Specific Adverse Events

The management of specific Adverse Events (AEs) often followed detailed algorithms in clinical trials. The table below outlines the strategies for common, dose-limiting toxicities.

Adverse Event Management & Dose Modification Guidelines

| Hyperglycemia | Grade 1 (FPG ≤ 120 mg/dL) or first occurrence of Grade 2: Maintain dose; initiate/intensify hypoglycemics. Re-check FPG in 24 hours; must resolve to ≤ Grade 1 within 14 days [3].

Grade 2 not resolved within 14 days, or second occurrence: Omit this compound until resolution to Grade 1, then reduce by one dose level [3].

Grade 3: Omit this compound immediately; check FPG twice weekly. Reduce dose by one level upon resolution to ≤ Grade 1 [3]. | | Hepatic Transaminase Elevation (AST/ALT) | Grade 2: Interrupt this compound until resolution to ≤ Grade 1. If resolution takes ≤ 7 days, maintain current dose; if > 7 days, reduce dose by one level [3].

Grade 3 for > 7 days or Grade 4: Interrupt drug until resolution, then reduce dose by one level [3]. | | Rash | Grade 1 or 2: Maintain current dose; manage with antihistamines or topical corticosteroids [3].

Grade 3: Omit this compound until resolution to ≤ Grade 1. If resolution takes ≤ 7 days, reduce dose by one level. Permanently discontinue if resolution takes > 7 days or for Grade 4 rash [3]. | | Mood Alterations & Neuropsychiatric AEs | Grade 2 lasting > 14 days or ≥ Grade 3: These were defined as Dose-Limiting Toxicities (DLTs) and typically required drug interruption until resolution, followed by a dose reduction or discontinuation depending on severity and recurrence [3] [2]. All neurologic events were reported to be reversible with this compound discontinuation [5]. |

The workflow for managing these adverse events and deciding on dose modifications can be visualized as follows:

Start Adverse Event (AE) Occurs Grade1 Grade 1 AE Start->Grade1 Grade2 Grade 2 AE Start->Grade2 Grade3Plus Grade 3 or 4 AE Start->Grade3Plus ManageSupport Manage with supportive care Grade1->ManageSupport CheckResolve Check for resolution to ≤ Grade 1 Grade2->CheckResolve InterruptDose Interrupt this compound Grade3Plus->InterruptDose InterruptDose->CheckResolve CheckResolve->ManageSupport Resolves quickly (≤7 days) CheckResolve->InterruptDose Does not resolve (>7 days) ResumeReduce Resume at one dose level lower CheckResolve->ResumeReduce Resolves PermanentlyDC Consider permanent discontinuation CheckResolve->PermanentlyDC Does not resolve or is life-threatening

Experimental Protocol Context

The information above was derived from Phase I and II clinical trials. In these studies:

  • Dose-Limiting Toxicity (DLT) was typically assessed during the first 28-day cycle [3] [2].
  • Dose interruptions were required for certain AEs (e.g., for Grade 2 transaminase elevations until resolution) [3]. If interruptions lasted longer than 21 days, study therapy was often discontinued [3].
  • Patients were often allowed a maximum of two dose reductions before consideration of discontinuation from the study [4].

References

Buparlisib-Induced Anorexia & Weight Loss: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical incidence and severity of Buparlisib-related anorexia and weight loss?

Anorexia and weight loss are recognized adverse events (AEs) associated with this compound. The table below summarizes incidence data from clinical trials.

Trial Population This compound Dose Reported Incidence of Anorexia/Decreased Appetite Reported Incidence of Weight Loss Grade of AE (CTCAE) Citation
Advanced Solid Tumors (Western) 12.5–150 mg/day 37% (suspected treatment-related) Information Not Specified Mostly Grade I-II [1]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) 100 mg/day Common Toxicity Common Toxicity Grade I-II [2] [3]
Metastatic Renal Cell Carcinoma (mRCC) with Bevacizumab 80 mg/day (MTD) Documented as DLT Information Not Specified Grade III [4]

Q2: What are the established protocols for monitoring these effects in clinical trials?

Clinical trials for this compound implemented rigorous monitoring protocols. The following workflow outlines a standard procedure based on these studies.

Detailed Methodology for Key Assessments:

  • Body Weight Measurement: Weight should be measured consistently using a calibrated scale, with patients in light clothing and no shoes. Measurements should be taken at the same time of day, preferably in the morning before breakfast. Data Collection: Record absolute weight (kg) and calculate percent change from baseline at each time point.
  • Nutritional Status Assessment: Utilize the Patient-Generated Subjective Global Assessment (PG-SGA) tool. This validated instrument assesses weight history, food intake, symptoms (including nausea and altered taste), and functional status to triage nutritional needs.
  • Adverse Event Grading: All adverse events, including anorexia and weight loss, must be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). For example:
    • Anorexia (Grade 1): Loss of appetite without alteration in eating habits.
    • Anorexia (Grade 2): Oral intake altered without significant weight loss, malnutrition, or dehydration.
    • Weight Loss (Grade 1): 5% to <10% weight loss from baseline.
  • Mental Health Screening: Administer the Patient Health Questionnaire-9 (PHQ-9) and Generalized Anxiety Disorder-7 (GAD-7) scales. These were used in this compound trials due to the drug's association with mood alterations, which can significantly impact appetite [2] [4].

Q3: What are the recommended management strategies for significant anorexia/weight loss?

The following diagram outlines a tiered management strategy based on clinical trial protocols.

Q4: What is the underlying mechanism for these metabolic effects?

This compound is a pan-class I PI3K inhibitor that targets the p110α, -β, -δ, and -γ isoforms [1]. The PI3K/Akt/mTOR pathway is a critical regulator of cellular metabolism, growth, and insulin signaling. Inhibition of this pathway is the primary driver of on-target toxicities.

The induction of hyperglycemia is a well-documented, on-target effect of PI3K inhibition, as this pathway is essential for insulin signaling [1] [4]. Elevated blood glucose can contribute to decreased appetite and catabolic states, leading to weight loss. Furthermore, the pathway's role in central nervous system regulation of appetite may also be a contributing factor.

Key Takeaways for Researchers

  • Proactive Monitoring is critical: Implement weekly weight and symptom tracking, especially in the first cycle.
  • Multidisciplinary Management is essential: Early involvement of dietitians and dose modification per protocol are cornerstone strategies.
  • Mechanistic Understanding informs decisions: Recognizing hyperglycemia and anorexia as on-target effects helps in anticipating and managing these toxicities.

References

Summary of Pharmacokinetic Changes in Hepatic Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic Impairment Group Change in Total Buparlisib Exposure (AUC∞) GMR [90% CI] Change in Unbound this compound Exposure (AUC∞) GMR [90% CI] Recommended Dose Adjustment
Mild (Child-Pugh A) 1.16 [0.81, 1.65] Not Specified Not necessary [1] [2]
Moderate (Child-Pugh B) 1.14 [0.80, 1.63] Not Specified Not necessary [1] [2]
Severe (Child-Pugh C) 1.20 [0.84, 1.72] 1.52 [1.09, 2.13] Use with caution; consider adjustment based on safety/therapeutic index [1] [2]

GMR (Geometric Mean Ratio): A ratio of 1 indicates no change; >1 indicates an increase in exposure compared to healthy subjects. CI: Confidence Interval.

Experimental Protocol & Key Findings

The data above comes from a phase 1, open-label, single-dose study designed to assess the PK of this compound in subjects with hepatic impairment [1] [2].

  • Study Design: A single 30 mg oral dose of this compound was administered to fasted subjects. The study included six subjects each with mild, moderate, and severe hepatic impairment (as defined by Child-Pugh criteria), who were compared to 13 matched healthy subjects with normal hepatic function [1] [2].
  • Key Methodology:
    • PK Sampling: Blood samples for PK analysis were collected up to 336 hours (14 days) post-dose [1] [2].
    • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography tandem mass spectrometry (LC-MS/MS) method [1] [2].
    • PK Analysis: PK parameters were calculated using standard non-compartmental analysis [1] [2].
    • Protein Binding: The unbound (free) fraction of this compound in plasma was determined by equilibrium dialysis [1] [2].
  • Critical Finding for Severe Impairment: The study found that while the increase in total drug exposure was modest in all groups, the unbound fraction of this compound was significantly higher in the severe hepatic impairment group (0.21) compared to all other groups (0.17). This decrease in protein binding is the primary reason for the ~50% higher exposure to the pharmacologically active, unbound drug in patients with severe impairment [1] [2].

Dosing Decision Workflow

The following diagram outlines the decision-making process for this compound dosing in patients with hepatic impairment, based on the study findings:

Start Assess Patient's Hepatic Function (Child-Pugh Score) A Child-Pugh A (Mild Impairment) Start->A B Child-Pugh B (Moderate Impairment) Start->B C Child-Pugh C (Severe Impairment) Start->C No_Adjust No dose adjustment necessary A->No_Adjust B->No_Adjust Caution Proceed with caution. C->Caution Eval Evaluate individual risk-benefit. Caution->Eval Factors Key Considerations: • Increased unbound drug exposure • Patient's overall condition • Drug's safety & therapeutic index Eval->Factors

Overall Safety & Dosing Context

  • Standard Dose: In clinical trials for advanced solid tumors, the standard and maximum tolerated dose of this compound was established as 100 mg once daily [3] [4].
  • Important Safety Note: this compound's development has been limited due to significant off-target toxicities, including mood alterations (e.g., anxiety, depression), hyperglycemia, and rash [5] [4] [6]. These safety concerns are critical when considering its use in any patient population, especially those with organ impairment.

References

Discontinuation Criteria & Rates in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Cancer Type Primary Reason for Discontinuation Rate due to Adverse Events (AEs) Common AEs Leading to Discontinuation
BURAN (HNSCC) [1] Disease Progression 45.2% (combo arm) vs. 16.9% (mono) Not specified
Phase 1 (ER+ Breast Cancer) [2] Protocol-specified DLTs Not specified Fatigue, transaminase elevation, rash, diarrhea
BELLE-2 (Breast Cancer) [3] [4] Intolerable AEs Frequent Hyperglycemia, increased ALT/AST, rash, mood alterations

Guide to Adverse Event Management & Discontinuation

For researchers designing protocols, the following guidelines synthesized from clinical trials can help define stopping rules.

Laboratory Abnormalities
  • Hepatic Toxicity: Interrupt treatment for Grade ≥2 transaminase elevations until resolution to ≤ Grade 1. Discontinue permanently if resolution takes >7 days or for Grade 3/4 elevations that require a dose reduction [2].
  • Hyperglycemia: Discontinuation is typically required for recurrent Grade 3 hyperglycemia (fasting glucose >250-500 mg/dL) despite optimal medical management and dose reduction [3].
Clinical Adverse Events
  • Mood Disorders: Permanently discontinue for ≥Grade 3 depression, anxiety, or other mood alterations. Many trials excluded patients with a significant history of psychiatric illness [2] [5].
  • Rash: Omit dose for Grade 3 rash until resolution to ≤ Grade 1. If resolution occurs within 7 days, reduce the dose by one level. Permanently discontinue if resolution takes >7 days or for Grade 4 rash [2].
  • Other Non-Laboratory AEs: Discontinue for any ≥Grade 3 non-hematologic toxicity (e.g., severe fatigue, nausea, diarrhea) that persists despite intensive supportive care and appropriate dose interruptions [2].

Experimental Protocol Considerations

When establishing criteria for a preclinical or clinical study, incorporate these key elements:

  • Baseline Screening: Exclude subjects with uncontrolled medical conditions, including pre-existing major depression, anxiety disorders, active cardiac disease, or uncontrolled diabetes [2] [5].
  • Routine Monitoring: Implement frequent safety assessments, especially during initial cycles. This includes fasting glucose, liver function tests (LFTs), and mood questionnaires (e.g., PHQ-9, GAD-7) [2] [5].
  • Dose Modification Rules: Define clear rules for dose interruptions and reductions before proceeding to permanent discontinuation. Most trials allowed up to two dose reductions [2].

The following workflow diagram outlines the decision-making process for managing buparlisib treatment in response to adverse events:

Buparlisib_Management This compound Adverse Event Management Start Adverse Event (AE) Occurs GradeAssess Grade the AE Severity (CTCAE Criteria) Start->GradeAssess G1 Grade 1 GradeAssess->G1 G2 Grade 2 GradeAssess->G2 G3 Grade 3 GradeAssess->G3 G4 Grade 4 GradeAssess->G4 ActG1 Continue this compound Monitor G1->ActG1 ActG2 Interrupt Dose until Resolution to ≤Grade 1 Consider Dose Reduction G2->ActG2 ActG3 Immediately Interrupt Dose Manage Symptoms/Comorbidities G3->ActG3 PermanentDC Permanently Discontinue this compound G4->PermanentDC AssessResolve Re-assess after 7 Days ActG3->AssessResolve ResolveOK Resolved to ≤Grade 1? AssessResolve->ResolveOK  Time Elapsed ReduceDose Resume at One Lower Dose Level ResolveOK->ReduceDose Yes ResolveOK->PermanentDC No

References

Buparlisib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Here are the answers to common questions about managing toxicities in a research or clinical trial setting involving Buparlisib.

FAQ 1: What are the most frequent adverse events (AEs) with this compound combinations, and how common are they?

The toxicity profile of this compound is characterized by a set of manageable but significant class-effects. The table below summarizes the frequency of key AEs observed in various clinical trials.

Table 1: Common Adverse Events Associated with this compound Combination Therapy [1] [2] [3]

Adverse Event Incidence (All Grades) Incidence (Grade 3+) Common Combination Therapies Reported
Hyperglycemia 34% - 42% [3] [4] 4% - 22% [3] [4] Fulvestrant, Lapatinib, Paclitaxel
Increased Liver Enzymes (ALT/AST) 35.5% [1] Reported as DLT [1] Fulvestrant
Rash 29% [1] Reported as DLT [1] Fulvestrant
Fatigue 38.7% - 58% [1] [3] 8% [3] Fulvestrant
Diarrhea 19.4% - 46% [1] [4] 4% - 8% [4] Fulvestrant, Lapatinib
Mood Alterations (Anxiety/Depression) 18% - 29% [3] [4] 2% - 4% [4] Lapatinib
Nausea 34% [3] Not commonly Grade 3+ [3] -

FAQ 2: What is the underlying mechanism for this compound's toxicities?

Many of the toxicities are on-target effects resulting from the inhibition of the PI3K pathway in normal tissues. The following diagram illustrates how pathway inhibition leads to specific adverse events.

G This compound This compound PI3K_Inhibition PI3K Pathway Inhibition This compound->PI3K_Inhibition IRS1 IRS1 PI3K_Inhibition->IRS1 disrupts feedback Brain_Cells Brain_Cells PI3K_Inhibition->Brain_Cells  crosses BBB Immune_Cells Immune_Cells PI3K_Inhibition->Immune_Cells Liver_Cells Liver_Cells PI3K_Inhibition->Liver_Cells Insulin_Signaling Insulin_Signaling IRS1->Insulin_Signaling increases Hyperglycemia Hyperglycemia Insulin_Signaling->Hyperglycemia Mood_Disorders Mood_Disorders Brain_Cells->Mood_Disorders Rash Rash Immune_Cells->Rash Transaminitis Transaminitis Liver_Cells->Transaminitis

FAQ 3: Are there established protocols for managing these toxicities?

Yes, clinical trials have implemented specific management protocols for dose modification and supportive care. The general workflow for managing key toxicities is outlined below.

Table 2: Management Protocols for Key this compound Toxicities [1]

Adverse Event Monitoring Supportive Care Dose Modification Guidelines

| Hyperglycemia | Fasting plasma glucose (FPG) at baseline and regularly during treatment. [1] | Initiate/intensify hypoglycemic agents (e.g., metformin). [1] | Grade 2 (FPG >160 mg/dL): Re-check within 24h; if not resolved to ≤Grade 1 in 14 days, reduce dose. Grade 3 (FPG >250 mg/dL): Omit dose until ≤Grade 1, then reduce by one level. [1] | | Transaminitis (Elevated ALT/AST) | Serum chemistry panels regularly. [1] | - | Grade 2: Interrupt until ≤Grade 1. If >7 days to resolve, reduce dose. Grade 3/4: Interrupt and reduce dose by one level upon resolution. [1] | | Rash | Clinical skin examination. | For Grade 1/2: Antihistamines and/or topical corticosteroids. [1] | Grade 3: Omit dose until ≤Grade 1. If resolves in ≤7 days, reduce dose. Permanently discontinue if >7 days or for Grade 4. [1] | | Mood Alterations | Patient-reported questionnaires (PHQ-9, GAD-7) at baseline and regularly. [1] [3] | - | Grade 2 >14 days or ≥Grade 3: Considered a Dose-Limiting Toxicity (DLT). Requires dose interruption/modification. [1] |

The following flowchart provides a visual guide to the dose modification logic.

G Start Start AE_Occurs Adverse Event Occurs Start->AE_Occurs Grade_Check Grade 2 or Higher? AE_Occurs->Grade_Check Manage Manage with Supportive Care & Continue Monitoring Grade_Check->Manage No Interrupt Interrupt this compound Dose Grade_Check->Interrupt Yes Resolve_Check Resolves to Grade 1 or lower within 7 days? Interrupt->Resolve_Check Reduce Reduce Dose by One Level (e.g., 100mg → 80mg) Resolve_Check->Reduce Yes Discontinue Permanently Discontinue This compound Resolve_Check->Discontinue No Resume Resume Treatment at Reduced Dose Reduce->Resume

FAQ 4: What dosing strategies can help mitigate toxicity?

Clinical evidence suggests that alternative dosing schedules can improve tolerability:

  • Intermittent Dosing: A 5-days-on, 2-days-off (5/7) schedule was evaluated and found to reduce early-onset toxicities and lower plasma concentrations compared to continuous daily dosing, while maintaining clinical activity. [1]
  • Dose Reduction: The established dose reduction steps are from 100 mg daily → 80 mg daily → 60 mg daily. [1] In combination with other targeted therapies like lapatinib, the recommended phase 2 dose may be lower (e.g., this compound 80 mg + Lapatinib 1000 mg). [4]

Critical Safety Considerations for Trial Design

  • Patient Selection is Critical: Patients with a history of major depressive episodes, other major psychiatric disorders, or uncontrolled medical conditions like diabetes were typically excluded from trials. [1] [2] Strict adherence to similar criteria is crucial for safety.
  • Neuropsychiatric Toxicity is a Key Limitation: Despite mood disorder exclusions, significant toxicities like anxiety, depression, and suicidal ideation/attempts were observed, which ultimately limited the drug's development. [5]
  • Proactive Monitoring is Non-Negotiable: The successful management of this compound toxicities relies on a proactive rather than reactive approach. Implementing rigorous monitoring protocols for blood glucose, liver function, and mood is essential. [1] [3]

References

Buparlisib vs. Other PI3K Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and clinical status of buparlisib and other PI3K inhibitors based on recent findings.

Inhibitor Name Primary Target(s) Key Clinical Efficacy Findings Common Adverse Events Current Clinical Status (as of 2025)

| This compound (BKM120) | Pan-class I PI3K (α, β, γ, δ) [1] [2] | Phase III (HNSCC): No overall survival benefit vs paclitaxel [3]. Phase II (Solid Tumors): Clinical benefit rate of 15.1% in PI3K-pathway activated tumors [1]. | Depression, anxiety, hyperglycemia, increased lipase, fatigue, mucositis [1] [2] | Development discontinued for new indications after Phase III failure [3]. | | Idelalisib | PI3Kδ [4] | High overall response rate (57%) in indolent lymphoma [4]. | Diarrhea, neutropenia, increased liver enzymes, pneumonia [4] | Voluntarily withdrawn from market due to toxicity and lack of overall survival benefit in confirmatory trials [4]. | | Copanlisib | Pan-PI3K [4] | Improved progression-free survival (21.5 vs 13.8 months) in follicular lymphoma [4]. | Hyperglycemia, hypertension [4] | Voluntarily withdrawn from market after subsequent trial showed no overall survival benefit [4]. | | Duvelisib | PI3Kδ, γ [4] | Improved progression-free survival (13.3 vs 9.9 months) and response rate (74% vs 45%) in CLL/SLL [4]. | Diarrhea, neutropenia, pyrexia, anemia, cough [4] | Voluntarily withdrawn from market due to lack of overall survival benefit [4]. | | Umbralisib | PI3Kδ, CK1ε [4] | Overall response rate of 47.1% in indolent non-Hodgkin's lymphoma [4]. | Neutropenia, diarrhea, increased liver enzymes [4] | Voluntarily withdrawn from market after interim analysis showed worse overall survival [4]. | | Alpelisib | PI3Kα [5] | Approved for PIK3CA-mutated metastatic breast cancer [5]. | Information not covered in search results | Approved for specific use in breast cancer [5]. |

Experimental Data and Protocols

For researchers, understanding the experimental context of the data is crucial. Here is a summary of the key clinical trials that generated the efficacy data for this compound.

  • Phase II Basket Trial (NCT01833169): This was an open-label, single-arm study designed to test this compound in a "tissue-agnostic" fashion [1]. Patients with advanced solid tumors harboring PI3K pathway activation (e.g., PIK3CA mutations, PTEN loss) received this compound monotherapy [1]. The primary objective was to evaluate efficacy, with a primary endpoint of clinical benefit rate. The study concluded that this compound showed only modest efficacy, insufficient to support further development as a single agent [1].
  • Phase III BURAN Trial: This was a randomized, open-label study in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC) who had progressed after anti-PD-1 therapy [3]. Patients were randomized in a 2:1 ratio to receive This compound plus paclitaxel or paclitaxel alone [3]. The primary endpoint was Overall Survival (OS). The trial failed to meet this endpoint, leading to the discontinuation of this compound's development [3].

Mechanisms and Challenges in PI3K Inhibition

To understand the clinical outcomes, it's helpful to look at the biological rationale and inherent challenges.

  • Mechanism of Action: this compound is an oral pan-class I PI3K inhibitor, meaning it targets all four catalytic isoforms (p110α, p110β, p110γ, p110δ) [1] [2]. By inhibiting these isoforms, it blocks the conversion of PIP2 to PIP3, a key lipid second messenger, thereby suppressing the downstream oncogenic AKT/mTOR signaling pathway that drives cell proliferation and survival [6] [1].
  • The Challenge of Toxicity and Efficacy: The development of many PI3K inhibitors, including this compound and the four listed for blood cancers, has been hampered by significant challenges. A core issue is that inhibiting PI3Kδ can suppress regulatory T cells (Tregs) in the tumor microenvironment, which was initially seen as a strategy to boost anti-tumor immunity [4]. However, this same mechanism is likely responsible for immune-related toxicities like severe diarrhea and colitis [4]. Furthermore, despite initially showing good response rates and progression-free survival, these drugs have consistently failed to demonstrate a overall survival benefit in longer-term follow-ups, which was the primary reason for their market withdrawal [4].

The following diagram illustrates the core signaling pathway and the challenges of pan-PI3K inhibition.

G cluster_inhibitor Pan-PI3K Inhibitor (e.g., this compound) RTK_GPCR Receptor Tyrosine Kinase (RTK) / GPCR PI3K PI3K Heterodimer (p85 + p110α/β/γ/δ) RTK_GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Outcomes Cell Survival Proliferation Metabolism mTOR->Outcomes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor Oral Inhibitor Inhibitor->PI3K Blocks Toxicity ⓘ Challenge: Pan-inhibition affects multiple tissues, leading to off-target toxicity (e.g., hyperglycemia, mood disorders)

Interpretation Guide for Researchers

When interpreting these results, consider the following:

  • The failure of this compound's Phase III trial underscores the difficulty of targeting the PI3K pathway in solid tumors, where feedback mechanisms and pathway crosstalk can lead to resistance [5].
  • The withdrawal of multiple PI3Kδ inhibitors from the hematology market signals a shift in the regulatory and clinical landscape. Demonstrating an overall survival benefit and managing long-term toxicity are now critical hurdles [4].
  • Future directions may involve developing more isoform-specific inhibitors (like the alpha-specific alpelisib), exploring rational combination therapies to overcome resistance, and identifying better biomarkers to select patients most likely to respond [6] [5].

References

Buparlisib clinical benefit rate across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Buparlisib Across Cancer Types

Cancer Type Trial Phase Regimen Clinical Benefit Rate (CBR) Key Efficacy Findings Source (Trial)
Various Advanced Solid Tumors Phase 1 This compound monotherapy Not specifically reported 1 confirmed PR (triple-negative breast cancer); 3 unconfirmed PRs. [1]
Metastatic Triple-Negative Breast Cancer Phase 2 This compound monotherapy 12% (all SD ≥4 months) No confirmed objective responses (CR or PR). Median PFS: 1.8 months. [2] [3]
Metastatic Castration-Resistant Prostate Cancer (mCRPC) Phase 2 This compound ± Enzalutamide Not specifically reported No radiographic responses or PSA declines ≥50%. Median PFS: 1.9 months. [4]
Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) Phase 3 This compound + Paclitaxel vs Paclitaxel Not applicable No OS improvement (median OS: 9.6 vs 9.7 months). Higher ORR (30.3% vs 20.7%) but no PFS benefit. [5] [6]

Detailed Experimental Protocols and Methodologies

The data in the table above comes from robust clinical trials adhering to strict protocols. Here is a detailed look at their methodologies.

Trial Design and Patient Population
  • Common Design Elements: The cited studies were open-label, single-arm or randomized trials. [2] [4] [1] Patients enrolled typically had advanced, metastatic cancers that had progressed on prior therapies.
  • Dosing Regimen: In monotherapy trials, this compound was administered orally at 100 mg once daily, which was the established maximum tolerated dose from phase 1 studies. [2] [4] [1] In the phase 3 BURAN trial, it was combined with intravenous paclitaxel (80 mg/m² on Days 1, 8, 15 of a 28-day cycle). [5] [6]
Primary Endpoints and Assessment Criteria
  • Efficacy Endpoints: Primary endpoints varied but included Clinical Benefit Rate, [2] 6-month Progression-Free Survival (PFS) rate, [4] and Overall Survival (OS). [5]
  • Response Criteria: Tumor response was universally evaluated using RECIST 1.1 (Response Evaluation Criteria in Solid Tumors). [2] [4] In prostate cancer, Prostate Cancer Working Group 2 (PCWG2) criteria were also used to account for bone lesions and PSA levels. [4]
  • Safety Assessment: Adverse events were systematically recorded and graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE, version 4.0). [2] [4] Due to this compound's known neuropsychiatric effects, mood was actively monitored using standardized tools like the PHQ-9 and GAD-7 questionnaires. [2] [4]
Biomarker and Correlative Studies

Several studies incorporated biomarker analyses to understand the mechanism of action and identify potential predictive biomarkers:

  • Genetic Alterations: Tumor samples were analyzed for alterations in the PI3K pathway (e.g., PIK3CA, AKT1, PTEN) using targeted next-generation sequencing (e.g., MSK-IMPACT). [2]
  • Pharmacodynamic Biomarkers: Reverse Phase Protein Array (RPPA) analysis was performed on paired tumor biopsies to detect changes in protein expression and phosphorylation of key pathway nodes like pS6, confirming target engagement in some patients who achieved stable disease. [2]
  • Circulating Tumor DNA (ctDNA): Some studies used ctDNA from plasma to assess biomarkers like tumor mutational burden (TMB), comparing it to tissue-based results. [7]

The PI3K Signaling Pathway and this compound's Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway that this compound is designed to inhibit.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate AKT AKT PIP3->AKT Activates mTOR mTOR Complex AKT->mTOR Activates CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound (BKM120) Pan-Class I PI3K Inhibitor This compound->PI3K Inhibits

This compound is an oral pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K. [5] [2] It acts by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. [1] This inhibition blocks the downstream activation of AKT and mTOR, key drivers of cellular processes like growth, proliferation, and survival. [2] [8] The drug showed particular interest in tumors with PI3K pathway activation, such as those with PTEN loss. [2] [4]

Interpretation and Research Implications

For researchers and drug development professionals, the data on this compound underscores several key points:

  • Modest Single-Agent Activity: As the tables show, this compound monotherapy has limited antitumor activity, achieving disease stabilization in only a small subset of patients across different cancer types. [2] [4] [1]
  • Challenge of Predictive Biomarkers: Despite a rational targeting the PI3K pathway, the correlation between genetic alterations (e.g., PIK3CA mutations, PTEN loss) and clinical benefit was not strong in these trials. [2] [1] This suggests that patient selection based solely on these biomarkers may be insufficient.
  • Shift to Combination Therapy: The recent negative result from the phase 3 BURAN trial in HNSCC indicates that combining this compound with standard chemotherapy may not overcome the underlying resistance mechanisms in heavily pre-treated patients, especially after immunotherapy failure. [5] [6] Future research may need to explore rational combinations with other targeted agents or in earlier lines of therapy.

References

Buparlisib response rates PI3K pathway altered tumors

Author: Smolecule Technical Support Team. Date: February 2026

Buparlisib Clinical Response Rates

Cancer Type Trial Design Patient Population Clinical Benefit Rate (CBR) / Objective Response Rate (ORR) Key Efficacy Findings Citation
Metastatic Triple-Negative Breast Cancer (TNBC) Phase II, single-arm Unselected (PTEN/INPP4B loss common) CBR: 12% (all stable disease ≥4 months) Median PFS: 1.8 months; No confirmed objective responses [1]
HR+/HER2- Advanced Breast Cancer Phase III (BELLE-2) Post-menopausal, aromatase inhibitor-resistant Not specified Significantly longer median PFS vs. placebo + fulvestrant [2] [3]
Platinum-Resistant Urothelial Carcinoma (UC) Phase II, two-cohort Initial cohort: Genetically unselected; Expansion cohort: PI3K/AKT/mTOR altered Initial cohort: 1 PR in 13 evaluable patients; Expansion cohort: 0% disease control at 8 weeks Modest activity with TSC1 alterations in initial cohort; accrual halted in expansion cohort due to lack of efficacy [4]

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key trials cited above.

  • Study Designs: The TNBC and UC trials were Phase II, single-arm studies designed to evaluate the efficacy and safety of this compound monotherapy in specific patient populations [4] [1]. The breast cancer study was a multicenter, Phase III trial comparing this compound plus fulvestrant against placebo plus fulvestrant [2] [3].
  • Dosing Regimen: In the monotherapy trials, this compound was administered orally at a starting dose of 100 mg once daily continuously until disease progression or unacceptable toxicity [4] [1].
  • Primary Endpoints:
    • The TNBC trial's primary endpoint was Clinical Benefit Rate, defined as confirmed complete response, partial response, or stable disease lasting for at least 4 months [1].
    • The UC trial's primary endpoint was the 2-month Progression-Free Survival rate [4].
  • Biomarker Analysis: Tumor tissue was analyzed for genomic alterations. In the UC trial, this was done using targeted next-generation sequencing (e.g., MSK-IMPACT). In the TNBC trial, a subset of patients underwent paired biopsies for Reverse Phase Protein Array (RPPA) analysis to study changes in PI3K pathway signaling [4] [1].

PI3K/AKT/mTOR Pathway and this compound's Mechanism

The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of action.

architecture GF Growth Factors RTK Receptor Tyrosine Kinases (RTK) GF->RTK PIK3CA PI3K (Class 1A) (PIK3CA mutation) RTK->PIK3CA PIP3 PIP3 PIK3CA->PIP3 catalyzes PIP2 PIP2 PIP2->PIP3  conversion PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival & Proliferation AKT->Survival Growth Cell Growth & Metabolism mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT  activates (feedback) This compound This compound This compound->PIK3CA  Pan-Class I PI3K  Inhibitor

This compound (BKM120) is an orally bioavailable, pan-class I PI3K inhibitor. It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and inhibits their activity at nanomolar concentrations [5] [4]. By binding to the PI3K enzyme, it prevents the formation of the lipid second messenger PIP3, thereby dampening the downstream activation of the AKT and mTOR signaling hubs. This leads to the suppression of critical cellular processes like survival, growth, and proliferation, which are often hijacked in cancer cells with hyperactive PI3K pathway signaling [5] [6].

Key Limitations and Safety Profile

A critical finding across studies is that This compound has a substantial toxicity profile, which has limited its clinical development.

  • Common Adverse Events: Frequent treatment-related toxicities include hyperglycemia, fatigue, nausea, anorexia, and mood disorders such as depression and anxiety [4] [1]. Due to the risk of mood alterations, some trials required screening with psychiatric questionnaires (PHQ-9 and GAD-7) [4].
  • Impact on Development: The modest clinical activity observed, combined with these significant toxicities, has led researchers to conclude that future efforts should focus on isoform-selective PI3K inhibitors in genomically selected patients, rather than pan-PI3K inhibitors like this compound [4].

Future Research Directions

The field of PI3K inhibition is evolving to overcome the challenges seen with earlier agents like this compound.

  • Shift to Isoform-Specific Inhibitors: To reduce toxicity, there is a major shift towards developing inhibitors that target specific PI3K mutant proteins or single isoforms (e.g., PI3Kα-specific inhibitors like alpelisib and inavolisib) [5] [7].
  • Rational Combination Therapies: Research emphasizes that PI3K inhibitor monotherapy is often insufficient, especially in cancers like colorectal cancer where concomitant mutations (e.g., in KRAS) are common. Effective treatment will likely require rational combinations to counteract feedback loops and primary resistance [7].
  • Next-Generation Agents: Clinical trials are now recruiting patients to test newer PI3K pathway inhibitors, such as gedatolisib (a dual PI3K/mTOR inhibitor) and RLY-2608, which are designed to be more effective and better tolerated [8] [9] [10].

References

Buparlisib overall survival metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Overall Survival Data from Clinical Trials

Trial Name / Study Patient Population Treatment Arms Median Overall Survival (Months) Hazard Ratio (HR) for OS Conclusion
BELLE-2 [1] HR+/HER2- AI-resistant Buparlisib + Fulvestrant vs. Placebo + Fulvestrant Not Reached vs. Not Reached 0.87 (95% CI 0.74-1.03) Non-significant trend favoring this compound
BELLE-3 [2] HR+/HER2- mTORi-resistant This compound + Fulvestrant vs. Placebo + Fulvestrant Not Reported Not Significant No significant OS benefit; trial terminated due to toxicity [2]
Phase 2 in TNBC [3] [4] Metastatic Triple-Negative BC This compound Monotherapy 11.2 (95% CI 6.2-25.0) Not Applicable (single-arm) Modest activity; no confirmed objective responses

Detailed Experimental Protocols

The overall survival data comes from large, randomized Phase 2 and 3 trials conducted with strict methodologies.

  • Study Design: The BELLE-2 and BELLE-3 trials were randomized, double-blind, placebo-controlled, phase 3 trials [1] [2]. The Phase 2 trial in TNBC was a single-arm study [3] [4].
  • Patient Population:
    • BELLE-2: Postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer that had become resistant to aromatase inhibitor therapy [1].
    • BELLE-3: Postmenopausal women with HR+, HER2-negative advanced breast cancer that had progressed on or after mTOR inhibitor therapy [2].
    • Phase 2 (TNBC): Patients with metastatic triple-negative breast cancer (ER-, PR-, HER2-) [4].
  • Treatment Regimen:
    • Experimental arm: This compound (100 mg orally, once daily) plus Fulvestrant (500 mg, per standard dosing) [1] [2].
    • Control arm: Placebo plus Fulvestrant.
  • Primary & Secondary Endpoints:
    • The primary endpoint for these studies was typically Progression-Free Survival (PFS).
    • Overall Survival (OS), defined as the time from randomization to death from any cause, was a key secondary endpoint [1].
  • Statistical Analysis: Overall survival was analyzed using Kaplan-Meier methods and compared between treatment arms using hazard ratios and log-rank tests [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the targeted pathway and the rationale behind this compound's investigation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α, β, γ, δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound This compound->PI3K Inhibits

This compound is an oral pan-class I PI3K inhibitor that targets all four catalytic isoforms (p110α, β, γ, and δ) of the PI3K enzyme [5] [2]. The PI3K pathway is a key regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer [6]. In breast cancer, activating mutations in the PIK3CA gene or loss of the PTEN tumor suppressor can lead to constitutive pathway activation, promoting tumor growth and resistance to therapies like endocrine therapy in HR+ disease [6] [5].

Key Reasons for Limited Success in Breast Cancer

The development of this compound in breast cancer was ultimately abandoned. The primary reasons were:

  • Lack of Strong Survival Benefit: As the data shows, the addition of this compound to fulvestrant did not lead to a statistically significant improvement in overall survival, despite a modest improvement in PFS [1] [2].
  • Substantial Toxicity: The broader inhibition of all class I PI3K isoforms led to a challenging toxicity profile. Common grade 3/4 adverse events included elevated liver enzymes (ALT/AST), hyperglycemia, and rash [1]. Mood disorders such as depression and anxiety were also notable and required specific monitoring and exclusion criteria in trials [3] [4].
  • Failure in Later-Line Settings: In the BELLE-3 trial, which enrolled patients whose disease had progressed after mTOR inhibition, the combination showed limited efficacy, and the trial was terminated early [2].
  • Inefficacy in TNBC: As a monotherapy in triple-negative breast cancer, this compound showed only limited clinical benefit (stable disease in a small subset) and no tumor shrinkage, suggesting PI3K inhibition alone is insufficient for this subtype [3] [4].

References

Buparlisib activity platinum-resistant urothelial carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary: Buparlisib in Urothelial Carcinoma

Trial Aspect Details
Patient Population Platinum-refractory metastatic UC [1] [2]
Study Design Phase II, two cohorts: initial genetically unselected cohort and an expansion cohort with PI3K pathway-altered tumors [1]
Primary Endpoint 2-month progression-free survival (PFS) rate [1]
Efficacy in Initial Cohort 7 of 13 evaluable patients had disease control (1 Partial Response, 6 Stable Disease) [1] [2]
Efficacy in Altered Cohort 0 of 4 patients achieved disease control at 8 weeks [1]
Key Predictive Alteration TSC1 loss-of-function alterations (found in the patient with PR and 3 with SD) [1] [2]
Common Toxicities Rash, abnormal hepatic function, mood alterations, hyperglycemia [3]
Treatment Discontinuation 2 of 19 patients discontinued due to treatment-related toxicities [1]
Conclusion Modest clinical activity with substantial toxicity; future research should focus on more selective inhibitors [1] [2]

Experimental Protocol & Mechanistic Insights

For researchers, here are the key methodologies and mechanistic rationales from the evidence.

  • Trial Protocol Details: The phase II trial (NCT01551030) administered this compound orally at 100 mg once daily until disease progression or unacceptable toxicity [1]. Tumor assessment was performed every 8 weeks using RECIST v1.1 criteria [1]. Patient screening included mood disorder questionnaires (GAD-7 and PHQ-9) due to known neuro-psychiatric adverse effects [1].
  • Biomarker Analysis: Archival tumor tissue from patients underwent targeted next-generation sequencing using an MSK-IMPACT assay or whole exome sequencing to correlate genetic alterations with treatment response [1].
  • Mechanism of Action & Resistance: this compound is an oral pan-class I PI3K inhibitor that targets all four isoforms (α, β, γ, δ) [3]. The PI3K/Akt/mTOR pathway is altered in up to 72% of bladder cancers, making it a rational therapeutic target [4] [5]. However, research shows that PI3K inhibition alone can lead to feedback activation of JAK1-STAT3 signaling, which reinstates cancer cell survival and confers drug resistance [4]. This supports the investigation of combination therapies, such as simultaneously targeting PI3K and STAT3 [4].

The following diagram illustrates this key resistance mechanism to PI3K inhibition and a potential combinatorial strategy.

G PI3Ki PI3K Inhibitor (e.g., this compound) PI3K_path PI3K/Akt/mTOR Pathway PI3Ki->PI3K_path Inhibits PTPN11 PTPN11 Expression (Negative Regulator) PI3Ki->PTPN11 Suppresses Combination Sustained Tumor Regression PI3Ki->Combination Combination Leads to Inhibition Inhibition of Tumor Growth PI3K_path->Inhibition Leads to JAK_STAT JAK-STAT Signaling (Feedback Activation) PTPN11->JAK_STAT Dysregulates Resistance Drug Resistance & Tumor Survival JAK_STAT->Resistance Causes STAT3i STAT3 Inhibitor STAT3i->JAK_STAT Inhibits STAT3i->Combination Combination Leads to

Interpretation and Future Directions

The evidence points to several critical considerations for drug development.

  • Limited Efficacy in Unselected Populations: The trial did not meet its primary endpoint, showing that this compound's activity was not robust enough for broad use in platinum-resistant UC [1] [2].
  • Toxicity as a Major Barrier: The high rate of adverse events, including mood disorders and liver function abnormalities, is a significant drawback for pan-PI3K inhibitors like this compound [1] [3].
  • The Path Forward: Future efforts are directed toward isoform-selective PI3K inhibitors to improve the therapeutic window and combination therapies targeting parallel resistance pathways, such as STAT3, to achieve more durable responses [1] [4].

References

Buparlisib efficacy castration-resistant prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Buparlisib in mCRPC

The table below summarizes key efficacy and safety findings from clinical trials investigating this compound in mCRPC.

Trial Design & Patient Population Key Efficacy Findings Key Safety Findings

| Phase II: this compound ± Enzalutamide [1] [2] • Patients with progressive mCRPC post-docetaxel • 83% had ≥4 prior therapies | • 6-month PFS rate: 10% (primary endpoint) • Median PFS: 1.9 months (3.5 months with enzalutamide combo) • Median OS: 10.6 months • PSA response: No patients achieved ≥50% decline; 23% had any decline • Radiographic response: None observed | • Grade III+ Adverse Events: 43% of patients • Common toxicities: Hyperglycemia, anxiety/mood disorders, fatigue, rash, nausea, diarrhea, anorexia, weight loss • Severe events: Included respiratory infection, multi-organ failure, confusion, and seizure | | Phase Ib: this compound + Abiraterone [3] [4] • Patients with CRPC who progressed on abiraterone | • PSA response: Few PSA decreases reported • Antitumour activity: Marginal, with no objective responses • Pharmacokinetics: 26% lower this compound exposure (AUC) and 48% lower max concentration (Cmax) when combined with abiraterone | • Dose-Limiting Toxicities (DLTs): At 100 mg dose, DLTs included Grade 3 hyperglycemia and Grade 2 asthenia |

Mechanistic Insights and Experimental Protocols

Understanding the scientific rationale and trial methods is key to interpreting these results.

Scientific Rationale: Targeting PI3K-AR Reciprocal Feedback

The PI3K pathway is activated in a majority of metastatic prostate cancers, often through loss of the PTEN tumor suppressor [1] [5]. Preclinical studies revealed a critical reciprocal feedback loop between the PI3K and Androgen Receptor (AR) pathways [1] [3]:

  • When PI3K is inhibited, AR signaling becomes activated as a compensatory survival mechanism.
  • When AR is inhibited, the PI3K pathway becomes activated.

This feedback suggested that simultaneously inhibiting both pathways could be more effective than targeting either alone, which provided the rationale for combining this compound with AR-targeted drugs like enzalutamide and abiraterone [1] [2].

G AR Androgen Receptor (AR) Pathway PI3K PI3K Pathway (often via PTEN loss) AR->PI3K Inhibition   TumorGrowth Tumor Growth & Treatment Resistance AR->TumorGrowth PI3K->AR  Inhibition PI3K->TumorGrowth ARInhibitor AR-Targeted Therapy (e.g., Enzalutamide) ARInhibitor->AR PI3KInhibitor PI3K Inhibitor (this compound) PI3KInhibitor->PI3K

Key Experimental Protocol: Phase II Trial Design

A multisite Phase II trial evaluated this compound with or without enzalutamide [1] [2]:

  • Patients: Men with histologically confirmed mCRPC and progression after prior therapies (67% were post-docetaxel).
  • Intervention: Oral this compound 100 mg daily. A protocol amendment allowed some patients progressing on enzalutamide to continue enzalutamide with added this compound.
  • Primary Endpoint: Radiographic or clinical progression-free survival (PFS) rate at 6 months.
  • Assessment: Disease progression was defined per PCWG2 and RECIST 1.1 criteria, with imaging (CT/bone scans) every 2 months. PSA changes alone did not define progression.
  • Pharmacokinetics: Intensive blood sampling was used to measure this compound drug concentrations, especially in the combination group.

Interpretation and Research Implications

The collective data indicate that this compound's development for prostate cancer has been halted. Here's why and what it means for researchers:

  • Overcoming Resistance: The strategy of co-targeting the PI3K and AR pathways is sound in theory. The clinical failure of this compound suggests that effectively reversing established, multi-resistant mCRPC may require more than just inhibiting PI3K, or may need agents with different pharmacological properties [1].
  • The Pharmacokinetic Challenge: The finding that this compound exposure was significantly reduced when combined with abiraterone highlights a critical practical hurdle. Future combination therapies must include rigorous pharmacokinetic assessments to ensure therapeutic drug levels are achieved [3] [4].
  • Future of PI3K Targeting: Research continues into other PI3K/AKT/mTOR pathway inhibitors for prostate cancer [6] [7]. Future success may depend on better patient selection based on biomarkers of pathway activation (e.g., specific PTEN or PIK3CA status) and the development of inhibitors with more favorable safety and drug-interaction profiles.

References

Buparlisib clinical trial outcomes thymoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Buparlisib

The primary evidence for this compound in thymoma comes from a single-arm, Phase II trial (NCT02220855) involving patients with recurrent thymoma who had progressed after at least one prior line of platinum-based chemotherapy [1] [2] [3].

Metric Result
Number of Patients 14 [1] [4]
Patient Population Stage IV, WHO Type B2 (29%) or B3 (71%) thymoma [1]
Objective Response Rate (ORR) 7% (1 patient with Partial Response) [1] [3]
Disease Control Rate (DCR) 50% [1] [3]
Median Progression-Free Survival (mPFS) 11.1 months (95% CI: 2.9 – 18.8) [1]
Median Overall Survival (mOS) 22.5 months [1]
Most Common Grade 3-4 Adverse Events Dyspnea (21%), Rash (14%), Elevated transaminases (14%), Pneumonitis (7%), Hyperglycemia (7%) [1] [4]

The trial was terminated prematurely by the sponsor due to the discontinuation of the this compound development program, limiting the total accrual of patients [1].

Experimental Trial Protocol

The following details the methodology of the key Phase II trial investigating this compound in thymoma [1] [2].

  • Trial Design: Single-center, single-arm, open-label Phase II study.
  • Patient Selection: Eligible patients had histologically confirmed thymoma (WHO Type A, AB, B1, B2, B3) and had progressed after at least one prior line of platinum-based chemotherapy. Patients with thymic carcinoma were excluded.
  • Intervention: this compound (BKM120) was administered orally at a dose of 100 mg once daily. Treatment continued until disease progression or unacceptable toxicity.
  • Primary Endpoint: Objective Response Rate (ORR), defined as Complete Response (CR) + Partial Response (PR) according to RECIST 1.1 criteria.
  • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and toxicity evaluation.
  • Statistical Design: The study used a two-stage Simon's Minimax design to test a null hypothesis ORR of 10% against an alternative of 30%.

This compound is an oral pan-class I PI3K inhibitor that targets all four isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and works by competitively binding to the ATP-binding site of the lipid kinase domain [5] [6]. The rationale for its use in thymoma was based on preclinical data showing that the PI3K/AKT pathway is frequently activated in these tumors [1].

The diagram below illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, a key signaling cascade for cell growth and survival that is often dysregulated in cancer.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K Class I PI3K (p110/p85) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound This compound->PI3K Inhibits

Comparison with Other Emerging Therapies

While this compound is no longer in active development for thymoma, research into other targeted therapies and immunotherapies continues. The table below places this compound's results in the context of other emerging treatments for thymic epithelial tumors (TETs).

Therapy / Agent Class / Target Reported Efficacy in Thymic Tumors Key Considerations
This compound Pan-PI3K inhibitor ORR: 7% (thymoma) [1] Development discontinued; modest activity.
Pembrolizumab PD-1 inhibitor (Immunotherapy) ORR: 29% (thymoma), 19-22.5% (thymic carcinoma) [7] Associated with a high risk of severe immune-related adverse events, including myocarditis, especially in thymoma [7] [8].
Rivoceranib VEGFR2 inhibitor (Anti-angiogenic) ORR: 35% (in mixed TETs, 2025 data) [8] Shows activity in both thymoma and thymic carcinoma; similar profile to other anti-angiogenics like lenvatinib [8].
Sunitinib & Lenvatinib Multi-targeted Tyrosine Kinase Inhibitors (Anti-angiogenic) Lenvatinib ORR: 38% (thymic carcinoma) [8] Considered a standard of care option for recurrent/metastatic disease [8].

It is important to note that cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and prior treatments.

Conclusion for Researchers

  • Limited Efficacy: It showed modest single-agent activity with a disease control rate of 50%, but a low objective response rate of 7% in a heavily pre-treated population [1].
  • Significant Toxicity: Treatment was associated with substantial grade 3-4 adverse events, leading to discontinuation in a number of patients due to issues like rash and pulmonary toxicity [1] [4].
  • Discontinued Development: The drug's development program for this indication was terminated prematurely [1].

Current research has shifted towards other targeted agents, particularly anti-angiogenic drugs, and immunotherapy, though the latter carries significant and unique risks in the thymoma patient population [7] [8].

References

Buparlisib biomarker enrichment strategies validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Buparlisib Linked to Biomarkers

Biomarker / Molecular Context Cancer Type Clinical Trial Context Observed Efficacy (vs. Control) Key Findings & Validation Approach
PI3K Pathway Activation [1] Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) This compound + Paclitaxel (BERIL-1 Study) Hazard Ratio (HR) for death: 0.43 Biomarker effect was conditional on tumor immune infiltration (TILs+). Genomic analysis of baseline tumor/plasma samples.
NOTCH Pathway Activation [1] Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) This compound + Paclitaxel (BERIL-1 Study) Hazard Ratio (HR) for death: 0.40 Association was also specific to patients with TILs+ tumors. Integrated genomic and IHC analysis.
PIK3CA/AKT1/PTEN alterations [2] Metastatic Triple-Negative Breast Cancer (TNBC) This compound Monotherapy Clinical Benefit: Not achieved Lack of objective responses; pathway inhibition (per RPPA) was observed but was insufficient for clinical efficacy.
Tumor Immune Infiltration (TILs+/CD8+) [1] Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) This compound + Paclitaxel (BERIL-1 Study) Enhanced effect of PI3K/NOTCH biomarkers Served as a permissive microenvironment for biomarker efficacy. Validated via immunohistochemistry (IHC).
Co-clinical PDX Models [3] Squamous Cell Carcinoma of Head and Neck (SCCHN) This compound + Cetuximab Disease Control Rate (DCR): 91% PDX models mirrored patient responses, validating the combination strategy and identifying apoptosis genes as a mechanism.

Detailed Experimental Protocols

For researchers looking to validate these biomarkers, here are the key methodologies used in the cited studies.

BERIL-1 Study: Immunogenomic Profiling [1]

This study provides a robust framework for correlating genomic biomarkers with clinical outcomes in a phase 2 trial setting.

  • Sample Collection: Baseline tumor tissue samples and plasma for circulating tumor DNA (ctDNA) were collected from patients before treatment.
  • Genomic Analysis: DNA from tumor and plasma was sequenced to identify somatic mutations in a cancer gene panel. Key mutated genes included TP53, NOTCH1, and PIK3CA.
  • Immunohistochemistry (IHC): Tumor tissue sections were stained and analyzed for:
    • Tumor-Infiltrating Lymphocytes (TILs): Scored based on the presence of mononuclear immune cells within tumor nests or the surrounding stroma.
    • CD8+ T-Cells: Quantified to assess cytotoxic T-cell infiltration.
  • Data Integration and Statistical Analysis: Patients were stratified based on their mutation status and TILs status. The correlation between these biomarker groups and Overall Survival (OS) was analyzed using hazard ratios (HR) and confidence intervals (CI), with a significance level of p < 0.05.
Mouse-Human Co-Clinical Trial Using PDX Models [3]

This protocol describes a powerful approach to validate drug efficacy and biomarkers preclinically.

  • PDX Generation: Tumor samples from patients enrolled in the clinical trial were surgically obtained and implanted subcutaneously into immunodeficient NOG or nude mice. This creates a first-generation model (F0).
  • In vivo Drug Testing: When tumor volumes reached 200-250 mm³, mice were randomized into treatment groups:
    • Control (vehicle)
    • This compound monotherapy (35 mg/kg, orally, daily)
    • Cetuximab monotherapy (10 mg/kg, intraperitoneally, every 3 days)
    • This compound and Cetuximab combination
  • Efficacy Endpoint Measurement: Tumor dimensions were measured regularly. The primary efficacy endpoint was Percentage Tumor Growth Inhibition (%TGI), calculated as: [1 - (Change in tumor volume in treatment group / Change in tumor volume in control group)] × 100.
  • Molecular Analysis: Tumor genomes and transcriptomes from both patients and corresponding PDX models were sequenced to identify mechanisms of response and resistance, such as the upregulation of genes related to apoptosis and cell-cycle arrest in responding models.

Signaling Pathway & Experimental Workflow

The following diagram synthesizes the findings from the search results, illustrating the key signaling pathways targeted by this compound and the logical flow of the biomarker validation strategy.

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_tme Tumor Microenvironment cluster_notch NOTCH Pathway cluster_workflow Clinical Validation & Combination PIK3CA PIK3CA Mutation or PTEN Loss PI3K_Act Pathway Activation PIK3CA->PI3K_Act This compound This compound (PI3Ki) PI3K_Act->this compound Predicts Pathway_Inhib Pathway Inhibition (↓pAKT, ↓pS6) This compound->Pathway_Inhib Biomarker_Group Defined Biomarker Group Pathway_Inhib->Biomarker_Group Combo_Therapy Rational Combination (e.g., + Cetuximab) Pathway_Inhib->Combo_Therapy Insufficient Alone TILs Immune Infiltration (TILs+, CD8+) Permissive_Env Permissive Microenvironment TILs->Permissive_Env Permissive_Env->Biomarker_Group Required for Biomarker Effect NOTCH1_mut NOTCH1 Mutation NOTCH_Act Pathway Activation NOTCH_Act->Biomarker_Group Clinical_Outcome Improved Clinical Outcome (e.g., Overall Survival) Biomarker_Group->Clinical_Outcome Combo_Therapy->Clinical_Outcome

The diagram highlights that the predictive power of PI3K or NOTCH pathway activation is critically dependent on a permissive tumor immune microenvironment. This compound's efficacy is significantly enhanced when these two conditions are met, and rational combinations can be pursued to overcome monotherapy resistance [1] [3] [2].

References

Efficacy Comparison: Buparlisib Monotherapy vs. Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Regimen Trial Phase & Design Key Efficacy Results Source (NCT ID)

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Buparlisib Monotherapy | Phase 2, Single-arm (53 patients) | DCR: 49% ORR: 3% Median PFS: 63 days Median OS: 143 days | [1] [2] (NCT01527877) | | | this compound + Cetuximab | Phase 2, Single-arm (11 patients post-monotherapy progression) | DCR: 91% ORR: 18% Median PFS: 111 days Median OS: 206 days | [1] [2] (NCT01527877) | | HER2- Negative Breast Cancer (HR+) | this compound + Fulvestrant | Phase 3, Randomized (BELLE-2) | PFS: Significantly prolonged vs. placebo + fulvestrant, but with excessive side effects [3] | [3] (NCT01610284) | | | this compound + Fulvestrant (post-mTORi) | Phase 3, Randomized (BELLE-3) | Trial terminated due to excessive side effects [3] | [3] (NCT01633060) | | HER2-Negative Breast Cancer | this compound + Paclitaxel | Phase 2/3, Randomized (BELLE-4) | PFS: No improvement vs. paclitaxel alone (median 8.0 vs. 9.2 months). Trial stopped for futility [4] | [3] [4] (NCT01572727) | | Triple-Negative Breast Cancer (TNBC) | this compound Monotherapy | Phase 2, Single-arm (50 patients) | CBR: 12% (all stable disease) Confirmed ORR: 0% Median PFS: 1.8 months | [5] (NCT01629615, NCT01790932) | | Non-Small Cell Lung Cancer (NSCLC) | this compound Monotherapy (PI3K pathway-activated) | Phase 2, Single-arm (63 patients) | 12-week PFS rate: ~23% (squamous) and ~20% (nonsquamous). Trial did not proceed to next stage [6] | [6] (NCT01820325) |

Abbreviations: DCR (Disease Control Rate) = Complete Response + Partial Response + Stable Disease; ORR (Objective Response Rate) = Complete Response + Partial Response; CBR (Clinical Benefit Rate) = Complete Response + Partial Response + Stable Disease ≥ 4 months; PFS (Progression-Free Survival); OS (Overall Survival).

Detailed Experimental Protocols

The efficacy data presented above are derived from robust clinical trial designs. Below are the methodologies for two key studies that highlight the monotherapy versus combination approach.

HNSCC Co-Clinical Trial (NCT01527877)

This trial featured a unique "co-clinical" design, simultaneously testing treatments in patients and in patient-derived xenograft (PDX) models created from the same patients [2].

  • Patient Population: Adults with recurrent/metastatic SCCHN who progressed on platinum-based chemotherapy [2].
  • Intervention (Monotherapy): Continuous oral this compound (100 mg/day) in 28-day cycles [2].
  • Intervention (Combination): Patients progressing on monotherapy received this compound (100 mg/day) plus cetuximab (10 mg/kg, Q3D intraperitoneally) [2].
  • Efficacy Assessment: Tumor response was evaluated radiographically per RECIST 1.1 guidelines at week 4 and every 8 weeks thereafter [2].
  • PDX Model Workflow: The diagram below illustrates the integrated co-clinical trial workflow that informed the combination therapy protocol [2].

G Start Patient Tumor Sample PDX Establish PDX Models in Immunodeficient Mice Start->PDX PreclinicalTest Drug Efficacy Testing in PDX PDX->PreclinicalTest DataIntegration Integrated Analysis of Clinical and PDX Data PreclinicalTest->DataIntegration ClinicalTrial Clinical Trial: this compound Monotherapy ClinicalTrial->DataIntegration Patient Progression ProtocolAmendment Clinical Trial Protocol Amendment DataIntegration->ProtocolAmendment CombinationTherapy Combination Therapy: This compound + Cetuximab ProtocolAmendment->CombinationTherapy

Triple-Negative Breast Cancer Trial (NCT01629615, NCT01790932)

This study evaluated this compound monotherapy and incorporated biomarker analysis to understand the underlying biology [5].

  • Patient Population: Patients with metastatic triple-negative breast cancer (ER/PR/HER2-negative). The trial was amended to enroll patients with 0-2 prior lines of chemotherapy [5].
  • Intervention: Oral this compound (100 mg once daily) on a continuous 28-day cycle. Dose reductions to 80 mg and 60 mg were permitted for toxicity [5].
  • Primary Endpoint: Clinical benefit rate (CBR), defined as complete/partial response or stable disease lasting ≥4 months per RECIST 1.1 [5].
  • Biomarker Analysis: A subset of patients underwent paired tumor biopsies (baseline and post-cycle 1) for targeted DNA sequencing (MSK-IMPACT) and proteomic analysis (Reverse Phase Protein Array, RPPA) to assess PI3K pathway modulation [5].

Mechanisms of Action and Rationale for Combination

Understanding this compound's mechanism reveals why combination strategies are necessary.

  • Primary Target: this compound is an oral pan-class I PI3K inhibitor. It competitively binds to the ATP-binding site of all four class I PI3K isoforms (α, β, γ, δ), inhibiting the production of the lipid second messenger PIP3. This suppresses the downstream PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and drives cell growth, survival, and metabolism [7] [8].
  • Off-Target Effect: Research has revealed that this compound also has a significant off-target activity: it binds to and inhibits tubulin polymerization, acting as a microtubule-destabilizing agent. This dual activity complicates the interpretation of its anticancer effects, as the observed cytotoxicity may be more related to this chemotherapeutic-like effect than to specific PI3K pathway inhibition [9].
  • Rationale for Combinations: The high frequency of PI3K pathway alterations in cancer makes it a compelling target. Combining a PI3K inhibitor like this compound with other agents can help overcome de novo or acquired resistance to therapies like endocrine therapy in breast cancer or anti-EGFR antibodies like cetuximab in HNSCC [1] [7]. The synergistic effect observed in HNSCC is thought to arise from enhanced induction of genes related to apoptosis and cell-cycle arrest [1].

The diagram below illustrates the core PI3K signaling pathway that this compound is designed to target.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K Class I PI3K (P110/P85 complex) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN reverses AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 mTOR mTORC1 AKT->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses This compound This compound This compound->PI3K Inhibits

Interpretation and Research Implications

For researchers in drug development, the data on this compound offers critical insights:

  • Limited Monotherapy Utility: The consistently modest monotherapy activity across cancer types suggests that PI3K pathway inhibition alone is likely insufficient as a treatment strategy [6] [5].
  • Promise in Rational Combinations: The significant improvement in HNSCC demonstrates that effective combinations can be identified, particularly using innovative models like co-clinical trials [1] [2].
  • Toxicity Challenges: The failure of several breast cancer trials (BELLE-3, BELLE-4) and side effects in BELLE-2 highlight that managing toxicity is a major hurdle for pan-PI3K inhibitors [3] [4]. This has driven the development of next-generation, more specific PI3K inhibitors [10].

References

Buparlisib cross-cancer efficacy comparison tissue-agnostic

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Cancer Efficacy of Buparlisib

Cancer Type Study Regimen Efficacy Outcomes Study Phase & Design
Various Advanced Solid Tumors [1] This compound monotherapy Clinical Benefit Rate: 15.1% (in PI3K pathway-activated tumors) [1] Phase 2, single-arm, tissue-agnostic (N=146) [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) [2] This compound + Paclitaxel Improved Overall Survival (OS): In subgroups with tumor immune infiltration and PI3K/NOTCH pathway activation (HR for death: 0.43 and 0.40) [2] Phase 2, randomized (BERIL-1) [2]

| Mantle Cell Lymphoma (MCL) [3] | this compound + Ibrutinib (BTK inhibitor) | Overall Response Rate (ORR): 94% Median Progression-Free Survival: 33 months [3] | Phase I/Ib (N=37 with various lymphomas) [3] | | Triple-Negative Breast Cancer (TNBC) [4] | this compound monotherapy | Clinical Benefit Rate: 12% (Stable Disease ≥4 months) Median PFS: 1.8 months No confirmed objective responses [4] | Phase 2, single-arm (N=50) [4] | | Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer [5] | this compound + Fulvestrant | Prolonged PFS vs. placebo, but significant side effects led to the discontinuation of the development program. [5] | Phase 3, randomized (BELLE-2) [5] | | Metastatic Renal Cell Carcinoma (mRCC) [6] | this compound + Bevacizumab | Partial Response Rate: 13% Notable tumor shrinkage in patients with activating PIK3CA mutations. [6] | Phase 1 (N=32) [6] |

Key Experimental Methodologies

The data in the table above comes from rigorous clinical trial designs. Here are the details of the key methodologies:

  • Tissue-Agnostic Phase 2 Study [1]: This was an open-label, single-arm trial that enrolled patients with various advanced solid tumors and hematologic malignancies harboring PI3K pathway activation. Patients received this compound (100 mg/day) monotherapy. The primary efficacy endpoint was clinical benefit rate, assessed per RECIST 1.1 criteria for solid tumors, which standardizes how tumor shrinkage and progression are measured.
  • Phase I/Ib Lymphoma Study [3]: This trial used a standard "3+3" dose-escalation design to find the safest dose of this compound combined with ibrutinib. After determining the recommended dose (this compound 80 mg + ibrutinib 560 mg), an expansion cohort was enrolled. Tumor response was assessed using a modified Lugano classification, which incorporates FDG-PET/CT scans to evaluate metabolic activity in lymphomas.
  • BERIL-1 Phase 2 Study in HNSCC [2]: This was a randomized, placebo-controlled trial. Patients received either this compound (100 mg/day) plus paclitaxel or a placebo plus paclitaxel. The study included extensive biomarker analysis, performing genomic sequencing on tumor/circulating DNA and immunohistochemistry (IHC) for immune markers (TILs, CD8) to correlate with overall survival.

Mechanism of Action and Pathways

This compound (BKM120) is an oral pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [5]. It targets all four isoforms (α, β, γ, δ) of the class I PI3K family, which is a central node in a critical cellular signaling pathway [1]. Constitutive activation of this pathway, through mutations in genes like PIK3CA or loss of PTEN, is a common driver of tumorigenesis [1]. By inhibiting PI3K, this compound aims to block this pro-growth and survival signaling in cancer cells.

The following diagram illustrates the PI3K pathway and the mechanism of this compound.

G PI3K Signaling Pathway and this compound Inhibition Growth_Factor Growth Factor Receptor (e.g., EGFR) PI3K Class I PI3K (Isoforms α, β, γ, δ) Growth_Factor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes PIK3CA_mutation PIK3CA Mutation (Gain-of-function) PIK3CA_mutation->PI3K Activates PTEN_mutation PTEN Loss (Loss-of-function) PTEN_mutation->PIP3 Deregulates This compound This compound (BKM120) Inhibition Inhibition This compound->Inhibition Inhibition->PI3K Blocks

Key Insights for Drug Development

  • Combination Therapy is Crucial: The most compelling efficacy signals for this compound are in combination with other agents, such as paclitaxel in HNSCC or ibrutinib in lymphoma [3] [2]. Monotherapy activity has generally been modest [1] [4].
  • Biomarker Selection is Critical: Efficacy appears enhanced in molecularly defined subgroups. In HNSCC, patients with PI3K pathway activation and tumor immune infiltration derived the most benefit [2]. Similarly, tumor shrinkage in renal cell cancer was observed in patients with PI3KCA mutations [6].
  • Significant Toxicity Challenges: The clinical utility of this compound is limited by a challenging toxicity profile. Common grade 3+ adverse events include hyperglycemia, increased liver transaminases, and rash [7] [4]. Notably, mood disturbances such as anxiety, depression, and agitation were observed in a significant portion of patients across trials [3] [6], which has contributed to the discontinuation of its development in some cancer types like breast cancer [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

410.16780842 Da

Monoisotopic Mass

410.16780842 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ZM2Z182GD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Buparlisib is an orally bioavailable specific oral inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family of lipid kinases with potential antineoplastic activity. Buparlisib specifically inhibits class I PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway in an ATP-competitive manner, thereby inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate and activation of the PI3K signaling pathway. This may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Phosphotransferase [EC:2.7.1.-]
PIK3C [HSA:5290 5291 5293] [KO:K00922]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

944396-07-0

Wikipedia

Buparlisib

Dates

Last modified: 08-15-2023
1: Rodon J, Braña I, Siu LL, De Jonge MJ, Homji N, Mills D, Di Tomaso E, Sarr C, Trandafir L, Massacesi C, Eskens F, Bendell JC. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2014 Mar 21. [Epub ahead of print] PubMed PMID: 24652201.
2: Ando Y, Inada-Inoue M, Mitsuma A, Yoshino T, Ohtsu A, Suenaga N, Sato M, Kakizume T, Robson M, Quadt C, Doi T. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Sci. 2014 Mar;105(3):347-53. doi: 10.1111/cas.12350. Epub 2014 Feb 13. PubMed PMID: 24405565.
3: Liang YC, Wu HG, Xue HJ, Liu Q, Shi LL, Liu T, Wu G. Effects of PI3K inhibitor NVP-BKM120 on acquired resistance to gefitinib of human lung adenocarcinoma H1975 cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Dec;33(6):845-51. doi: 10.1007/s11596-013-1209-5. Epub 2013 Dec 13. PubMed PMID: 24337846.
4: Lonetti A, Antunes IL, Chiarini F, Orsini E, Buontempo F, Ricci F, Tazzari PL, Pagliaro P, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Barata JT, Martelli AM. Activity of the pan-class I phosphoinositide 3-kinase inhibitor NVP-BKM120 in T-cell acute lymphoblastic leukemia. Leukemia. 2013 Nov 6. doi: 10.1038/leu.2013.369. [Epub ahead of print] PubMed PMID: 24310736.
5: Geisthoff UW, Nguyen HL, Hess D. Improvement in hereditary hemorrhagic telangiectasia after treatment with the phosphoinositide 3-kinase inhibitor BKM120. Ann Hematol. 2014 Apr;93(4):703-4. doi: 10.1007/s00277-013-1845-7. Epub 2013 Jul 27. PubMed PMID: 23892886.
6: Rosich L, Saborit-Villarroya I, López-Guerra M, Xargay-Torrent S, Montraveta A, Aymerich M, Villamor N, Campo E, Pérez-Galán P, Roué G, Colomer D. The phosphatidylinositol-3-kinase inhibitor NVP-BKM120 overcomes resistance signals derived from microenvironment by regulating the Akt/FoxO3a/Bim axis in chronic lymphocytic leukemia cells. Haematologica. 2013 Nov;98(11):1739-47. doi: 10.3324/haematol.2013.088849. Epub 2013 Jul 12. PubMed PMID: 23850807; PubMed Central PMCID: PMC3815175.
7: Zang C, Eucker J, Liu H, Coordes A, Lenarz M, Possinger K, Scholz CW. Inhibition of pan-class I phosphatidyl-inositol-3-kinase by NVP-BKM120 effectively blocks proliferation and induces cell death in diffuse large B-cell lymphoma. Leuk Lymphoma. 2014 Feb;55(2):425-34. doi: 10.3109/10428194.2013.806800. Epub 2013 Jul 25. PubMed PMID: 23721513.
8: Ren H, Zhao L, Li Y, Yue P, Deng X, Owonikoko TK, Chen M, Khuri FR, Sun SY. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis. Cancer Lett. 2013 Sep 28;338(2):229-38. doi: 10.1016/j.canlet.2013.03.032. Epub 2013 Apr 2. PubMed PMID: 23562472; PubMed Central PMCID: PMC3750077.
9: Kirstein MM, Boukouris AE, Pothiraju D, Buitrago-Molina LE, Marhenke S, Schütt J, Orlik J, Kühnel F, Hegermann J, Manns MP, Vogel A. Activity of the mTOR inhibitor RAD001, the dual mTOR and PI3-kinase inhibitor BEZ235 and the PI3-kinase inhibitor BKM120 in hepatocellular carcinoma. Liver Int. 2013 May;33(5):780-93. doi: 10.1111/liv.12126. Epub 2013 Mar 15. PubMed PMID: 23489999.
10: Amrein L, Shawi M, Grenier J, Aloyz R, Panasci L. The phosphatidylinositol-3 kinase I inhibitor BKM120 induces cell death in B-chronic lymphocytic leukemia cells in vitro. Int J Cancer. 2013 Jul;133(1):247-52. doi: 10.1002/ijc.27989. Epub 2013 Jan 15. PubMed PMID: 23238639; PubMed Central PMCID: PMC3847963.

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